L-Uridine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTQHJPVMGBUCF-PSQAKQOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@@H]2[C@H]([C@H]([C@@H](O2)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Uridine's Mechanism of Action in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Uridine, a naturally occurring pyrimidine (B1678525) nucleoside, plays a pivotal role in neuronal function and health. Its mechanism of action is multifaceted, primarily involving two key pathways: its role as a precursor in the synthesis of phosphatidylcholine (PC), a major component of neuronal membranes, and its function as a signaling molecule through the activation of P2Y receptors upon conversion to uridine (B1682114) triphosphate (UTP). This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling cascades. The evidence presented underscores the potential of this compound as a therapeutic agent for neurodegenerative diseases and cognitive enhancement.
Core Mechanisms of Action
This compound exerts its effects on neuronal cells through two principal, interconnected pathways:
-
Phosphatidylcholine Synthesis (Kennedy Pathway): Uridine serves as a crucial precursor for the synthesis of cytidine (B196190) triphosphate (CTP) in the brain.[1][2] CTP is a rate-limiting substrate in the Kennedy pathway, where it combines with phosphocholine (B91661) to form CDP-choline. This intermediate then reacts with diacylglycerol (DAG) to produce phosphatidylcholine (PC), a fundamental phospholipid essential for the formation and integrity of neuronal membranes, including synaptic membranes and neurites.[1][3]
-
P2Y Receptor Activation: Uridine is readily phosphorylated in neuronal cells to form uridine triphosphate (UTP).[4] Extracellular UTP acts as a potent agonist for G protein-coupled P2Y receptors, particularly P2Y2, P2Y4, and P2Y6.[1][2] Activation of these receptors initiates downstream signaling cascades involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC), influencing a range of cellular processes including neurite outgrowth, neuronal differentiation, and synaptic function.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of uridine supplementation on neuronal cells.
Table 1: Effect of Uridine and/or Docosahexaenoic Acid (DHA) on Brain Phosphatide Levels in Gerbils
| Treatment Group | Phosphatidylcholine (PC) (% Change vs. Control) | Phosphatidylethanolamine (PE) (% Change vs. Control) | Sphingomyelin (SM) (% Change vs. Control) | Phosphatidylserine (PS) (% Change vs. Control) | Phosphatidylinositol (PI) (% Change vs. Control) |
| UMP Diet + Vehicle | +18% | +33% | +16% | +6% | +48% |
| Control Diet + DHA | +26% | +10% | +24% | +50% | +53% |
| UMP Diet + DHA | +66% | +108% | +100% | +75% | +94% |
Data adapted from Holguin et al., 2008.[4] Gerbils were fed a diet supplemented with 0.5% UMP and/or administered 300 mg/kg DHA by gavage for 4 weeks.
Table 2: Effect of Uridine Monophosphate (UMP) and/or Docosahexaenoic Acid (DHA) on Synaptic Protein Levels in Gerbil Brain
| Treatment Group | PSD-95 (% of Control) | Syntaxin-3 (% of Control) | β-tubulin (% of Control) |
| UMP Diet + Vehicle | 116 ± 8 | 116 ± 6 | 100 ± 1 |
| Control Diet + DHA | 125 ± 11 | 120 ± 10 | 93 ± 2 |
| UMP Diet + DHA | 142 ± 5 | 131 ± 8 | 102 ± 1 |
Data are presented as means ± SEM. Adapted from Wurtman et al., 2009.[5]
Table 3: Effect of Uridine Monophosphate (UMP) Supplementation on Neurofilament Protein Levels in Aged Rats
| Protein | % of Control | p-value |
| Neurofilament-70 (NF-70) | 182 ± 25% | <0.05 |
| Neurofilament-M (NF-M) | 221 ± 34% | <0.01 |
Data adapted from Wang et al., 2005.[3] Aged rats were fed a diet supplemented with 2.5% UMP for 6 weeks.
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in this compound's mechanism of action.
Experimental Workflow: Neurite Outgrowth Assay
The following diagram outlines a typical workflow for assessing the effect of this compound on neurite outgrowth in PC12 cells.
Detailed Experimental Protocols
The following are representative protocols for key experiments cited in the literature on this compound's effects. These protocols are based on standard laboratory practices and information inferred from published studies.
Protocol 1: Neurite Outgrowth Assay in PC12 Cells
Objective: To quantify the effect of this compound on neurite outgrowth in NGF-differentiated PC12 cells.
Materials:
-
PC12 cells
-
Collagen Type IV coated 24-well plates
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF), 50 ng/mL stock
-
This compound stock solution (e.g., 100 mM in sterile water)
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: anti-β-III tubulin (neuronal specific)
-
Secondary antibody: Alexa Fluor 488-conjugated anti-mouse IgG
-
DAPI stain
-
Fluorescence microscope with image analysis software
Procedure:
-
Cell Seeding: Seed PC12 cells onto collagen-coated 24-well plates at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Differentiation: After 24 hours, replace the medium with a low-serum differentiation medium (e.g., DMEM with 1% HS) containing 50 ng/mL NGF.
-
Treatment: Add this compound to the differentiation medium at final concentrations ranging from 10 µM to 100 µM. Include a vehicle control (sterile water).
-
Incubation: Incubate the cells for 4 days at 37°C in a humidified 5% CO2 incubator.
-
Fixation and Staining:
-
Gently wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking solution for 1 hour at room temperature.
-
Incubate with anti-β-III tubulin primary antibody (diluted in blocking solution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with Alexa Fluor 488-conjugated secondary antibody and DAPI (diluted in blocking solution) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use image analysis software to quantify the number of neurite-bearing cells, the number of neurites per cell, and the average neurite length. A neurite is typically defined as a process that is at least twice the length of the cell body diameter.
-
Protocol 2: Western Blot for Synaptic Proteins in Gerbil Brain
Objective: To determine the relative protein levels of Synapsin-1 and PSD-95 in the brains of gerbils treated with UMP and DHA.
Materials:
-
Gerbil brain tissue (hippocampus or whole brain)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-Synapsin-1, anti-PSD-95, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Tissue Homogenization: Homogenize frozen gerbil brain tissue in ice-cold RIPA buffer.
-
Protein Extraction: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Synapsin-1, PSD-95, and β-actin (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the intensity of the β-actin band to correct for loading differences.
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Neurofilament mRNA
Objective: To quantify the relative mRNA expression levels of Neurofilament-M (NF-M) and Neurofilament-70 (NF-L) in neuronal cells treated with uridine.
Materials:
-
Neuronal cells (e.g., PC12 cells or primary neurons)
-
RNA extraction kit (e.g., TRIzol or column-based kit)
-
DNase I
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for NF-M, NF-L, and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from control and uridine-treated neuronal cells using an RNA extraction kit according to the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1 µg) from each sample using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each gene (NF-M, NF-L, and GAPDH) and each sample. Each reaction should contain SYBR Green qPCR Master Mix, forward and reverse primers, and cDNA template.
-
Real-Time PCR: Perform the qPCR using a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative gene expression using the ΔΔCt method. Normalize the Ct values of the target genes (NF-M and NF-L) to the Ct value of the reference gene (GAPDH) for each sample (ΔCt). Then, normalize the ΔCt values of the treated samples to the ΔCt of the control sample (ΔΔCt).
-
The fold change in gene expression is calculated as 2^(-ΔΔCt).
-
Conclusion
This compound demonstrates a robust and dual mechanism of action in neuronal cells, promoting both the structural integrity of neuronal membranes through enhanced phosphatidylcholine synthesis and the activation of key signaling pathways via P2Y receptors. The quantitative data from preclinical studies consistently show that uridine supplementation, particularly in combination with other key nutrients like DHA, can significantly increase the levels of synaptic proteins and promote neurite outgrowth. The provided experimental protocols offer a framework for researchers to further investigate the neurotrophic and synaptogenic properties of this compound. These findings strongly support the continued exploration of this compound as a therapeutic strategy for conditions associated with neuronal damage and cognitive decline.
References
- 1. Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of L-Uridine in Pyrimidine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal biological role of L-Uridine in the synthesis of pyrimidines, essential components of nucleic acids and vital for numerous cellular processes. This document provides a comprehensive overview of the biochemical pathways, quantitative data on key enzymatic reactions, and detailed experimental protocols for the study of uridine (B1682114) metabolism.
Introduction: The Significance of Uridine in Cellular Metabolism
Uridine, a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA and a precursor for the synthesis of other pyrimidine nucleotides.[1] Cells can acquire uridine for their metabolic needs through two primary mechanisms: the de novo synthesis pathway, which builds pyrimidines from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[1][2] this compound is a key player in the salvage pathway, providing a crucial mechanism for cells to efficiently reutilize pyrimidines, thereby conserving energy.[1][3] The balance between these two pathways is tightly regulated and varies depending on cell type and proliferative state.[1] Understanding the intricacies of uridine metabolism is paramount for research in cancer biology, metabolic disorders, and the development of targeted therapeutics.
Biochemical Pathways of Pyrimidine Synthesis
De Novo Pyrimidine Synthesis
The de novo synthesis of pyrimidines is an energy-intensive process that begins with simple molecules like bicarbonate, aspartate, and glutamine.[4][] This pathway ultimately leads to the formation of Uridine Monophosphate (UMP), the first pyrimidine nucleotide synthesized.[4][] From UMP, other pyrimidine nucleotides such as Uridine Diphosphate (UDP), Uridine Triphosphate (UTP), and Cytidine Triphosphate (CTP) are subsequently produced.[4]
Pyrimidine Salvage Pathway: The Role of this compound
The salvage pathway provides a more energy-efficient route to pyrimidine nucleotide synthesis by recycling existing nucleosides and nucleobases.[6] this compound is a central substrate in this pathway. It is transported into the cell and can be either reversibly phosphorolysed to uracil (B121893) and ribose-1-phosphate (B8699412) by uridine phosphorylase (UPase) or directly phosphorylated to UMP by uridine-cytidine kinase (UCK) .[3][7] UMP then enters the main pyrimidine synthesis pathway to produce UDP, UTP, and CTP.
Quantitative Data
Metabolite Concentrations
The concentration of uridine and its phosphorylated derivatives can vary between different cell types and physiological states.
| Metabolite | Concentration Range | Tissue/Cell Type | Reference |
| Plasma Uridine | 3 - 8 µM | Human Plasma | |
| Intracellular UTP | 0.67 - 2.90 nmol/106 cells | Hybridoma cells | [8] |
| Intracellular GTP | 0.23 - 1.30 nmol/106 cells | Hybridoma cells | [8] |
| Extracellular UTP | 1 - 10 nM (resting), up to 20-fold increase upon stimulation | Cultured cells | [9] |
| Plasma UTP | 14 ± 3 nmol/L (control), 22 ± 3 nmol/L (STEMI) | Human Plasma | [10] |
Enzyme Kinetic Parameters
The efficiency of the key enzymes in the pyrimidine salvage pathway is critical for cellular homeostasis.
Table 2: Kinetic Parameters of Human Uridine Phosphorylase 1 (UPP1)
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Uridine | 100 ± 10 | 1.2 ± 0.1 | 0.6 | 6.0 x 103 | [11] |
| Phosphate | 350 ± 40 | 1.3 ± 0.1 | - | - | [11] |
Table 3: Kinetic Parameters of Human Uridine-Cytidine Kinase 2 (UCK2)
| Substrate | Km (µM) | Vmax (pmol/min/µg) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Uridine | 15.6 ± 2.5 | 1850 ± 120 | 0.024 | 1.5 x 103 | [12] |
| Cytidine | 7.8 ± 1.2 | 1160 ± 70 | 0.015 | 1.9 x 103 | [12] |
| ATP | 52.1 ± 7.8 | - | - | - | [12] |
Experimental Protocols
Spectrophotometric Assay for Uridine Phosphorylase (UPase) Activity
This protocol allows for the determination of UPase activity by monitoring the change in absorbance resulting from the conversion of uridine to uracil.
Workflow:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate Solution: 2 mM Uridine in Assay Buffer.
-
Phosphate Solution: 100 mM Potassium Phosphate, pH 7.5.
-
Enzyme Extract: Cell or tissue lysate containing UPase.
-
-
Assay Procedure:
-
In a quartz cuvette, combine 500 µL of Assay Buffer, 100 µL of Substrate Solution, and 100 µL of Phosphate Solution.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 50-100 µL of the enzyme extract.
-
Immediately monitor the decrease in absorbance at 290 nm for 5-10 minutes using a spectrophotometer. The conversion of uridine to uracil results in a decrease in absorbance at this wavelength.
-
Calculate the rate of change in absorbance (ΔA/min).
-
-
Data Analysis:
-
The enzyme activity is calculated using the Beer-Lambert law (A = εcl), where the change in molar extinction coefficient (Δε) for the conversion of uridine to uracil at 290 nm is used. The specific activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.
-
Quantification of Intracellular Uridine Nucleotides by HPLC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of intracellular UMP, UDP, and UTP.
Workflow:
Methodology:
-
Sample Preparation:
-
Harvest cultured cells (typically 1-5 x 106 cells) by trypsinization or scraping, followed by washing with ice-cold PBS.
-
Perform rapid quenching of metabolism and extraction of metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Incubate on ice for 15-30 minutes to ensure complete extraction.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
HPLC-MS/MS Analysis:
-
Inject the extracted sample into a High-Performance Liquid Chromatography (HPLC) system coupled to a tandem Mass Spectrometer (MS/MS).[13]
-
Separate the nucleotides using a suitable column (e.g., a C18 reversed-phase column) and a gradient elution program.[14]
-
Detect and quantify UMP, UDP, and UTP using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity.
-
-
Data Analysis:
-
Generate standard curves for each nucleotide using known concentrations of pure standards.
-
Quantify the amount of each nucleotide in the samples by comparing their peak areas to the standard curves.
-
Normalize the results to the cell number or total protein concentration of the initial sample.
-
Conclusion
This compound plays a central and multifaceted role in pyrimidine metabolism, primarily through the salvage pathway. This pathway is critical for cellular economy and is tightly interconnected with the de novo synthesis route. A thorough understanding of the enzymes, kinetics, and regulation of uridine metabolism is essential for researchers in various fields. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to investigate the intricate world of pyrimidine biosynthesis and its implications in health and disease.
References
- 1. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Enzyme Activity Measurement of Uridine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. De Novo Pyrimidine Synthesis Mnemonic for USMLE [pixorize.com]
- 6. mdpi.com [mdpi.com]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantitation of extracellular UTP using a sensitive enzymatic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Positive Inotropic Effects by Uridine Triphosphate (UTP) and Uridine Diphosphate (UDP) via P2Y2 and P2Y6 Receptors on Cardiomyocytes and Release of UTP in Man During Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]
- 14. Analysis of intracellular nucleoside triphosphate levels in normal and tumor cell lines by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on L-Uridine Transport and Metabolism in the Brain
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Uridine, a fundamental pyrimidine (B1678525) nucleoside, is a critical precursor for the synthesis of RNA and plays a pivotal role in the central nervous system (CNS). Its significance extends to the biosynthesis of phosphatidylcholine, a primary component of neuronal membranes, through the Kennedy pathway.[1][2] The brain's capacity for de novo pyrimidine synthesis is limited, making it highly dependent on the salvage pathway, which utilizes uridine (B1682114) transported from the circulation.[3][4] This guide provides a comprehensive technical overview of the mechanisms governing this compound's transport across the blood-brain barrier (BBB) and its subsequent intracellular metabolism, offering insights for research and therapeutic development.
This compound Transport into the Brain
The passage of uridine from the bloodstream into the brain parenchyma is a meticulously regulated process mediated by specialized nucleoside transporters located on the endothelial cells of the BBB and on brain cells themselves.[2][5] These transporters are categorized into two main families: Equilibrative Nucleoside Transporters (ENTs) and Concentrative Nucleoside Transporters (CNTs).[1]
-
Equilibrative Nucleoside Transporters (ENTs/SLC29 family): These transporters facilitate the bidirectional movement of uridine down its concentration gradient. The two primary isoforms in the brain are ENT1 and ENT2. They are characterized by a low affinity for uridine (high Kₘ values) and are therefore most significant when plasma uridine levels are elevated.[1][6]
-
Concentrative Nucleoside Transporters (CNTs/SLC28 family): These are high-affinity, sodium-dependent transporters that move uridine into cells against its concentration gradient.[7] CNT2 is the primary high-affinity transporter for uridine at the BBB and is crucial for uptake at physiological plasma concentrations.[2][6][8]
The rate of uridine uptake is a major determining factor for its subsequent metabolic utilization in processes like phosphatide synthesis.[2]
Quantitative Data: Uridine Transport
The following tables summarize key quantitative data related to uridine concentrations and transporter kinetics.
Table 1: Typical Uridine Concentrations in Biological Fluids
| Fluid Compartment | Species | Concentration | Citation(s) |
|---|---|---|---|
| Plasma | Gerbil | 6.6 ± 0.58 µM | [1] |
| Plasma (after UMP) | Gerbil | 32.7 ± 1.85 µM | [1] |
| Brain Interstitial Fluid | Rat | < 1 µM | [5] |
| Cerebrospinal Fluid (CSF) | Human | Variable, can decrease in head injury |[9] |
Table 2: Kinetic Properties of Key Uridine Transporters in the Brain
| Transporter | Family | Transport Type | Affinity (Kₘ) for Uridine | Key Characteristics | Citation(s) |
|---|---|---|---|---|---|
| ENT1 | SLC29 | Equilibrative | High µM range (e.g., 214 ± 23 µM in synaptosomes) | Na⁺-independent, bidirectional, sensitive to nitrobenzylthioinosine (NBMPR). | [1][10] |
| ENT2 | SLC29 | Equilibrative | High µM range (e.g., 300 ± 51 µM in synaptosomes) | Na⁺-independent, bidirectional, resistant to NBMPR. | [1][10] |
| CNT2 | SLC28 | Concentrative | High Affinity (Low µM) | Na⁺-dependent, unidirectional influx, purine-preferring but transports uridine. |[2][5][6] |
Intracellular Metabolism of Uridine
Once inside a brain cell, uridine is rapidly phosphorylated to enter the pyrimidine salvage pathway. This pathway is essential for the synthesis of nucleotide triphosphates required for RNA synthesis and membrane production. The enzymes in this pathway are generally of low affinity, meaning their activity is highly dependent on the availability of uridine substrate.[11][12]
The primary metabolic fates of uridine are:
-
The Pyrimidine Salvage Pathway: Uridine is sequentially phosphorylated to form Uridine Monophosphate (UMP), Uridine Diphosphate (UDP), and Uridine Triphosphate (UTP).[1] UTP can then be aminated to form Cytidine (B196190) Triphosphate (CTP).[11][13]
-
The Kennedy Pathway: UTP and subsequent CTP are essential for the synthesis of phosphatidylcholine (PC), a major component of cell membranes. CTP combines with phosphocholine (B91661) to form CDP-choline, a rate-limiting precursor in PC synthesis.[12][14][15]
-
P2Y Receptor Activation: UTP and UDP can be released into the extracellular space, where they act as signaling molecules by activating P2Y G-protein coupled receptors (specifically P2Y2, P2Y4, and P2Y6), which are involved in neuronal growth and differentiation.[1][6]
Key Enzymes in Uridine Metabolism
-
Uridine-Cytidine Kinase (UCK): Catalyzes the first, rate-limiting step, phosphorylating uridine to UMP. This enzyme is subject to feedback inhibition by UTP and CTP.[1][16]
-
UMP-CMP Kinase (UMP-CMPK): Converts UMP to UDP.[1]
-
Nucleoside Diphosphate Kinase (NDPK): Converts UDP to UTP.[1]
-
CTP Synthase: Catalyzes the amination of UTP to CTP.[11][13]
-
CTP:phosphocholine cytidylyltransferase (CT): The rate-limiting enzyme in the Kennedy pathway, which synthesizes CDP-choline from CTP and phosphocholine.[12][14]
Visualizing Uridine Transport and Metabolism
The following diagrams illustrate the key pathways for uridine as it moves from the blood into the brain and is metabolized.
References
- 1. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine and cytidine in the brain: their transport and utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain pyrimidine nucleotide synthesis and Alzheimer disease | Aging [aging-us.com]
- 4. Metabolic regulation of uridine in the brain [arpi.unipi.it]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Emerging Roles of Nucleoside Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution of CNT2 and ENT1 transcripts in rat brain: selective decrease of CNT2 mRNA in the cerebral cortex of sleep-deprived rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alterations in cerebrospinal fluid uridine, hypoxanthine, and xanthine in head-injured patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleoside transport in rat cerebral-cortical synaptosomes. Evidence for two types of nucleoside transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. proteom.elte.hu [proteom.elte.hu]
- 12. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTP-Dependent Regulation of CTP Synthase: Evolving Insights into Allosteric Activation and NH3 Translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Short-term administration of uridine increases brain membrane phospholipids precursors in healthy adults: a 31-phosphorus magnetic resonance spectroscopy study at 4T - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide on the Synthesis of L-Uridine from L-Ribose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for synthesizing L-Uridine, an unnatural enantiomer of the canonical nucleoside D-Uridine, starting from L-ribose. L-nucleosides are of significant interest in the development of antiviral and anticancer therapeutics due to their potential for increased biological stability. This document details both the theoretical enzymatic pathways and the practically documented chemoenzymatic approaches, presenting experimental protocols, quantitative data, and process visualizations to aid in research and development.
Introduction to this compound Synthesis
The synthesis of this compound from L-ribose is a critical process for the exploration of L-nucleoside-based pharmaceuticals. While the natural biological pathways exclusively handle D-sugars, the production of L-nucleosides requires alternative synthetic strategies. The ideal, though currently theoretical, approach involves a direct two-step enzymatic conversion. However, the most established and practical method is a chemoenzymatic route, beginning with a chemical synthesis of this compound, which can then be utilized as a substrate for subsequent enzymatic modifications.
Theoretical Fully Enzymatic Synthesis Pathway
In nature, the synthesis of D-Uridine can be achieved via a salvage pathway involving two key enzymatic steps. A theoretical pathway for this compound can be extrapolated from this natural process.
-
Phosphorylation of L-Ribose : The first step would involve the phosphorylation of L-ribose at the 5'-hydroxyl group to form L-ribose-5-phosphate. This reaction is catalyzed by a ribokinase (EC 2.7.1.15).
-
Conversion to L-Ribose-1-Phosphate : The L-ribose-5-phosphate would then be isomerized to L-ribose-1-phosphate by a phosphopentomutase (EC 5.4.2.7).
-
Glycosidic Bond Formation : Finally, a nucleoside phosphorylase, such as uridine (B1682114) phosphorylase (UP, EC 2.4.2.3) or pyrimidine (B1678525) nucleoside phosphorylase (PyNP, EC 2.4.2.2), would catalyze the reaction between L-ribose-1-phosphate and uracil (B121893) to form this compound.[1][2][3][4][5][6][7][8]
Current Limitations : This fully enzymatic pathway for this compound remains theoretical. Ribokinases and nucleoside phosphorylases exhibit high stereospecificity for D-sugars and their derivatives.[8][9][10][11] To date, no wild-type or engineered enzymes have been reported to efficiently catalyze the phosphorylation of L-ribose and the subsequent coupling with uracil to produce this compound. Future advances in enzyme engineering may overcome these limitations.[12][13]
Documented Chemoenzymatic Synthesis of this compound
The established method for producing this compound from L-ribose is a chemoenzymatic approach. This involves an initial chemical synthesis of the nucleoside, which can then be used as a substrate for enzymatic modifications. The most well-documented subsequent enzymatic reaction is phosphorylation.
Part 1: Chemical Synthesis of this compound from L-Ribose
This compound has been successfully synthesized from L-ribose via a chemical coupling reaction with silylated uracil.[14]
Experimental Protocol:
-
Step 1: Preparation of Protected L-Ribose: L-ribose is first converted to a protected form, such as 1-chloro-2,3,5-tri-O-benzoyl-L-ribofuranose, following established procedures for the D-isomer.[14]
-
Step 2: Silylation of Uracil: Uracil is reacted with a silylating agent like hexamethyldisilazane (B44280) (HMDS) to produce bis(trimethylsilyl)uracil.
-
Step 3: Coupling Reaction: The protected L-ribose derivative is mixed with bis(trimethylsilyl)uracil and heated (e.g., at 190°C for 45 minutes).[14]
-
Step 4: Deprotection and Purification: The resulting protected this compound (e.g., tribenzoyl-L-uridine) is deprotected using a reagent like sodium methoxide. The final this compound product is then purified, typically by recrystallization from ethanol.[14]
Part 2: Enzymatic Phosphorylation of this compound
Once synthesized, this compound can serve as a substrate for various enzymes. A key example is its phosphorylation by nucleoside phosphotransferases to produce 5'-L-uridylic acid.[14]
Experimental Protocol (Enzymatic Phosphorylation):
-
Enzyme Source: Nucleoside phosphotransferase can be prepared from sources such as carrot.[14]
-
Reaction Mixture: A typical reaction mixture contains this compound, a phosphate donor (e.g., sodium phenylphosphate), and a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Incubation: The enzyme preparation is added to the reaction mixture and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination and Analysis: The reaction is terminated, often by heating. The products, such as 5'-L-uridylic acid, are then separated and quantified using techniques like ion-exchange chromatography.[14]
Quantitative Data
The enzymatic phosphorylation of this compound has been characterized kinetically, allowing for a comparison with its natural D-enantiomer.
| Substrate | Enzyme Source | Michaelis Constant (Km) | Reference |
| This compound | Carrot Nucleoside Phosphotransferase | 28 x 10-3 M | [14] |
| D-Uridine | Carrot Nucleoside Phosphotransferase | 5 x 10-3 M | [14] |
The higher Km value for this compound indicates a lower binding affinity of the carrot nucleoside phosphotransferase for the unnatural enantiomer compared to the natural D-Uridine.[14]
Conclusion
The synthesis of this compound from L-ribose is a pivotal step for the development of L-nucleoside-based therapeutics. Currently, a direct and efficient fully enzymatic pathway is not established due to the high stereospecificity of the required enzymes for D-sugars. The most reliable and documented method is a chemoenzymatic approach, which begins with a multi-step chemical synthesis to produce this compound, followed by potential enzymatic modifications such as phosphorylation. The quantitative data available for these subsequent enzymatic steps provide valuable insights into the interaction of unnatural L-nucleosides with biological systems. Future research focused on the discovery of novel, promiscuous enzymes or the engineering of existing ones to accept L-enantiomers could pave the way for a more streamlined and sustainable biocatalytic production of this compound and other L-nucleosides.
References
- 1. uniprot.org [uniprot.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Reactome | uracil + (deoxy)ribose 1-phosphate <=> (deoxy)uridine + orthophosphate [UPP] [reactome.org]
- 4. uridine phosphorylase activity | SGD [yeastgenome.org]
- 5. Uridine phosphorylase - Wikipedia [en.wikipedia.org]
- 6. Pyrimidine-nucleoside phosphorylase - Wikipedia [en.wikipedia.org]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. Strained Conformations of Nucleosides in Active Sites of Nucleoside Phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of the Plant Ribokinase and Discovery of a Role for Arabidopsis Ribokinase in Nucleoside Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 11. uniprot.org [uniprot.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Engineering a Bifunctional Fusion Purine/Pyrimidine Nucleoside Phosphorylase for the Production of Nucleoside Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
role of L-Uridine in RNA and DNA synthesis
An In-depth Technical Guide on the Core Role of L-Uridine in RNA and DNA Synthesis
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Uridine (B1682114), a fundamental pyrimidine (B1678525) nucleoside, is central to the synthesis of nucleic acids and other critical cellular components. Comprising a uracil (B121893) base linked to a ribose sugar, it serves as the primary precursor for the pyrimidine nucleotides essential for both RNA and DNA synthesis.[1][2] Cells maintain the necessary pools of these nucleotides through two highly regulated pathways: de novo synthesis, which builds pyrimidines from simple molecules, and salvage pathways, which recycle pre-existing nucleosides.[3][4] this compound, once available, is phosphorylated to Uridine Triphosphate (UTP), a direct building block for RNA.[5][6][7] Furthermore, UTP is the precursor for Cytidine Triphosphate (CTP), another essential ribonucleotide, and is metabolically converted to Deoxythymidine Triphosphate (dTTP), a key component of DNA.[3][8] Understanding these pathways is critical for research in cell biology, oncology, and the development of therapeutic agents that target nucleotide metabolism.
Biochemical Pathways of Uridine Nucleotide Synthesis
The cellular pool of pyrimidine nucleotides is sustained by the coordinated action of de novo and salvage synthesis pathways.
De Novo Pyrimidine Synthesis
The de novo pathway constructs the pyrimidine ring from basic precursors such as bicarbonate, glutamine, and aspartate.[3][] This energy-intensive process culminates in the production of Uridine Monophosphate (UMP), the first key pyrimidine nucleotide.[3][10] The pathway is tightly regulated, primarily through feedback inhibition, to match cellular demand.[3]
Key Steps:
-
Carbamoyl (B1232498) Phosphate (B84403) Synthesis: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, CO₂, and ATP, a reaction catalyzed by Carbamoyl Phosphate Synthetase II (CPS II).[3][4] This is the primary rate-limiting and regulated step in animals.[11]
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) catalyzes the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate.[]
-
Ring Closure: The enzyme dihydroorotase facilitates the cyclization of carbamoyl aspartate to produce dihydroorotate (B8406146).[4][11]
-
Oxidation: Dihydroorotate is oxidized to orotate (B1227488) by the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[4][11]
-
UMP Formation: Orotate phosphoribosyltransferase adds a ribose-5-phosphate (B1218738) group from PRPP to orotate, forming orotidine (B106555) monophosphate (OMP).[10] OMP is then decarboxylated by OMP decarboxylase to yield UMP.[3][10]
Regulation: The de novo pathway is allosterically regulated. The end-product UTP acts as a feedback inhibitor of CPS II, while ATP and PRPP are activators, ensuring that pyrimidine production is aligned with the cell's energy status and biosynthetic needs.[3][10][11]
The Pyrimidine Salvage Pathway
The salvage pathway is a less energy-intensive route that recycles pyrimidine bases and nucleosides (like this compound) from the degradation of nucleic acids.[3] This pathway is particularly vital in cells with low or no de novo synthesis capability.[3][12] The central reaction involves the direct phosphorylation of uridine to UMP by the enzyme uridine kinase (UCK), utilizing ATP as the phosphate donor.[12][13]
Uridine's Role in RNA Synthesis
For uridine to be incorporated into RNA, UMP must be converted to its triphosphate form, UTP. This process involves two sequential phosphorylation steps catalyzed by kinases.[10][13] UTP serves as a direct substrate for RNA polymerases during transcription.[5][6] Furthermore, UTP is the precursor to CTP, the other essential pyrimidine ribonucleotide, in a reaction catalyzed by CTP synthetase.[3][6]
Uridine's Role in DNA Synthesis
While uridine is a component of RNA, its derivative, thymidine, is unique to DNA. The synthesis of the DNA building block deoxythymidine triphosphate (dTTP) originates from uridine nucleotides. This critical metabolic conversion ensures the availability of all necessary precursors for DNA replication.
Key Conversion Steps:
-
Reduction: The process begins with the reduction of a uridine diphosphate (B83284) (UDP) to deoxyuridine diphosphate (dUDP) by the enzyme ribonucleotide reductase.[8]
-
Phosphorylation and Hydrolysis: dUDP is phosphorylated to dUTP, which is then rapidly hydrolyzed to deoxyuridine monophosphate (dUMP) by dUTPase. This step is crucial to prevent the misincorporation of uracil into DNA.[8]
-
Methylation: In the hallmark step, thymidylate synthase methylates dUMP to form deoxythymidine monophosphate (dTMP).[8] This reaction is a major target for chemotherapy drugs like 5-Fluorouracil.[3]
-
Final Phosphorylations: dTMP is phosphorylated twice, first to dTDP and then to dTTP, making it ready for incorporation into DNA by DNA polymerases.[8]
Quantitative Data Summary
The efficiency and regulation of these pathways can be understood through quantitative analysis of enzyme kinetics and nucleotide pool concentrations.
| Parameter | Analyte | Value | Organism/System | Significance |
| Michaelis Constant (Km) | This compound | 28 x 10-3 M | Carrot Nucleoside Phosphotransferase | Demonstrates that the non-natural enantiomer this compound can be a substrate, albeit with lower affinity than the natural D-Uridine.[14] |
| Michaelis Constant (Km) | D-Uridine | 5 x 10-3 M | Carrot Nucleoside Phosphotransferase | Provides a baseline affinity for the natural substrate in this enzyme system.[14] |
| Basal Nucleotide Pool | Cytidine Nucleotides | ~1 nmol / 106 cells | Novikoff Rat Hepatoma Cells | Represents the lower end of nucleotide pool concentrations in this cell line under standard culture conditions.[15] |
| Basal Nucleotide Pool | Adenosine Nucleotides | ~8 nmol / 106 cells | Novikoff Rat Hepatoma Cells | Represents the higher end of nucleotide pool concentrations, highlighting the differential requirements for purines and pyrimidines.[15] |
| Effect of Supplementation | Uridine Nucleotides | 3-4 nmol increase / 106 cells | Novikoff Rat Hepatoma Cells (1 mM Uridine) | Shows that exogenous uridine can significantly expand the intracellular nucleotide pool, primarily the cytoplasmic pool.[15] |
Experimental Protocols
Measuring the rate of RNA synthesis is a common experimental goal. The uridine incorporation assay, using a modified uridine analog, is a standard technique for this purpose.
Uridine Incorporation Assay for Measuring Nascent RNA Synthesis
This method quantifies newly synthesized RNA by introducing a labeled uridine analog (e.g., 5-ethynythis compound, 5-EU) into cell culture, which is incorporated into nascent RNA transcripts.[16][17] The incorporated analog can then be detected via a "click" chemistry reaction with a fluorescent azide (B81097), allowing for visualization and quantification.
Materials:
-
Cell culture medium and supplements
-
Adherent or suspension cells
-
5-ethynythis compound (5-EU) stock solution
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click chemistry detection reagents (e.g., fluorescent azide, copper(II) sulfate, reducing agent)
-
Nuclear counterstain (e.g., Hoechst or DAPI)
-
Fluorescence microscope or flow cytometer
Protocol Steps:
-
Cell Culture: Plate cells at a suitable density and allow them to attach or reach the desired confluency.
-
Metabolic Labeling (Pulse): Remove the culture medium and replace it with fresh medium containing 5-EU at a final concentration of 0.1-1 mM. Incubate for a period ranging from 30 minutes to 2 hours at 37°C.[16] This "pulse" labels RNA synthesized during this window.
-
Cell Fixation: Aspirate the labeling medium and wash the cells once with PBS. Add the fixative solution and incubate for 15 minutes at room temperature.[18]
-
Permeabilization: Remove the fixative and wash twice with PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature to allow detection reagents to access the nucleus.[18]
-
Click Reaction: Remove the permeabilization buffer and wash with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions and add it to the cells. Incubate for 30 minutes at room temperature, protected from light. This step conjugates the fluorescent azide to the incorporated 5-EU.
-
Washing and Staining: Wash the cells twice with PBS. If desired, incubate with a nuclear counterstain like Hoechst 33342 for 30 minutes to visualize all cell nuclei.[18]
-
Imaging/Analysis: Wash the cells a final time with PBS. The cells are now ready for analysis by fluorescence microscopy or flow cytometry to quantify the fluorescence intensity, which is proportional to the amount of newly synthesized RNA.
Conclusion
This compound is an indispensable molecule at the crossroads of cellular proliferation and function. Its metabolism through the de novo and salvage pathways provides the essential UTP and CTP for RNA transcription and, through a series of enzymatic conversions, the dTTP required for DNA replication. The intricate regulation of these pathways ensures that nucleotide pools are precisely maintained to meet cellular demands. The ability to probe these pathways using metabolic labeling techniques offers powerful tools for researchers in basic science and drug development, particularly in fields like oncology where the dysregulation of nucleotide synthesis is a common vulnerability to be exploited.
References
- 1. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. olympusconfocal.com [olympusconfocal.com]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. microbenotes.com [microbenotes.com]
- 5. Uridine triphosphate - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. laboratorynotes.com [laboratorynotes.com]
- 8. Describe the path for the synthesis of TTP from UTP. | Filo [askfilo.com]
- 10. davuniversity.org [davuniversity.org]
- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 12. ahajournals.org [ahajournals.org]
- 13. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nucleotide pools in Novikoff rat hepatoma cells growing in suspension culture. 3. Effects of nucleosides in medium on levels of nucleotides in separate nucleotide pools for nuclear and cytoplasmic RNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uridine incorporation assay [bio-protocol.org]
- 17. escholarship.org [escholarship.org]
- 18. benchchem.com [benchchem.com]
L-Uridine's Role in the Galactose Glycolysis Pathway: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the role of L-Uridine in the galactose glycolysis pathway, primarily focusing on its influence on the Leloir pathway. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows.
Introduction
Galactose is a critical monosaccharide that is primarily metabolized through the Leloir pathway to be converted into glucose-1-phosphate, which then enters glycolysis. Uridine-containing sugar nucleotides, specifically uridine (B1682114) diphosphate (B83284) (UDP)-glucose and UDP-galactose, are central intermediates in this process. This compound serves as a salvage precursor for the synthesis of these essential molecules. This guide explores the nuanced role of this compound, highlighting its potential therapeutic applications in conditions like galactosemia, as well as its inhibitory effects on key enzymes in the pathway.
The Leloir Pathway and the Central Role of UDP-Sugars
The Leloir pathway is the principal route for galactose metabolism and consists of four key enzymatic steps:
-
Galactose Mutarotase (GALM): Converts β-D-galactose to its active α-D-galactose form.
-
Galactokinase (GALK): Phosphorylates α-D-galactose to galactose-1-phosphate.
-
Galactose-1-Phosphate Uridylyltransferase (GALT): Transfers a UMP group from UDP-glucose to galactose-1-phosphate, yielding UDP-galactose and glucose-1-phosphate.[1]
-
UDP-galactose 4-epimerase (GALE): Interconverts UDP-galactose and UDP-glucose.[1]
UDP-glucose is a crucial substrate for the GALT-catalyzed step, and its availability can be a rate-limiting factor in galactose metabolism. This compound plays a vital role in the synthesis of UDP-glucose. Through the salvage pathway, uridine is converted to uridine triphosphate (UTP). Subsequently, UDP-glucose pyrophosphorylase (UGPase) catalyzes the reaction of UTP with glucose-1-phosphate to produce UDP-glucose.
This compound as a Modulator of the Galactose Glycolysis Pathway
This compound exerts a dual influence on the galactose glycolysis pathway. It serves as a precursor for essential UDP-sugars while also acting as a potential inhibitor of a key enzyme.
This compound as a Precursor for UDP-Sugars
The administration of uridine has been shown to increase the intracellular concentrations of UDP-galactose and UDP-glucose.[2] This is particularly relevant in the context of galactosemia, a genetic disorder characterized by a deficiency in GALT activity. In such cases, a deficit of UDP-galactose is hypothesized to be responsible for some of the long-term complications.[2] Supplementing with uridine is considered a potential therapeutic strategy to boost UDP-galactose levels.[2]
This compound as an Inhibitor of GALT
Conversely, studies have demonstrated that uridine and its phosphorylated form, UTP, can act as inhibitors of GALT. This inhibition is competitive with respect to the substrate UDP-glucose. This finding suggests a potential regulatory mechanism and necessitates a cautious approach when considering uridine supplementation, especially in individuals with already compromised GALT activity.
Quantitative Data
The following tables summarize key quantitative data regarding the kinetics of enzymes in the galactose pathway and the effects of this compound supplementation.
| Parameter | Value | Enzyme | Substrate(s) | Source |
| Apparent K | 0.38 mmol/L | GALT | Galactose-1-Phosphate | [3][4] |
| Apparent K | 0.071 mmol/L | GALT | UDP-glucose | [3][4] |
| Apparent K | 0.024 mM | Galactosyltransferase | UDP-galactose | [5][6] |
| Inhibition Constant (K | 0.15 to 0.20 mM | GALT | Uridine (competitive with UDP-glucose) | |
| Normal GALT Activity | 23.8 (± 3.8) µmol · (gHgb)⁻¹ · h⁻¹ | GALT | [3] | |
| Table 1: Kinetic Parameters of Key Enzymes in Galactose Metabolism. |
| Supplementation Cocktail (1x) | Concentration | Cell Line | Effect on Galactosylation | Source |
| Uridine (U) | 1 mM | GS-CHO | Increased from 3% (0x) to 21% (8x) and 23% (20x) | [7] |
| Manganese Chloride (M) | 0.002 mM | GS-CHO | Synergistic effect with Uridine and Galactose | [7] |
| Galactose (G) | 5 mM | GS-CHO | [7] | |
| Uridine | 10 mmol/L | Erythrocytes | Several-fold increase in UDP-galactose and UDP-glucose levels | [8] |
| Table 2: Effects of Uridine Supplementation on Galactosylation and UDP-Sugar Levels. |
Experimental Protocols
GALT Activity Assay (Indirect Method)
This protocol provides a general framework for an indirect assay to measure GALT enzyme activity in cell lysates.
-
Cell Culture and Lysate Preparation:
-
Culture cells (e.g., fibroblasts) to approximately 70% confluency in appropriate media.
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., HEPES/KOH lysis buffer with protease inhibitors) on ice.
-
Determine the total protein concentration of the lysate. A minimum of 10 µg of total protein per sample is recommended for reliable results.[9]
-
-
Enzyme Reaction:
-
Prepare duplicate wells for each sample in a 96-well plate.
-
To one set of wells, add 50 µl of GALT Activity Assay Reaction Buffer (containing galactose-1-phosphate).[9]
-
To the duplicate set of wells, add 50 µl of GALT Activity Assay Control Buffer (lacking galactose-1-phosphate).[9]
-
Add the cell lysate to each well.
-
Shake the plate for 1 minute at room temperature.
-
Incubate the plate at 37°C for 1.5 hours.[9]
-
-
Data Analysis:
-
The assay indirectly measures GALT activity by quantifying the conversion of NADP to NADPH in subsequent enzymatic reactions, where GALT is the rate-limiting step.[9]
-
The difference in absorbance between the reaction and control wells is proportional to the GALT activity.
-
Quantification of UDP-Sugars by HPLC-MS
This protocol outlines a general procedure for the extraction and quantification of UDP-sugars from cell or tissue samples.
-
Sample Preparation and Extraction:
-
For cultured cells, wash with PBS and quench metabolic activity.
-
Perform a chloroform-methanol-water extraction to separate the polar metabolites, including UDP-sugars.[10]
-
Further purify the aqueous phase containing UDP-sugars using solid-phase extraction (SPE) with a porous graphitic carbon adsorbent.[10]
-
-
HPLC-MS Analysis:
-
Separate the purified UDP-sugars using high-performance liquid chromatography (HPLC) with a porous graphitic carbon column.[10]
-
Detect and quantify the UDP-sugars using electrospray ionization mass spectrometry (ESI-MS).[10]
-
Use an internal standard, such as UDP, for accurate quantification.[10]
-
Develop calibration curves using external standards of known concentrations.
-
Visualizations
Signaling Pathways
Caption: The Leloir Pathway and the influence of this compound metabolism.
Experimental Workflow
Caption: A generalized experimental workflow for studying this compound's effect.
Conclusion
This compound plays a multifaceted role in the galactose glycolysis pathway. As a precursor for UDP-sugars, it is essential for the proper functioning of the Leloir pathway and holds therapeutic potential for correcting UDP-galactose deficiencies. However, its inhibitory effect on GALT highlights a complex regulatory function that requires careful consideration in any therapeutic application. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the intricate mechanisms of galactose metabolism and the potential for its modulation.
References
- 1. Engineering CHO cell metabolism for growth in galactose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine diphosphate galactose - Wikipedia [en.wikipedia.org]
- 3. Quantification of Galactose-1-Phosphate Uridyltransferase Enzyme Activity by Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of galactose-1-phosphate uridyltransferase enzyme activity by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human plasma uridine diphosphate galactose-glycoprotein galactosyltransfertase. Purification, properties and kinetics of the enzyme-catalysed reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human plasma uridine diphosphate galactose-glycoprotein galactosyltransfertase. Purification, properties and kinetics of the enzyme-catalysed reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modulation of antibody galactosylation through feeding of uridine, manganese chloride, and galactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Deficit of uridine diphosphate galactose in galactosaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. web-api.polscientific.com [web-api.polscientific.com]
- 10. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Exploratory Studies of L-Uridine for Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine (B1682114), a pyrimidine (B1678525) nucleoside, has emerged as a promising agent in exploratory studies for cognitive enhancement. It plays a crucial role in the synthesis of brain phospholipids (B1166683) and synaptic membranes, essential components for neuronal function and plasticity. This technical guide provides a comprehensive overview of the current research on L-Uridine's effects on cognition, focusing on quantitative data from preclinical and clinical studies, detailed experimental protocols, and the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics for cognitive disorders.
Introduction
Cognitive decline, a hallmark of aging and various neurological disorders, presents a significant and growing public health challenge. The intricate processes of learning and memory are fundamentally dependent on the structural and functional integrity of neuronal networks. A key element in maintaining this integrity is the continuous synthesis and turnover of neuronal membranes, particularly synaptic membranes, which are critical for neurotransmission and synaptic plasticity.[1] Uridine, often administered as uridine monophosphate (UMP), is a vital precursor for the synthesis of these membranes through its role in the Kennedy pathway, which produces phosphatidylcholine (PC).[2][3] Furthermore, uridine and its phosphorylated derivatives, such as uridine triphosphate (UTP), can act as signaling molecules by activating P2Y receptors, influencing neurite outgrowth and synaptic protein synthesis.[4][5] This guide synthesizes the findings from various exploratory studies to provide a detailed understanding of this compound's potential as a cognitive enhancer.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the key quantitative findings from studies investigating the effects of uridine supplementation on brain biochemistry, neuronal morphology, and cognitive function.
Table 1: Effects of Uridine Supplementation on Brain Phospholipid Precursors and Metabolites
| Study Population | Intervention | Duration | Key Findings | Reference |
| Healthy Male Adults | Oral Uridine | 7 days | Significant increase in brain phosphomonoesters (PME) by 6.32% and phosphatidylethanolamine (B1630911) (PEtn) by 7.17%. No significant change in phosphocholine (B91661) (PCho). | [6] |
| Gerbils | Oral Uridine Monophosphate (UMP) | 15 minutes | Brain UTP increased from 254 ± 31.9 to 417 ± 50.2 pmol/mg tissue. Brain CTP increased from 56.8 ± 1.8 to 71.7 ± 1.8 pmol/mg tissue. Brain CDP-choline increased from 11.3 ± 0.5 to 16.4 ± 1 pmol/mg tissue. | [7] |
| Gerbils | Oral UMP (0.5%) and/or DHA (300 mg/kg) | 3 weeks | UMP + DHA: Significant increases (21-48%) in all five major brain phospholipids. UMP alone: Smaller but significant increases in brain phospholipids. | [8] |
Table 2: Effects of Uridine on Neurite Outgrowth
| Cell Line/Animal Model | Uridine Concentration/Dose | Duration | Key Findings | Reference |
| Neuro-2a (N2a) cells | 100 µM | - | Significantly longer neurite extensions (p<0.001) and a significant increase in neurite-bearing cells (p<0.001). 100 µM was the optimal concentration. | [9][10] |
| PC12 cells | Various concentrations | 4 days | Dose-dependent increase in the number of neurites per cell, neurite branching, and levels of neurofilament proteins. | [4][7] |
| Aged Rats | 2.5% UMP in diet | 6 weeks | Increased levels of neurofilament-70 (182±25% of control) and neurofilament-M (221±34% of control) proteins. | [11] |
Table 3: Effects of Uridine on Neurotransmitter Systems and Cognitive Performance
| Animal Model | Intervention | Duration | Key Findings | Reference |
| Aged Rats | 2.5% UMP in diet | 6 weeks | Potassium-evoked dopamine (B1211576) release was significantly greater in UMP-treated rats (341±21% of basal levels vs. 283±9% in controls). | [11] |
| Gerbils | UMP (0.5%), Choline (B1196258) (0.1%), and DHA (300 mg/kg/day) | 4 weeks | Co-administration of UMP with DHA and choline further enhanced performance on the four-arm radial maze, T-maze, and Y-maze tests compared to DHA and choline alone. | [5][12] |
| AD Mice | Oral uridine prodrug PN401 | - | Improved novel object recognition impairment. | [13][14] |
Experimental Protocols
This section provides an overview of the methodologies employed in key studies investigating the effects of this compound.
In Vivo Magnetic Resonance Spectroscopy (MRS) in Humans
-
Objective: To measure changes in brain phospholipid precursors after oral uridine administration.
-
Subjects: Healthy male volunteers.
-
Intervention: Oral administration of uridine for one week.
-
Methodology: 31-Phosphorus Magnetic Resonance Spectroscopy (31P-MRS) was used to quantify brain metabolites. This non-invasive technique allows for the in vivo measurement of phosphorus-containing compounds, including PME, PDE, and inorganic phosphate.
-
Data Analysis: Changes in the concentrations of phospholipid metabolites were compared between the uridine and placebo groups.[6]
Neurite Outgrowth Assays in Cell Culture
-
Objective: To assess the effect of uridine on neuritogenesis.
-
Cell Lines: Neuro-2a (N2a) neuroblastoma cells or PC12 pheochromocytoma cells.
-
Intervention: Cells were cultured in the presence of various concentrations of uridine. For PC12 cells, Nerve Growth Factor (NGF) was used to induce differentiation.
-
Methodology: Cells were photographed, and neurite length and the percentage of neurite-bearing cells were quantified using imaging software like ImageJ.[4][9]
-
Data Analysis: Statistical comparisons were made between uridine-treated and control groups.
Animal Studies on Cognitive Function
-
Objective: To evaluate the impact of uridine supplementation on learning and memory.
-
Animal Models: Gerbils or aged rats were commonly used.
-
Intervention: Uridine, often as UMP, was administered through the diet or by gavage, sometimes in combination with other phosphatide precursors like DHA and choline.
-
Methodology: A battery of behavioral tests was employed to assess different aspects of cognition, including:
-
Data Analysis: Performance metrics (e.g., number of correct choices, time to complete the task) were compared between the treatment and control groups.
Signaling Pathways and Mechanisms of Action
This compound is believed to enhance cognitive function through two primary mechanisms: by serving as a precursor for the synthesis of synaptic membranes and by activating P2Y receptors.
The Kennedy Pathway for Phosphatidylcholine Synthesis
Uridine plays a critical role in the Kennedy pathway, the primary route for the de novo synthesis of phosphatidylcholine (PC), a major component of neuronal membranes. Orally administered uridine crosses the blood-brain barrier and is converted to uridine triphosphate (UTP). UTP is then converted to cytidine (B196190) triphosphate (CTP), a rate-limiting substrate for the synthesis of CDP-choline. CDP-choline, in turn, combines with diacylglycerol (DAG) to form PC.[2][7] By increasing the availability of CTP, uridine supplementation can enhance the rate of PC synthesis, thereby promoting the formation and repair of synaptic membranes.[7]
P2Y Receptor Activation
Uridine triphosphate (UTP) can also act as an extracellular signaling molecule by activating P2Y purinergic receptors, particularly the P2Y2 subtype, which is abundant in the brain.[7][15] Activation of P2Y2 receptors is coupled to phospholipase C (PLC), leading to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[7] This signaling cascade can increase intracellular calcium levels and activate downstream pathways involved in neurite outgrowth, synaptic protein synthesis, and neuronal differentiation.[4][7] This mechanism provides a direct link between uridine availability and the structural plasticity of neurons.
Discussion and Future Directions
The evidence from exploratory studies suggests that this compound holds significant potential as a cognitive-enhancing agent. Its dual mechanism of action, involving both the provision of essential building blocks for neuronal membranes and the activation of signaling pathways that promote neuronal plasticity, makes it a compelling candidate for further investigation. The synergistic effects observed when uridine is co-administered with other phosphatide precursors, such as DHA and choline, highlight the importance of a multi-nutrient approach to support brain health.[5][15]
While preclinical data are promising, more extensive and well-controlled clinical trials in humans are needed to definitively establish the efficacy of uridine for cognitive enhancement in various populations, including healthy individuals and those with cognitive impairment.[3] Future research should focus on optimizing dosage and formulation, identifying biomarkers to predict treatment response, and further elucidating the downstream molecular targets of uridine-mediated signaling. A deeper understanding of these aspects will be crucial for the successful translation of these findings into effective therapeutic strategies for promoting and preserving cognitive function.
Conclusion
Exploratory studies on this compound have provided a strong rationale for its investigation as a cognitive enhancer. By promoting the synthesis of synaptic membranes and activating P2Y receptors, uridine can positively influence neuronal structure and function. The quantitative data and experimental protocols summarized in this guide offer a solid foundation for future research aimed at harnessing the therapeutic potential of this compound for the benefit of brain health. The continued exploration of this promising nucleoside is warranted and could lead to novel interventions for a range of cognitive disorders.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Synapse formation is enhanced by oral administration of uridine and DHA, the circulating precursors of brain phosphatides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-term administration of uridine increases brain membrane phospholipids precursors in healthy adults: a 31-phosphorus magnetic resonance spectroscopy study at 4T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. web.mit.edu [web.mit.edu]
- 9. thekeep.eiu.edu [thekeep.eiu.edu]
- 10. "Uridine Promotes Neurite Outgrowth in Neuro2a Cells" by Jacquelyn Spathies [thekeep.eiu.edu]
- 11. Dietary uridine-5'-monophosphate supplementation increases potassium-evoked dopamine release and promotes neurite outgrowth in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 14. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
L-Uridine's Involvement in Protein Glycosylation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Protein glycosylation, a critical post-translational modification, is fundamentally dependent on the availability of activated sugar donors, primarily nucleotide sugars. Uridine (B1682114) triphosphate (UTP) is a key component in the synthesis of the most common nucleotide sugars, such as uridine diphosphate (B83284) glucose (UDP-Glc) and uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). L-Uridine, through its salvage pathway, serves as a direct precursor to UTP, thereby playing a pivotal role in modulating the cellular pools of these essential glycosylation substrates.[1][2] This technical guide provides an in-depth exploration of the biochemical pathways connecting this compound to protein glycosylation, summarizes the quantitative effects of uridine supplementation, details relevant experimental protocols for studying these processes, and discusses the implications for biomedical research and therapeutic development.
Core Biochemical Pathways
This compound directly influences protein glycosylation by feeding into the synthesis pathways of UDP-sugars. These molecules act as the activated monosaccharide donors for glycosyltransferases.[][4][5] The primary mechanisms involve the Uridine Salvage Pathway and the subsequent formation of UDP-Glc and UDP-GlcNAc.
Uridine Salvage Pathway
The salvage pathway provides an efficient mechanism for cells to recycle nucleosides like uridine to synthesize nucleotides.[2] This pathway is particularly crucial for maintaining UTP pools, which are essential for a variety of cellular processes, including RNA synthesis and glycosylation.[1][2] The pathway involves the sequential phosphorylation of uridine.
Caption: The Uridine Salvage Pathway converts this compound to UTP.
UDP-N-Acetylglucosamine (UDP-GlcNAc) Biosynthesis
UDP-GlcNAc is a central nucleotide sugar, serving as the donor for N-linked glycosylation, O-linked GlcNAcylation (O-GlcNAc), and the synthesis of GPI anchors.[6][7] Its synthesis, often via the Hexosamine Biosynthesis Pathway (HBP), integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[8] UTP, derived from this compound, is a critical substrate in the final step of this pathway.[7][9]
Caption: Synthesis of UDP-GlcNAc via the Hexosamine Biosynthesis Pathway.
UDP-Glucose (UDP-Glc) Biosynthesis
UDP-Glc is another vital nucleotide sugar, acting as a precursor for glycogen (B147801) synthesis and as the initial sugar donor for N-linked glycosylation.[1][10][11] It is also a substrate for epimerases that produce UDP-galactose. The synthesis of UDP-Glc is catalyzed by UDP-glucose pyrophosphorylase (UGP2), which combines glucose-1-phosphate with UTP.[11][12][13]
Caption: UGP2-catalyzed synthesis of UDP-Glucose from UTP and Glucose-1-Phosphate.
Quantitative Impact of this compound Supplementation
Exogenous administration of this compound has been shown to increase intracellular UDP-sugar pools, leading to quantifiable changes in protein glycosylation and related metabolic pathways.
Table 1: Effects of Uridine Supplementation on Glycosylation & Related Metabolism
| Parameter | Model System | Uridine Dosage/Condition | Observed Effect | Reference |
| Liver Glycogen | C57BL/6J Mice | 400 mg/kg daily for 5 days | > 2-fold increase | [1][14] |
| Protein O-GlcNAcylation | C57BL/6J Mouse Liver | 400 mg/kg daily for 5 days | Increased O-GlcNAcylation of specific protein spots (e.g., ER protein disulfide isomerase A3) | [1] |
| Protein O-GlcNAcylation | HepG2 cells | Uridine treatment | Increased overall protein glycosylation profile, further enhanced by PUGNAc (O-GlcNAcase inhibitor) | [15] |
| IFN-γ Sialylation | CHO Cells | Glucosamine (B1671600) + Uridine | 28% increase in IFN-γ sialylation | [16] |
| UDP-HexNAc Levels | CHO Cells | Glucosamine + Uridine | 6- to 15-fold increase vs. control; additional 2- to 4-fold increase over glucosamine alone | [16] |
| UDP-Hex Levels | CHO Cells | Galactose + Uridine | ~20-fold increase | [16] |
Experimental Protocols & Methodologies
Analyzing the influence of this compound on protein glycosylation requires a multi-faceted approach, combining techniques to assess overall glycan changes with high-resolution methods for site-specific characterization.
General Experimental Workflow
The logical flow for investigating this compound's effects involves cellular or animal models, sample preparation, and subsequent analytical detection of glycosylation changes.
Caption: Logical workflow for studying this compound's effect on glycosylation.
Protocol: Lectin Blotting for O-GlcNAc Detection
Lectin blotting is a powerful technique to detect changes in specific glycan structures on a whole-proteome or specific-protein level.[17][18][19] This protocol is adapted for detecting O-GlcNAc modifications, which are often affected by UDP-GlcNAc availability.
Objective: To qualitatively or semi-quantitatively assess changes in O-GlcNAcylated proteins following this compound treatment.
Materials:
-
Cell lysates or tissue homogenates from control and uridine-treated samples.
-
SDS-PAGE reagents and equipment.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer and apparatus.
-
Blocking buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[18]
-
Primary probe: Biotinylated Succinylated Wheat Germ Agglutinin (sWGA) or a specific anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6).
-
Secondary probe: Streptavidin-Horseradish Peroxidase (HRP) conjugate.[17]
-
Chemiluminescent HRP substrate.[17]
-
Imaging system.
Procedure:
-
Protein Separation: Separate 20-50 µg of protein from each sample by SDS-PAGE.[17][18]
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane according to standard protocols.[20]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific binding.[17][18][21]
-
Primary Probe Incubation: Remove the blocking buffer and incubate the membrane with the biotinylated lectin or primary antibody diluted in blocking buffer (e.g., 1-2 µg/mL) for 1-2 hours at room temperature.[17][18]
-
Washing: Wash the membrane 3-4 times for 5-10 minutes each with TBST to remove unbound primary probe.[17]
-
Secondary Probe Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.[17]
-
Final Washes: Repeat the washing step (Step 5) to remove unbound secondary probe.
-
Detection: Incubate the membrane with a chemiluminescent HRP substrate according to the manufacturer's instructions.[17][20]
-
Imaging: Capture the chemiluminescent signal using a suitable imager. Compare the band patterns and intensities between control and uridine-treated samples.
Protocol: Mass Spectrometry-Based Glycoproteomics
Mass spectrometry (MS) provides detailed, site-specific information on glycan structures and occupancy.[22][23][24][25] This generalized protocol outlines a bottom-up glycoproteomics workflow.
Objective: To identify and quantify specific N- or O-linked glycopeptides that are altered by this compound treatment.
Materials:
-
Purified glycoproteins or total protein extracts.
-
Dithiothreitol (DTT) and Iodoacetamide (IAA).
-
Protease (e.g., Trypsin).
-
For N-glycan analysis: Peptide-N-Glycosidase F (PNGase F).[24][26]
-
Glycopeptide enrichment materials (e.g., HILIC, lectin affinity, or graphitized carbon cartridges).[22][27]
-
Glycoproteomics data analysis software.
Procedure:
-
Sample Preparation:
-
Glycopeptide Enrichment (Optional but Recommended):
-
N-Glycan Release (for N-glycan analysis):
-
LC-MS/MS Analysis:
-
Separate the enriched glycopeptides or released glycans using liquid chromatography (LC) coupled directly to a tandem mass spectrometer (MS/MS).[26][29]
-
The mass spectrometer will measure the mass-to-charge ratio of the intact glycopeptides (MS1 scan) and then fragment them to obtain sequence and glycan composition information (MS2 scan).[29]
-
-
Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against protein databases to identify the peptide sequence, the glycosylation site, and the composition of the attached glycan.
-
Quantitative analysis (label-free or using isotopic labels) can be performed to compare the abundance of specific glycoforms between control and uridine-treated samples.[23][30][31]
-
Conclusion and Future Directions
This compound is a fundamental molecule in cellular metabolism that directly fuels the synthesis of UDP-sugar donors essential for protein glycosylation. As demonstrated, supplementation with uridine can significantly alter the glycosylation landscape of a cell, impacting glycogen storage, increasing protein O-GlcNAcylation, and enhancing the sialylation of recombinant proteins.[1][15][16] This direct link makes the uridine salvage pathway a critical control point for modulating protein glycosylation.
For researchers and drug development professionals, understanding this connection offers several opportunities. In bioprocessing, controlled uridine supplementation could be a strategy to optimize the glycosylation patterns of therapeutic proteins, potentially enhancing their efficacy and stability. In disease research, particularly in metabolic disorders and cancer where aberrant glycosylation is common, targeting uridine metabolism may present novel therapeutic avenues.[11][32] Future research should focus on elucidating the precise downstream functional consequences of uridine-induced glycosylation changes and exploring the therapeutic window for modulating this pathway in various pathological contexts.
References
- 1. Uridine Affects Liver Protein Glycosylation, Insulin Signaling, and Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Engineering Nucleotide Sugar Metabolism for Natural Product Glycosylation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pathway: UDP-N-ACETYLGLUCOSAMINE BIOSYNTHESIS [flybase.org]
- 7. Regulatory insights into the production of UDP-N-acetylglucosamine by Lactobacillus casei - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of UDP-N-acetyl-glucosamine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Frontiers | UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Characterization of UDP-glucose pyrophosphorylases from different organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chronic Uridine Administration Induces Fatty Liver and Pre-Diabetic Conditions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An investigation of intracellular glycosylation activities in CHO cells: effects of nucleotide sugar precursor feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lectin blotting - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. [Lectin blotting]:Glycoscience Protocol Online Database [jcggdb.jp]
- 19. Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. vectorlabs.com [vectorlabs.com]
- 22. Targeted methods for quantitative analysis of protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. QUALITATIVE AND QUANTITATIVE ANALYSES FOR PROTEIN GLYCOSYLATION – Dr. Zafar H. Zaidi, Center for Proteomics, University of Karachi [proteomics.edu.pk]
- 24. Protein N-Glycosylation Analysis Strategy and Procedures - Creative Proteomics [creative-proteomics.com]
- 25. aspariaglycomics.com [aspariaglycomics.com]
- 26. What Are the Detailed Experimental Procedures for Glycosylation Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 27. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Protein Glycosylation: Qualitative & Quantitative Methods - Creative Proteomics Blog [creative-proteomics.com]
- 29. spectroscopyonline.com [spectroscopyonline.com]
- 30. mdpi.com [mdpi.com]
- 31. Identification and Quantification of Protein Glycosylation - ProQuest [proquest.com]
- 32. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
basic chemical properties of L-Uridine
An In-depth Technical Guide on the Core Chemical Properties of L-Uridine
Introduction
Uridine (B1682114), a glycosylated pyrimidine (B1678525), is a fundamental nucleoside composed of a uracil (B121893) base linked to a ribose sugar via a β-N₁-glycosidic bond.[1] As one of the five standard nucleosides that constitute nucleic acids, it is integral to RNA structure and is not typically found in DNA, where it is replaced by thymidine.[2] Beyond its role in nucleic acid synthesis, uridine and its phosphorylated derivatives, such as Uridine Triphosphate (UTP), are pivotal in a multitude of cellular processes. These include glycogen (B147801) and membrane synthesis, protein glycosylation, and extracellular signaling.[3][4][5] This guide provides a detailed overview of the core chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
This compound is a white, odorless, crystalline powder with a slightly sweet and acrid taste.[6][7][8] It is chemically stable under standard laboratory conditions.[2] Aqueous solutions at pH 7 demonstrate stability for several days when refrigerated at 4°C, and frozen stock solutions can remain stable for months at -20°C, though repeated freeze-thaw cycles should be avoided.
Quantitative Data Summary
The fundamental physicochemical properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | References |
| Molecular Formula | C₉H₁₂N₂O₆ | [6][9][10] |
| Molecular Weight | 244.20 g/mol | [9][10][11] |
| Melting Point | 163-172 °C | [1][4][12] |
| Density | 1.674 - 1.727 g/cm³ | [6][8] |
| pKa | ~9.3 (N3-H proton) | [4][13] |
| LogP (Octanol/Water) | -1.58 to -1.98 | [1][4] |
| Appearance | White crystalline powder | [6][8] |
Solubility Profile
Uridine's polarity, imparted by multiple hydroxyl groups, governs its solubility. It is highly hydrophilic and readily dissolves in water.[6] Its solubility in various common laboratory solvents is detailed below.
| Solvent | Solubility | References |
| Water | ~50 mg/mL; Highly soluble | [4][7] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [14] |
| Dimethyl Sulfoxide (DMSO) | ~10 - 71.4 mg/mL | [11][14] |
| Dimethylformamide (DMF) | ~16 mg/mL | [14] |
| Methanol | Soluble | [4][5] |
| Ethanol | Slightly soluble in dilute ethanol; Insoluble in absolute ethanol | [7] |
Key Signaling and Metabolic Pathways
Uridine is a central node in pyrimidine metabolism, primarily utilized through the salvage pathway to generate essential nucleotides. This pathway is critical in tissues that may have a limited capacity for de novo synthesis.[15] Once transported into the cell, uridine is phosphorylated to Uridine Monophosphate (UMP), which is further converted to Uridine Diphosphate (UDP) and Uridine Triphosphate (UTP).[16] These activated forms of uridine are indispensable for various biosynthetic and signaling functions.
UTP serves as a precursor for the synthesis of UDP-sugars, such as UDP-glucose, which is the activated form of glucose used in glycogen synthesis.[3][17] Furthermore, UTP and UDP can be released from cells and act as extracellular signaling molecules, activating P2Y purinergic receptors to modulate a range of physiological responses.[17][18] Uridine also plays a role in regulating signaling cascades like the MAPK and NF-κB pathways, which are involved in cellular responses to stress and inflammation.[3][15]
Experimental Protocols
Standardized methodologies are crucial for the accurate determination of the chemical properties of substances like this compound. Below are detailed protocols for two fundamental experimental procedures.
Melting Point Determination (Capillary Method)
The melting point is a key indicator of a compound's purity. The capillary method is a widely used, reliable technique.[19]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is placed on a clean, dry surface. The open end of a glass capillary tube is jabbed into the powder to collect a small amount of the sample.[20]
-
Sample Packing: The capillary tube is inverted and tapped gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, the tube is dropped, sealed-end down, through a long, narrow tube (e.g., a glass tube) several times.[20] The final packed sample height should be 2-3 mm.[20]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp).
-
Heating and Observation:
-
If the approximate melting point is known, the sample is heated at a medium rate until the temperature is about 20°C below the expected melting point.[20]
-
The heating rate is then reduced significantly to approximately 1-2°C per minute to ensure thermal equilibrium.[19][20]
-
The sample is observed continuously through the magnified viewfinder.
-
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first droplet of liquid is observed.
-
T₂: The temperature at which the last crystal of the solid melts completely.
-
The melting point is reported as the range T₁ - T₂. A narrow range (0.5-1.0°C) is indicative of high purity.[19]
-
References
- 1. Uridine - Wikipedia [en.wikipedia.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 4. Uridine | 58-96-8 [chemicalbook.com]
- 5. Uridine CAS#: 58-96-8 [m.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. uridine [chembk.com]
- 8. Uridine CAS 58-96-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. Uridine [webbook.nist.gov]
- 10. Uridine | C9H12N2O6 | CID 6029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. raybiotech.com [raybiotech.com]
- 12. Uridine, 99% 100 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Potential signalling roles for UTP and UDP: sources, regulation and release of uracil nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]
- 20. chem.libretexts.org [chem.libretexts.org]
The Cornerstone of Pyrimidine Metabolism: An In-depth Technical Guide to the Discovery and History of L-Uridine in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Uridine, a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA and a pivotal molecule in a myriad of cellular processes. From its foundational role in nucleic acid synthesis to its more recently discovered functions in neuronal activity, glycogen (B147801) metabolism, and membrane biogenesis, uridine (B1682114) stands as a critical component of cellular life. This technical guide provides a comprehensive overview of the discovery and history of this compound in biological systems. It details the initial isolation of its constituent base, uracil (B121893), and the subsequent characterization of the uridine nucleoside. We explore the key scientific milestones and the researchers who illuminated its metabolic pathways and physiological significance. This document consolidates quantitative data on uridine concentrations and enzyme kinetics, presents detailed experimental protocols for its study, and visualizes the intricate signaling pathways and experimental workflows in which it participates.
A Historical Journey: The Discovery of Uridine and its Components
The story of this compound is intrinsically linked to the broader history of nucleic acid research. The journey began not with uridine itself, but with the discovery of its fundamental components.
1.1. The Dawn of Nucleic Acid Chemistry: Miescher and Kossel
In the late 19th century, the chemical nature of the cell nucleus was a burgeoning field of investigation. In 1869, the Swiss physician and biologist Friedrich Miescher first isolated a novel phosphorus-rich substance from the nuclei of white blood cells, which he termed "nuclein".[1][2] This discovery marked the first identification of the material that would later be known as nucleic acid.
Building upon Miescher's work, the German biochemist Albrecht Kossel made seminal contributions to understanding the composition of nuclein. Between 1885 and 1901, Kossel isolated and identified the five primary nucleobases that constitute nucleic acids: adenine, guanine, cytosine, thymine, and uracil .[3] For this groundbreaking work, Kossel was awarded the Nobel Prize in Physiology or Medicine in 1910.
1.2. The Emergence of the Nucleoside: Levene's Contributions
While Kossel identified the nitrogenous bases, the complete structure of the nucleotide monomers remained to be elucidated. Phoebus Levene , a Russian-American biochemist, meticulously dissected the structure of nucleic acids in the early 20th century. In 1909, Levene and Walter Jacobs identified the sugar component of what we now know as RNA to be ribose.[4] Levene was the first to correctly identify the components of a nucleotide: a phosphate (B84403) group, a sugar (either ribose or deoxyribose), and a nitrogenous base.[5][6] He proposed the "polynucleotide" model, suggesting that these components were linked together in this order. Although his subsequent "tetranucleotide hypothesis" of a simple repeating sequence of the four bases was later disproven, his foundational work in characterizing the nucleoside structure was paramount. The term "uridine" was coined for the nucleoside composed of uracil linked to a ribose sugar.[7][8]
1.3. Unraveling Uridine's Metabolic Significance: The Salvage Pathway and UDP-Glucose
The mid-20th century saw a rapid expansion in the understanding of uridine's metabolic roles. The pyrimidine salvage pathway , a metabolic route that recycles pyrimidine bases and nucleosides, was elucidated, highlighting the cell's efficient use of these essential molecules.[9][10][11] This pathway allows cells to synthesize nucleotides from intermediates of nucleic acid degradation, a less energy-intensive process than de novo synthesis.[12]
A landmark discovery came from the work of the Argentine biochemist Luis Federico Leloir . In 1957, Leloir and his colleagues, including Carlos E. Cardini, identified uridine diphosphate (B83284) glucose (UDPG) as a key intermediate in glycogen synthesis.[13][14][15][16] They demonstrated that UDPG is the activated form of glucose used by the enzyme glycogen synthase to build glycogen chains. This discovery, for which Leloir was awarded the Nobel Prize in Chemistry in 1970, established a central role for uridine in carbohydrate metabolism.
1.4. Uridine in the Nervous System: P2Y Receptors and Neuronal Function
More recent research has unveiled the multifaceted roles of uridine in the central nervous system. In 1993, the first genes for P2Y receptors , a family of G protein-coupled receptors, were cloned.[17] It was subsequently discovered that several subtypes of these receptors are activated by uridine nucleotides, such as uridine triphosphate (UTP) and uridine diphosphate (UDP).[12][18][19] This finding opened up a new field of investigation into purinergic and pyrimidinergic signaling in the brain, implicating uridine in processes such as neuronal differentiation, neurite outgrowth, and synaptic plasticity.[20][21][22][23]
Quantitative Data on this compound
The concentration of uridine and the kinetics of the enzymes involved in its metabolism are tightly regulated to maintain cellular homeostasis. The following tables summarize key quantitative data from the literature.
Table 1: Uridine Concentrations in Human Tissues and Fluids
| Sample Type | Concentration | Reference(s) |
| Plasma | 3–8 µM | [15][17] |
| Cerebrospinal Fluid | ~3-5 µM | [23] |
| Urine (Newborn) | 0-15 µmol/mmol creatinine | [10] |
Table 2: Kinetic Properties of Key Enzymes in Uridine Metabolism
| Enzyme | Substrate | Km (µM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference(s) |
| Uridine-Cytidine Kinase (UCK) | Uridine | 50 | 1.83 | Novikoff ascites rat tumor | [14] |
| Uridine-Cytidine Kinase (UCK) | Cytidine | 40 | 0.91 | Novikoff ascites rat tumor | [14] |
| Uridine-Cytidine Kinase 2 (UCK2) | Uridine | 3.4 x 10⁻² (UCKL-1) | - | Human | [9][20] |
| Uridine-Cytidine Kinase 2 (UCK2) | Cytidine | 6.5 x 10⁻² (UCKL-1) | - | Human | [9][20] |
| Nucleoside Phosphotransferase | This compound | 28,000 | - | Carrot | [2] |
| Nucleoside Phosphotransferase | D-Uridine | 5,000 | - | Carrot | [2] |
Key Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate some of the critical pathways and experimental procedures involving this compound.
Signaling Pathways
Caption: The Pyrimidine Salvage Pathway, illustrating the conversion of extracellular uridine into various nucleotides for RNA and DNA synthesis.
Caption: Simplified P2Y receptor signaling pathway activated by uridine nucleotides, leading to downstream cellular responses.
Caption: The Kennedy pathway for phosphatidylcholine synthesis, highlighting the role of uridine-derived CTP.
Experimental Workflows
Caption: Experimental workflow to investigate the effect of uridine on neurite outgrowth in PC12 cells.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Protocol for Uridine Uptake Assay in Cultured Cells
This protocol is adapted from methods used to measure the cellular uptake of radiolabeled uridine, a common technique to assess cytotoxicity or the activity of nucleoside transporters.[5][24]
Materials:
-
Cultured cells (e.g., U2OS, HeLa, or other cell line of interest)
-
6-well plates
-
Complete culture medium
-
Serum-free medium
-
[³H]Uridine (e.g., PerkinElmer Life Sciences #NET367001MC)
-
Unlabeled uridine
-
Ice-cold transport buffer (20 mM Tris-HCl, pH 7.4, 130 mM NaCl, 3 mM K₂HPO₄, 1 mM MgCl₂, 5 mM glucose, 2 mM CaCl₂)
-
10% SDS solution
-
Scintillation cocktail (e.g., Optiphase Supermix)
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed 200,000 cells per well in 6-well plates with 2 ml of complete culture medium.
-
Incubation: Incubate the cells for 24 hours to allow for attachment and growth.
-
Treatment (Optional): If testing the effect of a compound on uridine uptake, replace the medium with serum-free medium containing the test compound at the desired concentration. Incubate for the desired treatment period (e.g., 15 minutes to 24 hours).
-
Radiolabeling: Prepare a solution of [³H]Uridine in serum-free medium (e.g., to a final activity of 3.65 µCi/ml). Add this solution to the cells and incubate for 10 minutes.
-
Washing: Quickly wash the cells four times with ice-cold transport buffer containing 1 mM unlabeled uridine to stop the uptake and remove extracellular [³H]Uridine.
-
Lysis: Lyse the cells by adding 100 µl of 10% SDS to each well.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 900 µl of scintillation cocktail, and measure the counts per minute (CPM) using a scintillation counter.
-
Normalization (Optional): For longer treatment times, it may be necessary to normalize the CPM to the total protein concentration of a parallel well to account for any cell death induced by the treatment.
Protocol for Quantification of Uridine in Human Plasma by LC-MS/MS
This protocol provides a method for the accurate quantification of endogenous uridine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), adapted from Yin et al. (2021).[3][8]
Materials:
-
Human plasma (K₂EDTA)
-
Uridine standard
-
Stable isotope-labeled uridine internal standard (e.g., [¹³C₉,¹⁵N₂]Uridine)
-
Bovine Serum Albumin (BSA) solution (for surrogate matrix)
-
Methanol
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Due to the presence of endogenous uridine, a surrogate matrix (e.g., BSA solution) is used to prepare the calibration standards.
-
Spike human plasma samples and surrogate matrix standards with the stable isotope-labeled internal standard.
-
Perform protein precipitation by adding a sufficient volume of cold methanol.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto the LC-MS/MS system.
-
Use an appropriate chromatographic column and mobile phase gradient to separate uridine from other plasma components.
-
Optimize the mass spectrometer parameters for the detection of uridine and its internal standard using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Quantify the concentration of uridine in the plasma samples by comparing the peak area ratio of uridine to its internal standard against the calibration curve generated from the surrogate matrix standards.
-
Demonstrate parallelism between the authentic matrix (human plasma) and the surrogate matrix to validate the assay.
-
Protocol for Neuronal Differentiation of PC12 Cells with Uridine
This protocol is based on studies demonstrating the effect of uridine on neurite outgrowth in nerve growth factor (NGF)-differentiated PC12 cells.[10][22][25]
Materials:
-
PC12 cells
-
Cell culture dishes or plates
-
Poly-D-lysine (PDL) or collagen for coating
-
Complete growth medium (e.g., RPMI 1640 with 10% horse serum and 5% fetal bovine serum)
-
Differentiation medium (low-serum medium, e.g., 1% horse serum)
-
Nerve Growth Factor (NGF)
-
Uridine solution
-
Microscope with imaging capabilities
Procedure:
-
Coating of Culture Surface: Coat the culture dishes or plates with PDL or collagen according to the manufacturer's instructions to promote cell adhesion.
-
Cell Plating: Plate PC12 cells onto the coated surface in complete growth medium.
-
Initiation of Differentiation: After the cells have attached, replace the complete growth medium with differentiation medium containing an optimal concentration of NGF (e.g., 50-100 ng/ml).
-
Uridine Treatment: Add uridine to the differentiation medium at various concentrations (e.g., 10-100 µM). Include a control group with NGF but without uridine.
-
Incubation: Incubate the cells for a period of 4 to 7 days, replacing the medium with fresh differentiation medium containing NGF and uridine every 2-3 days.
-
Assessment of Neurite Outgrowth:
-
At desired time points, acquire images of the cells using a phase-contrast or fluorescence microscope.
-
Quantify neurite outgrowth by measuring parameters such as the percentage of cells with neurites, the number of neurites per cell, the average neurite length, and the degree of branching.
-
For biochemical analysis, lyse the cells and perform Western blotting for neuronal markers like neurofilament proteins.
-
Conclusion
The discovery and historical investigation of this compound have revealed its indispensable role in the fundamental processes of life. From its early identification as a component of nucleic acids to its recognition as a key player in cellular metabolism and signaling, our understanding of uridine has evolved significantly. The quantitative data and experimental protocols presented in this guide provide a framework for researchers to further explore the multifaceted functions of this critical nucleoside. The visualization of its associated pathways offers a clear perspective on its integration into the complex network of cellular activities. As research continues, the therapeutic potential of modulating uridine levels and its signaling pathways holds great promise for addressing a range of human diseases, from metabolic disorders to neurodegenerative conditions.
Disclaimer: The information provided in this document is for research and informational purposes only and is not intended as medical advice. The experimental protocols are provided as examples and should be adapted and validated for specific experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | uracil + (deoxy)ribose 1-phosphate <=> (deoxy)uridine + orthophosphate [UPP] [reactome.org]
- 6. bodybio.com [bodybio.com]
- 7. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiating PC12 cells to evaluate neurite densities through live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thesciencenotes.com [thesciencenotes.com]
- 12. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 13. Structural and Biochemical Studies on the Reaction Mechanism of Uridine–Cytidine Kinase | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enzymatic Synthesis of the Ribosylated Glycythis compound Disaccharide Core of Peptidyl Nucleoside Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Uracil - Wikipedia [en.wikipedia.org]
- 25. jdc.jefferson.edu [jdc.jefferson.edu]
L-Uridine and Its Influence on Circadian Rhythm Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the current understanding of L-Uridine's effects on the regulation of circadian rhythms. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the molecular mechanisms, experimental data, and methodologies pertinent to this area of chronobiology.
Introduction
The circadian rhythm, an approximately 24-hour endogenous cycle, governs a vast array of physiological and behavioral processes in most living organisms. The molecular machinery of this internal clock is orchestrated by a core set of clock genes, including Bmal1, Clock, Per1/2, and Cry1/2, which form intricate transcriptional-translational feedback loops. Dysregulation of the circadian rhythm is implicated in a variety of pathologies, including metabolic disorders, sleep disturbances, and neurological diseases.
Uridine (B1682114), a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA and plays a crucial role in various metabolic pathways. Emerging evidence suggests that this compound may also act as a signaling molecule with the capacity to modulate the circadian system. This guide synthesizes the existing scientific literature to provide a detailed overview of this compound's impact on circadian rhythm regulation, focusing on its signaling pathways, quantifiable effects, and the experimental protocols used to elucidate these actions.
Signaling Pathways of this compound in Circadian Regulation
This compound is proposed to influence the circadian clock through a signaling cascade that involves purinergic receptors and downstream kinase pathways, ultimately impacting the expression of core clock genes. While the complete pathway is still under investigation, current evidence points towards the following mechanism:
This compound, or its phosphorylated forms such as uridine triphosphate (UTP) and uridine diphosphate (B83284) (UDP), can act as agonists for P2Y purinergic receptors, specifically the P2Y2 and P2Y6 subtypes.[1][2] Activation of these G-protein coupled receptors can initiate a downstream signaling cascade involving the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[2] The activation of ERK can, in turn, modulate the activity of transcription factors that regulate the expression of core clock genes like Per2 and Bmal1.[3] There is also evidence that P2Y receptors themselves are under circadian control, with their expression levels oscillating throughout the day, suggesting a reciprocal relationship between purinergic signaling and the core clock machinery.[1][4]
Figure 1: Proposed signaling pathway of this compound's effect on circadian rhythm regulation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects on circadian rhythms.
Intracerebroventricular (ICV) Administration of Uridine in Rats
This protocol is adapted from studies investigating the central effects of uridine on sleep and circadian behavior.[5][6]
Objective: To deliver a precise dose of this compound directly into the cerebral ventricles to study its effects on the central circadian pacemaker, the suprachiasmatic nucleus (SCN).
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Guide cannula and dummy cannula (26-gauge)
-
Injection cannula (33-gauge)
-
Osmotic minipumps
-
This compound solution (sterile, pyrogen-free)
-
Artificial cerebrospinal fluid (aCSF) as vehicle
-
Dental cement
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the rat and secure it in the stereotaxic frame. Shave the scalp and sterilize the surgical area.
-
Cannula Implantation: Make a midline incision on the scalp to expose the skull. Using stereotaxic coordinates relative to bregma (e.g., AP: -0.8 mm, ML: ±1.5 mm), drill a small hole for the guide cannula.
-
Slowly lower the guide cannula to the target depth (e.g., DV: -3.5 mm from the skull surface) to reach the lateral ventricle.
-
Secure the guide cannula to the skull using dental cement and anchor screws. Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision and allow the animal to recover for at least one week.
-
Infusion: For continuous infusion, connect the injection cannula to a pre-filled osmotic minipump containing the this compound solution (e.g., 10 pmol in aCSF for a 10-hour infusion).
-
Briefly anesthetize the recovered rat, remove the dummy cannula, and insert the injection cannula into the guide cannula.
-
Implant the osmotic minipump subcutaneously on the back of the rat.
-
Monitor the animal for behavioral changes, such as sleep-wake cycles, locomotor activity, and feeding behavior.
Figure 2: Experimental workflow for intracerebroventricular infusion of this compound.
Analysis of Sleep-Wake Cycles in Rats
This protocol outlines the methodology for recording and analyzing sleep-wake patterns in response to uridine administration.
Objective: To quantify the effects of this compound on sleep architecture, including slow-wave sleep (SWS) and paradoxical sleep (PS or REM sleep).
Materials:
-
Rats with implanted electrodes for electroencephalography (EEG) and electromyography (EMG)
-
Data acquisition system for continuous recording of EEG and EMG signals
-
Sleep scoring software
Procedure:
-
Electrode Implantation: Surgically implant EEG electrodes over the cortex and EMG electrodes in the nuchal muscles of the rats. Allow for a recovery period of at least one week.
-
Baseline Recording: Acclimate the rats to the recording chamber and record baseline sleep-wake patterns for at least 24 hours.
-
Uridine Administration: Administer this compound via the desired route (e.g., ICV infusion as described in Protocol 3.1, or intraperitoneal injection).
-
Post-treatment Recording: Continuously record EEG and EMG signals for at least 24 hours following uridine administration.
-
Sleep Scoring: Manually or automatically score the recorded data into epochs of wakefulness, SWS, and PS based on the EEG and EMG characteristics.
-
Data Analysis: Quantify the total time spent in each state, the number and duration of episodes, and the latency to the first SWS and PS episodes. Compare the post-treatment data to the baseline data to determine the effects of uridine.
Quantification of Clock Gene Expression using RT-qPCR
This protocol describes the measurement of core clock gene mRNA levels in tissues of interest (e.g., liver, SCN) following uridine treatment.[7][8]
Objective: To determine if this compound administration alters the expression of core clock genes such as Bmal1 and Per2.
Materials:
-
Tissue samples from control and uridine-treated animals
-
RNA extraction kit
-
Reverse transcriptase kit for cDNA synthesis
-
qPCR instrument
-
Primers specific for Bmal1, Per2, and a reference gene (e.g., Gapdh, Actb)
-
SYBR Green or probe-based qPCR master mix
Procedure:
-
Tissue Collection: Euthanize animals at specific circadian times (e.g., every 4 hours over a 24-hour period) and rapidly dissect the tissue of interest. Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
RNA Extraction: Homogenize the frozen tissue and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: Reverse transcribe a fixed amount of total RNA into cDNA using a reverse transcriptase kit.
-
Quantitative PCR (qPCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target and reference genes, and qPCR master mix.
-
Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include no-template controls to check for contamination.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).
-
Calculate the relative gene expression using the 2-ΔΔCt method, comparing the uridine-treated group to the control group.
-
Quantitative Data Presentation
The following tables summarize the quantitative data from key studies on the effects of this compound on circadian rhythm-related parameters.
Table 1: Effect of Intracerebroventricular Uridine Infusion on Sleep Architecture in Rats [5]
| Uridine Dose (per 10h) | Change in Slow-Wave Sleep (SWS) | Change in Paradoxical Sleep (PS) |
| 1 pmol | No significant effect | No significant effect |
| 10 pmol | +21.0% | +68.1% |
| 100 pmol | Slight, insignificant increase | Slight, insignificant increase |
| 1000 pmol | Slight, insignificant increase | Slight, insignificant increase |
Table 2: Effect of Oral Uridine Supplementation on Liver Gene Expression in High-Fat Diet-Fed Mice [7]
| Gene | Administration Time | Fold Change vs. Control |
| Slc29a1 | Daytime | Changed |
| Slc29a1 | Nighttime | Changed |
| Umps | Daytime | Changed |
| Umps | Nighttime | Changed |
| Upp | Daytime | Changed |
| Upp | Nighttime | Changed |
| Fasn | Daytime | Changed |
| Fasn | Nighttime | Changed |
| Lcat | Daytime | Changed |
| Lcat | Nighttime | Changed |
| Pepck | Daytime | Changed |
| Pepck | Nighttime | Changed |
| Gsk3β | Daytime | Changed |
| Gsk3β | Nighttime | Changed |
| Glut2 | Daytime | Changed |
| Glut2 | Nighttime | Changed |
Note: "Changed" indicates a statistically significant alteration in the expression level as reported in the study, which depended on the timing of administration. The original paper should be consulted for specific fold-change values and statistical details.
Conclusion
The available scientific evidence strongly suggests that this compound is a bioactive molecule capable of modulating the circadian system. Its effects appear to be most pronounced on sleep architecture and the rhythmic expression of metabolic genes. The proposed mechanism of action involves the activation of P2Y purinergic receptors and the downstream MAPK/ERK signaling pathway, which can then interface with the core clock machinery.
However, further research is required to fully elucidate the precise molecular interactions between this signaling cascade and the transcriptional-translational feedback loops of the core clock. Specifically, studies that directly link this compound-induced P2Y receptor activation to changes in the expression and phosphorylation status of core clock proteins like BMAL1 and PER2 are needed. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design and execute future investigations into the chronobiotic potential of this compound. A deeper understanding of these mechanisms could pave the way for novel therapeutic strategies for a range of circadian rhythm-related disorders.
References
- 1. The Role of Purinergic Receptors in the Circadian System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine adenosine tetraphosphate activation of the purinergic receptor P2Y enhances in vitro vascular calcification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Pattern to Link Adenosine Signaling, Circadian System, and Potential Final Common Pathway in the Pathogenesis of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2Y1 purinergic receptor identified as a diabetes target in a small-molecule screen to reverse circadian β-cell failure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uridine as an active component of sleep-promoting substance: its effects on nocturnal sleep in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Uridine dynamic administration affects circadian variations in lipid metabolisms in the liver of high-fat-diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Systematic analysis of differential rhythmic liver gene expression mediated by the circadian clock and feeding rhythms - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Uridine Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of L-Uridine administration in preclinical animal studies, focusing on protocols for neurobiological and metabolic research. The information is compiled from various scientific studies to assist in the design and execution of experiments involving this compound.
Introduction
This compound, a pyrimidine (B1678525) nucleoside, plays a crucial role in various physiological processes, including the synthesis of RNA, phospholipids, and glycogen. In recent years, this compound has garnered significant interest as a potential therapeutic agent for a range of conditions, particularly neurodegenerative diseases and metabolic disorders. Its administration in animal models has been shown to enhance cognitive function, promote neuroprotection, and influence energy metabolism.[1][2][3][4][5] This document outlines detailed protocols for this compound administration in animal studies, providing standardized methodologies for researchers.
Data Presentation: this compound Administration Parameters
The following table summarizes the quantitative data from various studies on this compound administration in different animal models. This allows for a clear comparison of dosages, administration routes, and experimental contexts.
| Animal Model | Strain | Condition Studied | This compound Source | Administration Route | Dosage | Frequency | Duration | Reference |
| Gerbil | - | Cognitive Enhancement | Uridine-5'-monophosphate (UMP) | Dietary | 0.5% of diet | Ad libitum | 4 weeks | [2][6][7] |
| Rat | Fischer 344 | Aging / Dopamine Release | Uridine-5'-monophosphate (UMP) | Dietary | 2.5% of diet | Ad libitum | 6 weeks | [1][7] |
| Rat | - | Parkinson's Disease Model (6-OHDA) | This compound | Intraperitoneal (IP) Injection | 30 mg/kg | Daily | 22 days | [8] |
| Rat | - | Hyperthyroidism | This compound | Intraperitoneal (IP) Injection | 30 mg/kg | Daily | 7 days | [9] |
| Mouse | C57BL/6J | Metabolic Effects | This compound | Dietary | 400 mg/kg/day | Daily | 5 days or 16 weeks | [10] |
| Mouse | G93A-ALS | Amyotrophic Lateral Sclerosis (ALS) | This compound | - | Dose-ranging | - | - | |
| Rat | Spontaneously Hypertensive (SHR) | Cognitive Deficits | Uridine (B1682114) + Choline | - | - | - | - | [11] |
| Gerbil | - | Learning and Memory | Uridine-5'-monophosphate (UMP) + DHA + Choline | Dietary (UMP, Choline) + Oral Gavage (DHA) | 0.5% UMP, 0.1% Choline, 300 mg/kg DHA | Daily (DHA) | 4 weeks | [2][6][7] |
| Rat | - | Sciatic Nerve Injury | This compound | - | Dose-dependent | - | - | [4][12] |
| Rabbit | - | Pharmacokinetics | This compound | Oral | 450 mg/kg | Single dose | - | [13] |
| Dog | Beagle | Toxicology / Pharmacokinetics | This compound | Continuous IV Infusion | 123 mg/kg/h | Continuous | 7 days | [14] |
Experimental Protocols
Detailed methodologies for the most common routes of this compound administration are provided below.
Protocol 1: Oral Gavage Administration in Mice and Rats
Oral gavage is a precise method for delivering a specific dose of this compound.
Materials:
-
This compound or Uridine-5'-monophosphate (UMP)
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Animal scale
-
Appropriately sized gavage needles (e.g., 18-20 gauge for mice, 16-18 gauge for rats)[15][16]
-
Syringes (1 mL or 3 mL)
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound or UMP.
-
Suspend or dissolve the compound in the chosen vehicle to the desired final concentration. Ensure the solution is homogenous. It is recommended to prepare the solution fresh daily.[17]
-
-
Animal Handling and Dosing:
-
Weigh each animal to determine the precise volume of the dosing solution to be administered. The maximum recommended dosing volume is 10 mL/kg.[15][16]
-
Gently but firmly restrain the animal. For mice, this can be achieved by scruffing the neck. For rats, hold the animal near the thoracic region and support the lower body.[15][16]
-
Measure the appropriate length of the gavage needle from the tip of the animal's nose to the last rib to prevent perforation of the stomach.[15]
-
Carefully insert the gavage needle into the mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance.[17][18]
-
Slowly administer the calculated volume of the this compound solution.
-
Gently remove the gavage needle.
-
Return the animal to its cage and monitor for any immediate adverse reactions for at least 15 minutes.[19]
-
Protocol 2: Intraperitoneal (IP) Injection in Mice and Rats
IP injection is a common route for systemic administration of this compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate sterile vehicle
-
Animal scale
-
Appropriately sized sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[20]
-
Sterile syringes (1 mL or 3 mL)
-
70% ethanol
Procedure:
-
Preparation of Injection Solution:
-
Dissolve the accurately weighed this compound in sterile saline to the desired concentration. Ensure the solution is sterile.
-
-
Animal Handling and Injection:
-
Weigh each animal to determine the appropriate injection volume. The maximum recommended injection volume is 10 mL/kg.[20]
-
Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[20][21][22]
-
Disinfect the injection site with 70% ethanol.[21]
-
Insert the needle with the bevel facing up at a 30-40 degree angle into the peritoneal cavity.[20][22]
-
Aspirate to ensure the needle has not entered a blood vessel or organ. If blood or any fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[21]
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound administration influences several key signaling pathways, primarily related to the synthesis of phospholipids, which are essential components of neuronal membranes. Uridine crosses the blood-brain barrier and is converted to Uridine Triphosphate (UTP). UTP is then converted to Cytidine Triphosphate (CTP), a rate-limiting precursor for the synthesis of phosphatidylcholine (PC) via the Kennedy pathway. Additionally, UTP can act as a ligand for P2Y receptors, which are involved in neurite outgrowth and synaptic function.[3][6]
Caption: this compound's role in neuronal membrane synthesis and signaling.
Experimental Workflow for this compound Administration Study
A typical experimental workflow for investigating the effects of this compound in an animal model is depicted below. This workflow includes animal acclimatization, baseline measurements, treatment administration, and endpoint analysis.
Caption: A typical workflow for an this compound animal study.
Safety and Toxicological Considerations
While this compound is generally considered safe, especially with short-term administration, some studies have indicated potential adverse effects with long-term use, such as fatty liver and pre-diabetic conditions in mice.[5][10][23] Repeat-dose toxicology studies in rats and dogs have not shown significant treatment-related toxicities.[24][25] Researchers should carefully consider the dosage and duration of this compound administration and monitor animals for any signs of toxicity. Diarrhea has been noted as a dose-limiting toxic effect in some cases.[14][26]
Conclusion
The protocols and data presented in these application notes are intended to serve as a guide for researchers investigating the effects of this compound in animal models. Adherence to standardized and well-documented procedures is crucial for obtaining reproducible and reliable results. Researchers should adapt these protocols to their specific experimental needs and adhere to all institutional and national guidelines for animal care and use.
References
- 1. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 5. Chronic Uridine Administration Induces Fatty Liver and Pre-Diabetic Conditions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dietary uridine enhances: Topics by Science.gov [science.gov]
- 8. Uridine as a Regulator of Functional and Ultrastructural Changes in the Brain of Rats in a Model of 6-OHDA-Induced Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the Long-Term Administration of Uridine on the Functioning of Rat Liver Mitochondria in Hyperthyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of Uridine Following Ocular, Oral and Intravenous Administration in Rabbits [biomolther.org]
- 14. Pharmacology and toxicology of a seven-day infusion of 1-beta-D-arabinofuranosylcytosine plus uridine in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. iacuc.wsu.edu [iacuc.wsu.edu]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
- 19. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. animalcare.ubc.ca [animalcare.ubc.ca]
- 21. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 22. research-support.uq.edu.au [research-support.uq.edu.au]
- 23. Chronic Uridine Administration Induces Fatty Liver and Pre-Diabetic Conditions in Mice | PLOS One [journals.plos.org]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. accessdata.fda.gov [accessdata.fda.gov]
- 26. Uridine Dosage | RawPowders™ [rawpowders.co.uk]
Application Notes and Protocols for the Synthesis of L-Uridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: L-Uridine, the L-enantiomer of the naturally occurring D-Uridine, and its derivatives are of significant interest in medicinal chemistry and molecular biology. As unnatural nucleoside analogs, they serve as crucial tools for probing biological systems, developing therapeutic agents, and creating novel biomaterials. The synthesis of these derivatives requires precise chemical strategies to modify the uracil (B121893) base or the L-ribose sugar moiety. These modifications can enhance biological activity, improve metabolic stability, or introduce functionalities for labeling and conjugation. This document provides detailed protocols and application notes for several key methods used in the synthesis of this compound derivatives.
Chemical Synthesis Methods
Chemical synthesis offers a versatile and robust platform for generating a wide array of this compound derivatives with modifications at the nucleobase or the sugar.
Direct Acylation for Ribose Modification
Application Note: Direct acylation is a common method for introducing functional groups, such as aliphatic chains or aromatic moieties, to the hydroxyl groups of the ribose sugar. This technique is often used to alter the lipophilicity of the molecule, which can impact its cell permeability and biological activity. Regioselectivity can be achieved by leveraging the differential reactivity of the hydroxyl groups (5'-OH > 2'-OH > 3'-OH) or by using protecting group strategies. For instance, the primary 5'-hydroxyl group is sterically less hindered and more reactive, allowing for selective modification under controlled conditions.[1][2]
Experimental Protocol: Regioselective 5'-O-Palmitoylation of Uridine (B1682114) [1][2]
-
Preparation: Dissolve Uridine (1 equivalent) in dry pyridine (B92270) in a round-bottom flask.
-
Cooling: Cool the solution to -5 °C in an ice-salt bath.
-
Acylation: Add palmitoyl (B13399708) chloride (1 equivalent) dropwise to the cooled solution while stirring. The reaction is typically carried out in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding cold water.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product using silica (B1680970) gel column chromatography to yield the 5′-O-palmitoyluridine derivative.
Workflow for Direct Acylation of Uridine
Caption: Workflow for regioselective 5'-O-acylation of uridine.
| Parameter | Value/Condition | Yield | Reference |
| Reactants | Uridine, Palmitoyl Chloride | 45% | [1][2] |
| Solvent | Dry Pyridine | [1][2] | |
| Catalyst | DMAP | [2] | |
| Temperature | -5 °C | [1] | |
| Purification | Silica Gel Chromatography | [1] |
Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation
Application Note: The phosphoramidite method is the gold standard for the automated solid-phase synthesis of oligonucleotides.[3] To incorporate an this compound derivative into an RNA sequence, it must first be converted into a stable phosphoramidite building block. This process involves a multi-step protection strategy: the 5'-hydroxyl group is protected with an acid-labile dimethoxytrityl (DMT) group, the 2'-hydroxyl is protected with a base-labile group like tert-butyldimethylsilyl (TBDMS), and the 3'-hydroxyl is reacted with a phosphitylating agent to create the reactive phosphoramidite moiety.[4][5] These monomers can then be used in automated synthesizers with high coupling efficiencies.[4][5][6]
Experimental Protocol: Synthesis of a 5'-DMT-2'-TBDMS-L-Uridine-3'-Phosphoramidite [4][5]
-
5'-DMT Protection: React this compound with dimethoxytrityl chloride (DMT-Cl) in pyridine to protect the 5'-hydroxyl group.
-
2'-TBDMS Protection: Selectively protect the 2'-hydroxyl group of the 5'-DMT-L-Uridine with tert-butyldimethylsilyl chloride (TBDMS-Cl) and silver nitrate (B79036) (AgNO₃) in a suitable solvent like THF/pyridine.
-
Purification: Purify the resulting 5'-DMT-2'-TBDMS-L-Uridine intermediate by silica gel chromatography.
-
Phosphitylation: Dissolve the purified intermediate in an anhydrous solvent (e.g., dichloromethane). Add an activating agent (e.g., N,N-diisopropylethylamine) followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Reaction Monitoring: Monitor the reaction to completion using ³¹P NMR spectroscopy or TLC.
-
Final Product: After work-up and purification (typically precipitation in cold hexanes), the final phosphoramidite product is obtained as a stable foam, which should be stored under an inert atmosphere.
Workflow for Uridine Phosphoramidite Synthesis
Caption: Multi-step workflow for the synthesis of a protected uridine phosphoramidite.
| Parameter | Value/Condition | Yield | Reference |
| Starting Material | This compound | - | [4] |
| 5'-Protecting Group | Dimethoxytrityl (DMT) | - | [4][5] |
| 2'-Protecting Group | tert-Butyldimethylsilyl (TBDMS) | - | [4][5] |
| Phosphitylating Agent | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | - | [4][5] |
| Coupling Yield (in Oligo Synthesis) | > 98% | > 98% | [4][5][6] |
Synthesis from L-Ribose
Application Note: The fundamental synthesis of this compound itself is achieved by coupling L-ribose with a uracil base.[7][8] This establishes the core L-nucleoside scaffold upon which further derivatizations can be performed. The process typically involves activating the uracil, often by silylation, before coupling it to an activated L-ribose derivative.
Protocol Outline: Synthesis of this compound from L-Ribose [7][8]
-
Uracil Silylation: Uracil is treated with a silylating agent like hexamethyldisilazane (B44280) (HMDS) to form bis(trimethylsilyl)-uracil.
-
L-Ribose Preparation: L-ribose is typically converted to a protected and activated form, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-L-ribofuranose.
-
Glycosylation (Coupling): The silylated uracil is coupled with the activated L-ribose derivative in the presence of a Lewis acid catalyst (e.g., SnCl₄).
-
Deprotection: The protecting groups (e.g., benzoyl) are removed under basic conditions (e.g., methanolic ammonia) to yield this compound.
Enzymatic Synthesis Methods
Application Note: Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods.[9] Enzymes like lipases can catalyze reactions under mild conditions with excellent regioselectivity, often targeting the primary 5'-hydroxyl group without the need for complex protection-deprotection steps. This approach is particularly useful for modifications like acylation. Continuous-flow microreactors can be employed to enhance reaction efficiency and control.[9]
Experimental Protocol: Lipase-Catalyzed Acylation of Uridine in a Continuous-Flow Microreactor [9]
-
Reagent Preparation:
-
Feed 1: Dissolve the uridine derivative (e.g., 0.025 M) in a mixed solvent of tert-amyl alcohol and DMSO.
-
Feed 2: Dissolve a vinyl ester (e.g., vinyl laurate, 0.225 M) in tert-amyl alcohol.
-
-
Microreactor Setup: Use a microreactor system composed of two syringe pumps, a Y-shaped mixer, and a coiled reactor containing immobilized lipase (B570770) (e.g., Lipase TL IM).
-
Reaction Execution:
-
Pump the two feed solutions into the Y-mixer at a controlled flow rate (e.g., 20.8 μL min⁻¹).
-
Maintain the reactor at a constant temperature (e.g., 30 °C).
-
The mixed reagents flow through the lipase-packed coil, where the enzymatic acylation occurs.
-
-
Collection and Analysis: Collect the product stream from the reactor outlet. Analyze the conversion rate using High-Performance Liquid Chromatography (HPLC).
Workflow for Enzymatic Synthesis in a Microreactor
Caption: Continuous-flow enzymatic synthesis of uridine esters.
| Parameter | Condition | Conversion (%) | Reference |
| Molar Ratio (Uridine:Vinyl Laurate) | 1:1 | ~40% | [9] |
| 1:5 | 65% | [9] | |
| 1:9 | >90% | [9] | |
| Temperature | 20 °C | ~70% | [9] |
| 30 °C | >90% | [9] | |
| 40 °C | ~85% | [9] | |
| Reaction Time (Flow Rate) | 20 min (31.2 µL/min) | ~80% | [9] |
| 30 min (20.8 µL/min) | >90% | [9] | |
| 35 min (17.8 µL/min) | ~88% | [9] |
Bioorthogonal Functionalization via Click Chemistry
Application Note: Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a powerful method for the bioorthogonal functionalization of uridine derivatives.[10][11] This approach involves incorporating a uridine analog bearing a reactive handle (either an azide (B81097) or an alkyne) into an RNA molecule, which can then be "clicked" to a corresponding molecule (e.g., a fluorescent dye, biotin, or drug) for detection or functional studies. This method is highly specific and efficient, proceeding under mild, aqueous conditions.[12]
Protocol Outline: Labeling of an Alkyne-Modified RNA Transcript [11][12]
-
Synthesis of Modified RNA: Incorporate an alkyne-modified uridine triphosphate (e.g., 5-ethynyluridine (B57126) triphosphate) into an RNA transcript via in vitro transcription using RNA polymerase.
-
Purification: Purify the alkyne-containing RNA to remove unincorporated nucleotides.
-
Click Reaction Mixture: Prepare a reaction cocktail containing the purified RNA, an azide-functionalized reporter molecule (e.g., Azide-Fluor 545), a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) in a suitable buffer.
-
Incubation: Incubate the reaction mixture at room temperature to allow the cycloaddition to proceed.
-
Analysis: Analyze the labeled RNA product using methods such as gel electrophoresis with fluorescence imaging or HPLC to confirm successful conjugation.
Biological Context: Uridine Salvage Pathway
Application Note: Understanding the metabolic fate of uridine is critical for designing effective derivatives. In biological systems, uridine is primarily processed through the pyrimidine (B1678525) salvage pathway.[13][14] Exogenously supplied uridine is transported into the cell and phosphorylated by uridine kinase to form uridine monophosphate (UMP). UMP is then further phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP). UTP is a key precursor for RNA synthesis and can also be converted to CTP. Furthermore, UTP is a substrate for the synthesis of UDP-sugars like UDP-glucose, which are essential for glycosylation reactions.[13][15] Synthetic this compound derivatives may act as substrates or inhibitors for the enzymes in this pathway, forming the basis of their therapeutic potential.
Uridine Salvage and Glycosylation Pathway
Caption: Simplified diagram of the uridine salvage pathway and its link to glycosylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 4. Synthesis of uridine phosphoramidite analogs: reagents for site-specific incorporation of photoreactive sites into RNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a 2′-Se-Uridine Phosphoramidite and Its Incorporation into Oligonucleotides for Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: synthesis and behavior as enzyme substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of nucleoside analogues from uridines and vinyl esters in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vinyluridine as a Versatile Chemoselective Handle for the Post-transcriptional Chemical Functionalization of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Uridine Affects Liver Protein Glycosylation, Insulin Signaling, and Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring L-Uridine Uptake In Vitro
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Uridine, a fundamental pyrimidine (B1678525) nucleoside, plays a critical role in various cellular processes, including RNA synthesis, glycogen (B147801) metabolism, and the formation of UDP-sugars required for glycosylation.[1] The transport of this compound across the cell membrane is a crucial step for its intracellular utilization and is mediated by specific nucleoside transporter proteins.[1] In mammalian cells, two main families of nucleoside transporters are responsible for uridine (B1682114) uptake: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).[1][2][3] Understanding the kinetics and regulation of this compound uptake is vital in various research areas, including cancer metabolism, antiviral drug development, and toxicology.[1][4]
This document provides detailed application notes and protocols for the most common in vitro techniques used to measure this compound uptake, including radiolabeled uptake assays, fluorescent methods, and mass spectrometry-based quantification.
This compound Transport Mechanisms
This compound is transported into cells by two major families of transporter proteins:
-
Equilibrative Nucleoside Transporters (ENTs): These transporters, including hENT1 and hENT2, facilitate the bidirectional movement of nucleosides down their concentration gradient and are sodium-independent.[5][6] They are sensitive to inhibition by drugs like dipyridamole (B1670753) and nitrobenzylthioinosine (NBMPR).[5][7]
-
Concentrative Nucleoside Transporters (CNTs): These transporters (hCNT1, hCNT2, hCNT3) actively transport nucleosides against their concentration gradient by coupling the transport to the sodium gradient.[2][3][5] They exhibit substrate specificity, with hCNT1 preferentially transporting pyrimidine nucleosides like uridine.[3]
The following diagram illustrates the general mechanism of this compound transport into a mammalian cell.
Caption: General mechanism of this compound transport into a cell.
Techniques for Measuring this compound Uptake
Several robust methods are available for quantifying this compound uptake in vitro. The choice of method depends on the specific research question, available equipment, and desired throughput.
Radiolabeled this compound Uptake Assay
This is the most common and sensitive method for measuring this compound transport. It involves incubating cells with radiolabeled uridine (e.g., [³H]-uridine or [¹⁴C]-uridine) for a defined period, followed by washing to remove extracellular label and quantifying the intracellular radioactivity.
Principle: Cells actively transporting this compound will accumulate the radiolabeled substrate. The amount of radioactivity inside the cells is directly proportional to the rate of uptake.
Workflow Diagram:
References
- 1. Uridine as a hub in cancer metabolism and RNA biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Toward a Molecular Basis of Cellular Nucleoside Transport in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of both dihydroorotate dehydrogenase and nucleoside transport in MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Na+-dependent and -independent transport of uridine and its phosphorylation in mouse spleen cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evidence that adenine nucleotides modulate nucleoside-transporter function. Characterization of uridine transport in chromaffin cells and plasma membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Uridine as a Substrate for Nucleoside Phosphotransferase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for studying L-Uridine as a substrate for nucleoside phosphotransferase. This compound, the levorotatory enantiomer of the naturally occurring D-Uridine, has been shown to be recognized and phosphorylated by nucleoside phosphotransferases from various sources. This unique interaction opens avenues for novel therapeutic strategies and further understanding of enzyme stereospecificity. This guide offers a summary of key kinetic data, detailed experimental procedures for enzymatic assays and the synthesis of this compound, and visual representations of the relevant biochemical pathways and experimental workflows.
Introduction
Nucleoside phosphotransferases are enzymes that catalyze the transfer of a phosphate (B84403) group from a donor molecule to a nucleoside, forming a nucleotide. This activity is crucial in the salvage pathways of nucleotide metabolism, which allow cells to recycle nucleobases and nucleosides. While these enzymes typically act on naturally occurring D-nucleosides, studies have revealed that some possess the ability to phosphorylate the unnatural enantiomer, this compound.
The phosphorylation of this compound is a significant finding for several reasons. Firstly, it demonstrates a degree of stereochemical flexibility in the active site of these enzymes. Secondly, L-nucleoside analogs are often resistant to degradation by cellular enzymes, which makes them attractive candidates for antiviral and anticancer therapies. Understanding the enzymatic phosphorylation of this compound is a critical step in the rational design of such therapeutic agents.
This document outlines the key findings regarding this compound as a substrate for nucleoside phosphotransferases from carrot and human prostate, and provides detailed protocols to facilitate further research in this area.
Data Presentation
The following tables summarize the quantitative data on the enzymatic phosphorylation of this compound by nucleoside phosphotransferases.
Table 1: Michaelis-Menten Constants (Km) for Nucleoside Phosphotransferase
| Enzyme Source | Substrate | Km (M) |
| Carrot | This compound | 2.8 x 10⁻² |
| Carrot | D-Uridine | 5 x 10⁻³ |
This data indicates a lower affinity of the carrot enzyme for this compound compared to its natural enantiomer, D-Uridine.
Table 2: Phosphorylation Products of this compound by Human Prostate Nucleoside Phosphotransferase
| Substrate | Enzyme Source | Phosphorylated Products | Non-Phosphorylated Positions |
| This compound | Human Prostate | 5'-L-uridylic acid, 3'-L-uridylic acid | 2' position |
The nucleoside phosphotransferase from human prostate demonstrates the ability to phosphorylate this compound at both the 5' and 3' positions, but not the 2' position, highlighting a specific mode of recognition and catalysis.[1][2]
Signaling Pathway Context: The Pyrimidine (B1678525) Salvage Pathway
While this compound is an unnatural nucleoside and thus not part of a dedicated signaling pathway, its phosphorylation occurs within the broader context of the pyrimidine salvage pathway. This pathway is essential for recycling pyrimidine bases and nucleosides. The diagram below illustrates the general flow of the pyrimidine salvage pathway, into which an analog like this compound would be introduced.
Caption: Pyrimidine Salvage Pathway Context for this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from L-Ribose
This protocol is adapted from the method described for the synthesis of this compound.[1][2]
Materials:
-
L-Ribose
-
Bis(trimethylsilyl)uracil
-
Anhydrous acetonitrile (B52724)
-
Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Methanol
-
Ammonia (B1221849) solution (e.g., 7N in methanol)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane/methanol gradient)
Procedure:
-
Silylation of Uracil (B121893): In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve uracil in anhydrous acetonitrile. Add bis(trimethylsilyl)amine and heat the mixture to reflux until the solution becomes clear. Remove the solvent under reduced pressure to obtain bis(trimethylsilyl)uracil.
-
Glycosylation: Dissolve L-ribose in anhydrous acetonitrile and cool the solution to 0°C. Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise. To this mixture, add a solution of bis(trimethylsilyl)uracil in anhydrous acetonitrile, also at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 18-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Deprotection: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers and dry over anhydrous sodium sulfate. Evaporate the solvent to dryness. Dissolve the residue in methanolic ammonia and stir at room temperature for 6-8 hours to remove the protecting groups.
-
Purification: Concentrate the mixture under reduced pressure and purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield pure this compound.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Nucleoside Phosphotransferase Assay with this compound
This protocol provides a general framework for assaying the activity of nucleoside phosphotransferase with this compound as a substrate. The specific concentrations of enzyme and substrates should be optimized for the particular enzyme source.
Materials:
-
Purified or partially purified nucleoside phosphotransferase
-
This compound stock solution (e.g., 100 mM in buffer)
-
Phosphate donor stock solution (e.g., p-nitrophenyl phosphate (pNPP), 100 mM in buffer)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Stop solution (e.g., 0.5 M HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube or a well of a 96-well plate. For a 100 µL final reaction volume, a typical setup would be:
-
50 µL of 2x Assay Buffer
-
10 µL of this compound stock solution (to a final concentration of 10 mM, for example)
-
10 µL of pNPP stock solution (to a final concentration of 10 mM, for example)
-
20 µL of nuclease-free water
-
-
Enzyme Addition: Initiate the reaction by adding 10 µL of the nucleoside phosphotransferase solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding 50 µL of the stop solution.
-
Detection of Product: The formation of L-uridylic acid can be monitored using various methods:
-
HPLC Analysis: Separate and quantify the substrate (this compound) and product (L-uridylic acid) using a suitable HPLC method (e.g., reverse-phase or ion-exchange chromatography).
-
Coupled Enzyme Assay: If a suitable phosphatase is available, the amount of inorganic phosphate released from the L-uridylic acid product can be measured using a colorimetric assay (e.g., Malachite Green assay).
-
Radiolabeling: Use a radiolabeled phosphate donor (e.g., [γ-³²P]ATP) and detect the incorporation of the radiolabel into this compound by autoradiography or scintillation counting after separation by TLC or HPLC.
-
-
Data Analysis: Calculate the initial velocity of the reaction from the amount of product formed over time. For kinetic studies, vary the concentration of this compound while keeping the phosphate donor concentration constant (and vice versa) to determine the Km and Vmax values.
Experimental Workflow Visualizations
The following diagrams illustrate the workflows for the synthesis of this compound and the enzymatic assay.
Caption: Workflow for the Synthesis of this compound.
Caption: Workflow for Nucleoside Phosphotransferase Assay.
Conclusion
The ability of nucleoside phosphotransferases to phosphorylate this compound is a noteworthy example of enzyme promiscuity with significant implications for drug development. The data and protocols presented in this document provide a foundation for researchers to explore this phenomenon further. By understanding the kinetics and substrate specificity of these enzymes with unnatural nucleosides, it is possible to design more effective and resilient therapeutic agents. The provided workflows and diagrams serve as a visual guide to aid in the planning and execution of these experiments. Further research into the structural basis of this compound recognition by nucleoside phosphotransferases will be invaluable in this endeavor.
References
Application Notes and Protocols for Preclinical Evaluation of L-Uridine's Nootropic Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical assessment of L-Uridine's nootropic properties. The protocols detailed herein cover in vitro and in vivo methodologies to investigate the compound's mechanisms of action and its effects on cognitive functions.
Introduction
This compound, a naturally occurring nucleoside, has garnered significant interest for its potential cognitive-enhancing effects. It is a precursor in the synthesis of ribonucleic acid (RNA) and plays a crucial role in the Kennedy pathway (also known as the CDP-choline pathway) for the biosynthesis of phosphatidylcholine (PC), a major component of neuronal cell membranes.[1][2] By increasing the availability of PC, this compound is thought to promote synaptogenesis, the formation of new synapses, and enhance neuronal membrane integrity and function.[2][3][4] Furthermore, uridine (B1682114) nucleotides can act as signaling molecules by activating P2Y purinergic receptors, which are involved in neurite outgrowth and protein synthesis.[5][6][7] This document outlines a detailed experimental design to rigorously test these hypotheses.
In Vitro Assays for Neuronal Health and Synaptogenesis
Neurite Outgrowth Assay in PC12 Cells
This assay assesses the ability of this compound to promote the extension of neurites, a fundamental process in neuronal development and connectivity.
Protocol:
-
Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
Experimental Plating:
-
Seed PC12 cells onto collagen-coated 24-well plates at a density of 2 x 10^4 cells/well.
-
Allow cells to adhere for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or culture medium.
-
Replace the culture medium with a low-serum medium (e.g., 1% horse serum) containing varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) and a vehicle control.
-
Include a positive control group treated with Nerve Growth Factor (NGF) at 50 ng/mL.
-
Incubate for 48-72 hours.
-
-
Immunocytochemistry and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against a neuronal marker, such as β-III tubulin, overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Measure the length of the longest neurite and the total neurite length per cell using image analysis software (e.g., ImageJ).
-
Calculate the percentage of neurite-bearing cells.
-
Data Presentation:
| Treatment Group | Concentration | Mean Longest Neurite Length (µm) | Mean Total Neurite Length (µm) | Percentage of Neurite-Bearing Cells (%) |
| Vehicle Control | - | |||
| This compound | 10 µM | |||
| This compound | 50 µM | |||
| This compound | 100 µM | |||
| NGF (Positive Control) | 50 ng/mL |
Synaptic Protein Expression in Primary Cortical Neurons
This protocol evaluates the effect of this compound on the expression of key pre- and post-synaptic proteins, providing evidence for its role in synaptogenesis.
Protocol:
-
Primary Neuron Culture:
-
Isolate cortical neurons from embryonic day 18 (E18) rat or mouse pups.
-
Plate the neurons on poly-D-lysine coated plates in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.
-
-
This compound Treatment:
-
After 5-7 days in vitro (DIV), treat the neurons with varying concentrations of this compound (e.g., 10 µM, 50 µM, 100 µM) or vehicle for 48-72 hours.
-
-
Western Blot Analysis:
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membranes with primary antibodies against synapsin-1 (presynaptic marker) and PSD-95 (postsynaptic marker).[1][8][9][10][11] Use an antibody against β-actin or GAPDH as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Densitometry Analysis:
-
Quantify the band intensities using image analysis software and normalize to the loading control.
-
Data Presentation:
| Treatment Group | Concentration | Relative Synapsin-1 Expression (Normalized to Control) | Relative PSD-95 Expression (Normalized to Control) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 10 µM | ||
| This compound | 50 µM | ||
| This compound | 100 µM |
In Vivo Cognitive and Neurochemical Assessments
Animal Model and this compound Administration
-
Animals: Adult male C57BL/6 mice or Wistar rats.
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Administration: this compound can be administered orally via gavage or supplemented in the diet. A common dietary supplementation is 0.5% (w/w) Uridine Monophosphate (UMP).[12][13][14][15] For gavage, doses can range from 100 to 500 mg/kg. Treatment duration should be at least 4 weeks to observe significant effects on cognition.[14]
Morris Water Maze (MWM) for Spatial Learning and Memory
The MWM is a widely used behavioral task to assess hippocampus-dependent spatial learning and memory.[16][17][18][19][20]
Protocol:
-
Apparatus: A circular pool (120-150 cm in diameter) filled with water made opaque with non-toxic white paint. A hidden escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface.
-
Acclimation: Handle the animals for several days before the experiment.
-
Acquisition Phase (4-5 days):
-
Four trials per day with an inter-trial interval of 15-20 minutes.
-
For each trial, gently place the animal into the water facing the pool wall from one of four randomized starting positions.
-
Allow the animal to swim freely for a maximum of 60-90 seconds to find the hidden platform.
-
If the animal fails to find the platform within the time limit, guide it to the platform and allow it to remain there for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial using a video tracking system.
-
-
Probe Trial (24 hours after the last acquisition trial):
-
Remove the platform from the pool.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the animal crosses the former platform location.
-
Data Presentation:
| Treatment Group | Day 1 Escape Latency (s) | Day 4 Escape Latency (s) | Time in Target Quadrant (s) | Platform Crossings |
| Vehicle Control | ||||
| This compound |
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.[3][5][7][21][22]
Protocol:
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).
-
Habituation (Day 1):
-
Allow each animal to freely explore the empty arena for 5-10 minutes.
-
-
Familiarization/Training Phase (Day 2):
-
Place two identical objects in the arena.
-
Allow the animal to explore the objects for 5-10 minutes.
-
Record the time spent exploring each object.
-
-
Test Phase (Day 2, after a retention interval of 1-24 hours):
-
Replace one of the familiar objects with a novel object.
-
Place the animal back in the arena and allow it to explore for 5-10 minutes.
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate the discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Data Presentation:
| Treatment Group | Discrimination Index (DI) |
| Vehicle Control | |
| This compound |
Neurochemical Analysis
Following behavioral testing, brain tissue can be collected to assess neurochemical changes.
Protocol:
-
Tissue Collection: Euthanize animals and rapidly dissect brain regions of interest (e.g., hippocampus, prefrontal cortex).
-
Phosphatidylcholine Measurement:
-
Neurotransmitter Analysis (Optional):
-
Levels of neurotransmitters such as acetylcholine (B1216132) and dopamine (B1211576) can be measured in brain homogenates using HPLC-ECD or commercially available ELISA kits.
-
Data Presentation:
| Treatment Group | Hippocampal Phosphatidylcholine (nmol/mg tissue) | Cortical Acetylcholine (pmol/mg tissue) |
| Vehicle Control | ||
| This compound |
Visualization of Pathways and Workflows
References
- 1. Synaptophysin and PSD-95 in the human prefrontal cortex from mid-gestation into early adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 4. Synaptogenic Assays Using Primary Neurons Cultured on Micropatterned Substrates | Springer Nature Experiments [experiments.springernature.com]
- 5. Novel Object Recognition Test [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dietary uridine enhances: Topics by Science.gov [science.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mmpc.org [mmpc.org]
- 17. Morris Water Maze Experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. UC Davis - Morris Water Maze [protocols.io]
- 21. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 22. mmpc.org [mmpc.org]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. Control of membrane phosphatidylcholine biosynthesis by diacylglycerol levels in neuronal cells undergoing neurite outgrowth - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phosphatidylcholine Assay Kit | ABIN2345113 [antibodies-online.com]
- 26. Phosphatidylcholine Assay Kit (Colorimetric/Fluorometric) (ab83377) is not available | Abcam [abcam.com]
- 27. abcam.co.jp [abcam.co.jp]
Application Notes and Protocols for Studying Neuroplasticity with L-Uridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is a fundamental process underlying learning, memory, and recovery from injury. This process encompasses synaptogenesis (the formation of new synapses), neurite outgrowth, and adult neurogenesis. L-Uridine, a naturally occurring pyrimidine (B1678525) nucleoside, has emerged as a critical molecule in promoting neuroplasticity.[1][2] It serves as a key precursor for the synthesis of neuronal membranes and acts as a signaling molecule, making it a valuable tool for research in neuroregeneration and cognitive enhancement.[3][4]
Uridine's pro-neuroplasticity effects are primarily mediated through two synergistic mechanisms:
-
Contribution to Phospholipid Synthesis: Uridine (B1682114) is a crucial precursor in the Kennedy pathway (also known as the CDP-choline pathway), which is the primary route for the synthesis of phosphatidylcholine (PC) and other phospholipids.[5][6][7] These lipids are the main components of neuronal and synaptic membranes. By increasing the availability of a rate-limiting precursor, uridine administration can accelerate the formation of these membranes, which is essential for creating new dendritic spines and neurites.[5][8][9]
-
P2Y Receptor Activation: Uridine is converted intracellularly to uridine triphosphate (UTP), which can be released into the extracellular space.[10][11] UTP acts as an agonist for P2Y purinergic receptors, particularly the P2Y2 subtype.[1][3][8] Activation of these G-protein coupled receptors triggers downstream signaling cascades that promote neurite outgrowth, neuronal differentiation, and the synthesis of synaptic proteins.[5][12][13]
These application notes provide a summary of the mechanisms, quantitative data, and detailed experimental protocols for utilizing this compound to study and modulate neuroplasticity in various research settings.
Signaling Pathways and Mechanisms
Kennedy Pathway for Phosphatidylcholine Synthesis
Uridine readily crosses the blood-brain barrier and is taken up by neurons.[10][14] Inside the cell, it is phosphorylated to Uridine Triphosphate (UTP), which is then converted to Cytidine Triphosphate (CTP).[6][8] CTP is often the rate-limiting precursor in the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in brain cell membranes.[14][15] The increased availability of CTP drives the Kennedy pathway, leading to enhanced production of PC and other membrane phospholipids, thereby providing the raw materials for the formation of new dendritic spines and synaptic membranes.[5][7]
Caption: The Kennedy Pathway for phosphatidylcholine synthesis.
P2Y Receptor Signaling Pathway
Extracellular UTP, derived from intracellular uridine, acts as a ligand for P2Y2 receptors on the neuronal surface.[8][13] This binding activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] These second messengers lead to an increase in intracellular calcium (Ca2+) concentrations and activation of Protein Kinase C (PKC), respectively.[8] These signaling events ultimately converge on downstream effectors that regulate gene expression and protein synthesis, promoting neurite outgrowth, branching, and the formation of synaptic structures.[10][12][13]
Caption: Uridine-mediated P2Y receptor signaling pathway.
Data Presentation: Quantitative Effects of Uridine
The following tables summarize quantitative data from key preclinical studies investigating the effects of uridine (often administered as Uridine Monophosphate, UMP, and in combination with other precursors like DHA and choline) on markers of neuroplasticity.
Table 1: Effects of Uridine on Neuronal Morphology
| Model System | Treatment | Duration | Key Finding | Quantitative Change | Citation(s) |
|---|---|---|---|---|---|
| PC-12 Cells (NGF-differentiated) | Uridine (10-100 µM) | 4 days | Increased neurite outgrowth | Dose-dependent increase in neurites per cell | [10][13] |
| Adult Gerbils | 0.5% UMP diet + DHA (300 mg/kg) | 4 weeks | Increased dendritic spine density in hippocampal CA1 neurons | >30% increase vs. control | [14] |
| Aged Rats | UMP + DHA + Choline | 4 weeks | Increased neurite-associated proteins (NF-M, NF-70) | Significant increase in protein levels vs. control |[10] |
Table 2: Effects of Uridine on Synaptic Proteins and Phospholipids
| Model System | Treatment | Duration | Key Finding | Quantitative Change | Citation(s) |
|---|---|---|---|---|---|
| Adult Gerbils | 0.5% UMP diet + DHA (300 mg/kg) | 4 weeks | Increased pre- and post-synaptic proteins | Significant increase in synapsin-I and PSD-95 | [10][14] |
| Adult Gerbils | 0.5% UMP diet | 4 weeks | Increased brain phospholipids | 18% increase in PC; 33% increase in PE | [11] |
| Adult Gerbils | 0.5% UMP diet + DHA | 4 weeks | Increased total brain phospholipids | Highly significant (P<0.001) increase | [11] |
| Rat Striatal Slices | Uridine (400 µM) | 2 hours | Increased CDP-choline levels | ~62% increase (p<0.05) |[15] |
Table 3: Effects of Uridine on Synaptic Plasticity and Cognition
| Model System | Treatment | Duration | Key Finding | Quantitative Change | Citation(s) |
|---|---|---|---|---|---|
| Mouse Hippocampal Slices | Uridine (30 µM) | Acute | Impaired long-term potentiation (LTP) | LTP reduced to ~125% of baseline (vs. 150% in control) | [16][17] |
| Mouse Hippocampal Slices | Uridine (300 µM) | Acute | Significantly impaired LTP | LTP reduced to ~97% of baseline (vs. 147% in control) | [16][17] |
| Adult Gerbils | UMP + DHA + Choline | 4 weeks | Improved performance in maze tests (Y-maze, T-maze) | Significant improvement in cognitive scores |[11] |
Note: The effects of uridine on LTP appear to be concentration-dependent, with higher doses showing an inhibitory effect in ex vivo slice preparations, which contrasts with the pro-cognitive effects seen in vivo. This highlights the complexity of its action and may reflect differences between acute pharmacological effects and the long-term structural changes promoted by dietary supplementation.[16]
Experimental Protocols
Protocol 1: In Vitro Neurite Outgrowth Assay Using PC-12 Cells
This protocol details a method to assess the effect of uridine on neurite formation in a well-established neuronal cell line.[10][13]
Caption: Experimental workflow for in vitro neurite outgrowth assay.
Materials:
-
PC-12 rat pheochromocytoma cell line
-
Cell culture medium (e.g., RPMI-1640) with horse serum and fetal bovine serum
-
Collagen-coated culture plates
-
Nerve Growth Factor (NGF, 50-100 ng/mL)
-
This compound stock solution (sterile filtered)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Microscope with camera and image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: Plate PC-12 cells on collagen-coated plates at a suitable density to allow for individual cell morphology analysis.
-
Differentiation: The following day, switch to a low-serum medium containing NGF (e.g., 50 ng/mL) to induce neuronal differentiation.
-
Uridine Treatment: Concurrently with NGF, add this compound to the culture medium at various final concentrations (e.g., 10 µM, 50 µM, 100 µM), including a vehicle-only control.
-
Incubation: Incubate the cells for 4 days, replacing the medium with fresh NGF and uridine every 2 days.
-
Fixation: After the treatment period, gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.
-
Imaging: Wash the cells again with PBS. Acquire images of multiple random fields for each condition using a phase-contrast or bright-field microscope (e.g., at 20x magnification).
-
Quantification:
-
A neurite is typically defined as a process longer than the diameter of the cell body.
-
Using image analysis software, count the number of cells with at least one neurite and the total number of cells to calculate the percentage of neurite-bearing cells.
-
Measure the length of the longest neurite for each cell.
-
Count the number of neurites per cell.
-
-
Data Analysis: Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the uridine-treated groups with the control group.
Protocol 2: In Vivo Analysis of Dendritic Spine Density in Rodents
This protocol describes how to assess the impact of dietary uridine supplementation on the number of dendritic spines, a key structural correlate of synapses, in the rodent brain.[14]
Caption: Workflow for in vivo dendritic spine density analysis.
Materials:
-
Adult rodents (e.g., gerbils, rats)
-
Specialized diets: Control diet vs. diet supplemented with Uridine Monophosphate (UMP, e.g., 0.5%), Choline (e.g., 0.1%), and Docosahexaenoic acid (DHA, administered by gavage, e.g., 300 mg/kg).
-
Anesthetics and perfusion solutions (saline, 4% PFA).
-
Golgi-Cox staining kit.
-
Vibratome or cryostat for sectioning.
-
Microscope with high magnification objective (e.g., 100x oil immersion) and camera lucida or imaging software.
Procedure:
-
Animal Treatment: House animals in groups and provide them with either the control diet or the uridine-supplemented diet for a period of several weeks (e.g., 4 weeks). Administer DHA via oral gavage if it is part of the experimental design.[14]
-
Tissue Preparation: At the end of the treatment period, deeply anesthetize the animals and perform transcardial perfusion, first with saline to clear the blood, followed by 4% PFA.
-
Golgi Staining: Carefully dissect the brains and process them for Golgi-Cox staining according to the manufacturer's protocol. This method sparsely labels individual neurons in their entirety, allowing for clear visualization of dendrites and spines.
-
Sectioning: After staining and embedding, cut thick sections (e.g., 100-200 µm) through the brain region of interest, such as the hippocampus.
-
Microscopy and Spine Selection:
-
Identify the target region (e.g., CA1 pyramidal cell layer of the hippocampus).
-
Select well-impregnated neurons that are relatively isolated from others.
-
Focus on secondary or tertiary dendritic branches for analysis.
-
-
Quantification:
-
Using a 100x oil-immersion objective, trace a defined length of the selected dendrite (e.g., 50 µm).
-
Carefully count all protrusions (spines) along the traced dendritic segment.
-
Repeat this for multiple neurons per animal and multiple animals per group to ensure robust data.
-
Calculate the spine density as the number of spines per unit length of dendrite (e.g., spines/10 µm).
-
-
Data Analysis: Use an appropriate statistical test (e.g., Student's t-test or ANOVA) to compare spine density between the control and treatment groups.
Protocol 3: Ex Vivo Electrophysiological Recording of Synaptic Plasticity
This protocol allows for the functional assessment of synaptic plasticity, specifically Long-Term Potentiation (LTP), in acute brain slices treated with uridine.[16]
Materials:
-
Rodents (e.g., mice)
-
Vibratome for slicing
-
Dissection tools and ice-cold artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Glass microelectrodes and micromanipulators
-
Stimulating electrode
-
Amplifier and data acquisition system
-
This compound stock solution
Procedure:
-
Slice Preparation: Anesthetize the animal and rapidly dissect the brain, placing it in ice-cold, oxygenated aCSF. Prepare acute hippocampal slices (e.g., 400 µm thick) using a vibratome.
-
Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber, continuously perfused with oxygenated aCSF at a physiological temperature (e.g., 30-32°C).
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording:
-
Determine the stimulus intensity that evokes an fEPSP of about 40-50% of the maximum response.
-
Record stable baseline responses every 30 seconds for at least 15-20 minutes.
-
-
Uridine Application: If testing the effect on LTP induction, switch the perfusion to aCSF containing the desired concentration of uridine (e.g., 3 µM, 30 µM, or 300 µM) and continue baseline recording.[16]
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: Continue recording fEPSPs for at least 45-60 minutes after HFS to measure the potentiation.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the post-HFS fEPSP slopes to the average baseline slope.
-
Quantify the magnitude of LTP as the average normalized slope during the last 10 minutes of recording.
-
Compare the magnitude of LTP between control slices and uridine-treated slices using statistical tests.
-
Safety and Handling
-
General Safety: this compound is a naturally occurring compound and is generally considered safe for research purposes.[4] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the powdered form.
-
Toxicity: In human clinical trials, uridine has been well-tolerated.[18] Reported side effects at high doses can include mild digestive issues like nausea or diarrhea.[2][18] In repeat-dose toxicology studies in animals, no significant treatment-related toxicities were observed.[19]
-
Solution Preparation: For cell culture and ex vivo experiments, prepare a concentrated stock solution in an appropriate solvent (e.g., water or culture medium), sterilize through a 0.22 µm filter, and store at -20°C. Dilute to the final working concentration before use.
References
- 1. Uridine function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. feedabrain.com [feedabrain.com]
- 3. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The biological functions and side effects of Uridine_Chemicalbook [chemicalbook.com]
- 5. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDP-choline pathway - Wikipedia [en.wikipedia.org]
- 8. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synapse formation is enhanced by oral administration of uridine and DHA, the circulating precursors of brain phosphatides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. proteom.elte.hu [proteom.elte.hu]
- 11. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Oral Supplementation with Docosahexaenoic Acid and Uridine-5’-Monophosphate Increases Dendritic Spine Density in Adult Gerbil Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytidine and Uridine Increase Striatal CDP-Choline Levels Without Decreasing Acetylcholine Synthesis or Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Assessment of glutamatergic synaptic transmission and plasticity in brain slices: relevance to bioelectronic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Uridine Side Effects | RawPowders™ [rawpowders.co.uk]
- 19. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols: Assessing L-Uridine's Impact on Synaptic Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the impact of L-Uridine on synaptic function. The following sections detail the signaling pathways influenced by this compound, protocols for key experiments, and a summary of quantitative data from relevant studies.
Introduction
This compound, a pyrimidine (B1678525) nucleoside, plays a crucial role in the synthesis of brain phospholipids (B1166683) and the modulation of synaptic plasticity.[1][2] It serves as a precursor for the synthesis of cytidine (B196190) triphosphate (CTP), a rate-limiting step in the production of phosphatidylcholine, a major component of neuronal membranes.[3][4] Furthermore, uridine (B1682114) triphosphate (UTP), derived from uridine, can act as a signaling molecule by activating P2Y purinergic receptors, influencing neurite outgrowth and synaptic protein synthesis.[5][6][7] Understanding the impact of this compound on synaptic function is critical for the development of therapeutic strategies for neurodegenerative diseases like Alzheimer's, where synaptic loss is a key pathological feature.[2][8]
Signaling Pathways of this compound in Synaptic Function
This compound primarily influences synaptic function through two interconnected pathways: by providing the building blocks for membrane synthesis and by activating cell surface receptors.
Caption: this compound Signaling Pathways.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on synaptic proteins, membrane composition, and synaptic plasticity as reported in preclinical studies.
Table 1: Effect of Uridine (with DHA) on Synaptic Proteins and Membrane Phospholipids
| Parameter | Treatment Group | % Change vs. Control | Reference |
| Synaptic Proteins | |||
| Synapsin-1 | Uridine + DHA | +41% | [8] |
| PSD-95 | Uridine + DHA | +38% | [8] |
| Neurofilament-70 (NF-70) | Uridine + DHA | +102% | [8] |
| Neurofilament-M (NF-M) | Uridine + DHA | +48% | [8] |
| Membrane Phospholipids | |||
| Phosphatidylcholine | Uridine + DHA | +45% | [8] |
| Phosphatidylethanolamine | Uridine + DHA | +39-74% | [8] |
Table 2: Concentration-Dependent Effect of Uridine on Long-Term Potentiation (LTP)
| Uridine Concentration | Post-Tetanic Potentiation (PTP) (% of baseline) | Short-Term Potentiation (STP) (% of baseline) | Long-Term Potentiation (LTP) (% of baseline) | Reference |
| Control (0 µM) | 198% ± 5% | 175% ± 9% | 155% ± 3% | [9] |
| 3 µM | 216% ± 12% | 160% ± 4% | 140% ± 2% | [9] |
| 30 µM | Unchanged | Lowered | Lowered | [10] |
| 300 µM | 142% ± 7% (Decreased) | 112% ± 1% (Decreased) | 97% ± 1% (Decreased*) | [10] |
*Statistically significant decrease (P < 0.05) compared to control.
Experimental Protocols
Detailed methodologies for key experiments to assess this compound's impact on synaptic function are provided below.
Analysis of Synaptic Protein Expression via Western Blotting
This protocol is designed to quantify changes in the levels of key presynaptic and postsynaptic proteins following this compound treatment.
Caption: Western Blotting Workflow.
Protocol:
-
Tissue Preparation: Euthanize animals and rapidly dissect the brain region of interest (e.g., hippocampus) on ice.
-
Homogenization: Homogenize the tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Centrifuge the homogenate and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein lysates and load equal amounts onto a polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against synaptic proteins (e.g., Synapsin-1, PSD-95) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Capture the chemiluminescent signal using a digital imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Electrophysiological Assessment of Synaptic Plasticity
This protocol outlines the procedure for measuring Long-Term Potentiation (LTP) in hippocampal slices to assess the effect of this compound on synaptic strength.[9]
Caption: Electrophysiology Workflow for LTP.
Protocol:
-
Slice Preparation: Prepare 400 µm thick transverse hippocampal slices from the brain of a rodent using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in a submerged chamber with oxygenated aCSF for at least 1 hour.
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF. Place a stimulating electrode in the Schaffer collateral-commissural pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: After establishing a stable baseline response, record fEPSPs for 15-20 minutes.
-
Drug Application: Apply this compound at the desired concentration to the perfusion buffer.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes after HFS.
-
Data Analysis: Measure the initial slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline. Analyze post-tetanic potentiation (PTP), short-term potentiation (STP), and long-term potentiation (LTP) at defined time points.[10]
Analysis of Dendritic Spine Density and Morphology
This protocol describes the use of Golgi-Cox staining to visualize and quantify dendritic spines in neuronal populations.
Caption: Dendritic Spine Analysis Workflow.
Protocol:
-
Tissue Staining: Perfuse the animal with a Golgi-Cox solution and immerse the brain in the same solution in the dark for 14 days.
-
Cryoprotection: Transfer the brain to a cryoprotectant solution for 2-3 days.
-
Sectioning: Cut 100-200 µm thick sections using a vibratome.
-
Stain Development: Develop the stain by incubating the sections in ammonium (B1175870) hydroxide, followed by photographic fixer.
-
Mounting: Dehydrate the sections in a graded series of ethanol, clear with xylene, and mount on slides.
-
Imaging: Acquire high-resolution images of stained neurons and their dendrites using a bright-field microscope with a high-power objective (e.g., 100x oil immersion).
-
Spine Analysis:
-
Density: Trace dendritic segments of a defined length and manually or semi-automatically count the number of spines. Express spine density as the number of spines per 10 µm of dendrite.[11]
-
Morphology: Classify spines based on their morphology (e.g., thin, stubby, mushroom) by measuring head diameter and neck length using image analysis software.[12]
-
By employing these methodologies, researchers can conduct a thorough investigation into the multifaceted effects of this compound on synaptic structure and function.
References
- 1. proteom.elte.hu [proteom.elte.hu]
- 2. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. web.mit.edu [web.mit.edu]
- 4. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synapse formation is enhanced by oral administration of uridine and DHA, the circulating precursors of brain phosphatides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of glutamatergic synaptic transmission and plasticity in brain slices: relevance to bioelectronic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current Best Practices for Analysis of Dendritic Spine Morphology and Number in Neurodevelopmental Disorder Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comprehensive analysis of human dendritic spine morphology and density - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Uridine Supplementation in Metabolic Disease Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing L-Uridine supplementation in preclinical research models of metabolic diseases. Uridine (B1682114), a pyrimidine (B1678525) nucleoside, plays a significant role in glucose and lipid metabolism, and its supplementation has shown potential in mitigating metabolic dysregulation.[1] However, the effects of uridine are complex, with outcomes often dependent on the duration of supplementation. Short-term administration has been associated with beneficial effects, while long-term supplementation may lead to adverse metabolic changes.[2]
Data Presentation: Quantitative Effects of this compound Supplementation
The following tables summarize the quantitative data from key studies investigating the effects of this compound supplementation on various metabolic parameters in animal models.
Table 1: Effects of this compound on Body Weight and Adipose Tissue in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (HFD) | This compound Supplementation | Duration | Animal Model | Administration Route | Reference |
| Final Body Weight | 40.3 g | 38.8 g | 4 weeks | C57BL/6J Mice | 0.4 mg/mL in drinking water | [3][4] |
| Liver Weight | Increased | Reduced | 4 weeks | C57BL/6J Mice | 0.4 mg/mL in drinking water | [3][4] |
| Intra-abdominal White Adipose Tissue Weight | Increased | Reduced | 4 weeks | C57BL/6J Mice | 0.4 mg/mL in drinking water | [3][4] |
| Body Weight Gain | Increased | Significantly Reduced | 2 weeks | C57BL/6J Mice | 400 mg/kg in diet | [2] |
| *p < 0.05 compared to the High-Fat Diet (HFD) control group. |
Table 2: Effects of this compound on Serum and Liver Lipids
| Parameter | Control (HFD/HCD) | This compound Supplementation | Duration | Animal Model | Administration Route | Reference |
| Serum Triglycerides (TG) | Elevated | Lowered | 4 weeks | C57BL/6J Mice | 0.4 mg/mL in drinking water | [3] |
| Serum Total Cholesterol (TC) | Elevated | Lowered | 4 weeks | C57BL/6J Mice | 0.4 mg/mL in drinking water | [3] |
| Serum High-Density Lipoprotein (HDL) | Elevated | Lowered | 4 weeks | C57BL/6J Mice | 0.4 mg/mL in drinking water | [3] |
| Liver Triglycerides (TG) | Elevated | Decreased | 4 weeks | C57BL/6J Mice | 0.4 mg/mL in drinking water | [3] |
| Hepatic Lipid | Increased | Decreased | 8 weeks | Nile Tilapia | 500 mg/kg & 5000 mg/kg in diet | [1][5][6] |
| Serum Glucose | Increased | Decreased | 8 weeks | Nile Tilapia | 500 mg/kg & 5000 mg/kg in diet | [1][5][6] |
| Serum Triglycerides | Increased | Decreased | 8 weeks | Nile Tilapia | 500 mg/kg & 5000 mg/kg in diet | [1][5][6] |
| Serum Cholesterol | Increased | Decreased | 8 weeks | Nile Tilapia | 500 mg/kg & 5000 mg/kg in diet | [1][5][6] |
| *p < 0.05 compared to the High-Fat Diet (HFD) or High-Carbohydrate Diet (HCD) control group. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.
Protocol 1: this compound Administration to Mice
1.1. Administration in Drinking Water
-
Dosage Calculation: To achieve a dose of approximately 0.4 mg/mL, dissolve this compound in the drinking water.
-
Preparation: Prepare fresh this compound solutions every 2-3 days to ensure stability. Shield the water bottles from light if there is any concern about the light sensitivity of the compound.
-
Procedure:
-
Measure the daily water consumption per cage for a few days before the experiment to estimate the average daily intake per mouse.
-
Calculate the amount of this compound needed based on the average water intake to achieve the target daily dose.
-
Dissolve the calculated amount of this compound in the total volume of drinking water to be provided to the cage.
-
Replace the this compound-containing water bottles every 2-3 days.
-
Monitor water intake to ensure consistent dosing.
-
1.2. Administration Mixed with Diet
-
Dosage Calculation: To achieve a dose of 400 mg/kg of diet, thoroughly mix this compound with the powdered rodent chow.
-
Preparation:
-
Weigh the required amount of this compound for a specific batch of feed.
-
Use a geometric dilution method to ensure homogenous mixing of the this compound powder with the powdered diet. Start by mixing the this compound with a small amount of the diet, then gradually add more of the diet in increments until the entire batch is mixed.
-
Store the prepared diet in airtight containers at 4°C.
-
-
Procedure: Provide the this compound-supplemented diet ad libitum to the experimental group. Monitor food intake to estimate the daily dose of this compound consumed.
1.3. Oral Gavage
-
Dosage Calculation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., sterile water, 0.5% methylcellulose) to deliver a specific dose (e.g., mg/kg of body weight).
-
Procedure:
-
Accurately weigh each mouse before dosing.
-
Calculate the volume of the this compound solution to be administered based on the mouse's body weight and the concentration of the solution.
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for adult mice).
-
Gently restrain the mouse and insert the gavage needle orally, advancing it smoothly into the esophagus.
-
Slowly administer the calculated volume.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Intraperitoneal Glucose Tolerance Test (IPGTT)
This test assesses the ability of an animal to clear a glucose load from the bloodstream.
-
Materials:
-
D-Glucose solution (20% in sterile saline)
-
Glucometer and test strips
-
Animal scale
-
Syringes and needles (for injection and blood collection)
-
Restraining device (optional)
-
-
Procedure:
-
Fast mice for 6 hours (or overnight, typically 16 hours, depending on the specific experimental design) with free access to water.
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
Inject a 20% D-glucose solution intraperitoneally at a dose of 2 g/kg body weight.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot blood glucose concentration against time to determine the glucose tolerance curve.
-
Protocol 3: Insulin (B600854) Tolerance Test (ITT)
This test evaluates the systemic response to insulin.
-
Materials:
-
Humulin R (or other regular insulin)
-
Sterile saline
-
Glucometer and test strips
-
Animal scale
-
Syringes and needles
-
-
Procedure:
-
Fast mice for 4-6 hours with free access to water.
-
Record the body weight of each mouse.
-
Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
Inject human insulin intraperitoneally at a dose of 0.75 U/kg body weight (the dose may need to be optimized depending on the mouse strain and degree of insulin resistance).
-
Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.
-
Plot the percentage of initial blood glucose against time to assess insulin sensitivity.
-
Protocol 4: Liver Lipid Extraction and Quantification
-
Materials:
-
Chloroform
-
Methanol
-
Homogenizer
-
Centrifuge
-
Triglyceride quantification kit
-
-
Procedure:
-
Excise and weigh a portion of the liver tissue (e.g., 50-100 mg).
-
Homogenize the tissue in a chloroform:methanol solution (2:1 v/v).
-
After homogenization, add water and vortex to separate the phases.
-
Centrifuge to pellet the tissue debris and separate the organic and aqueous layers.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Resuspend the dried lipids in a suitable solvent (e.g., isopropanol).
-
Quantify the triglyceride content using a commercial colorimetric assay kit according to the manufacturer's instructions.
-
Signaling Pathways and Mechanisms of Action
This compound supplementation has been shown to modulate several key signaling pathways involved in metabolic regulation.
O-GlcNAcylation Pathway
Uridine can be converted to Uridine Diphosphate (UDP), which is a precursor for Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the substrate for O-GlcNAc transferase (OGT), an enzyme that adds O-GlcNAc modifications to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification can alter protein function and has been implicated in the regulation of various cellular processes, including insulin signaling and gluconeogenesis. For example, increased O-GlcNAcylation of the transcription factor FOXO1 has been associated with increased expression of gluconeogenic genes.[7][8]
Figure 1: this compound and the O-GlcNAcylation Signaling Pathway.
Sirt1/AMPK Signaling Pathway
Uridine supplementation has been shown to activate Sirtuin 1 (SIRT1) and AMP-activated protein kinase (AMPK), key regulators of cellular energy homeostasis.[1][5] Activation of the SIRT1/AMPK pathway can lead to increased lipid catabolism and glycolysis, while decreasing lipogenesis, thereby improving the metabolic profile.[1][5]
References
- 1. Uridine alleviates high-carbohydrate diet-induced metabolic syndromes by activating sirt1/AMPK signaling pathway and promoting glycogen synthesis in Nile tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine dynamic administration affects circadian variations in lipid metabolisms in the liver of high-fat-diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary uridine improves lipid homeostasis in high-fat diet-induced obese mice by regulating liver gene expression and metabolomic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Uridine alleviates high-carbohydrate diet-induced metabolic syndromes by activating sirt1/AMPK signaling pathway and promoting glycogen synthesis in Nile tilapia (Oreochromis niloticus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chronic Uridine Administration Induces Fatty Liver and Pre-Diabetic Conditions in Mice | PLOS One [journals.plos.org]
- 8. O-GlcNAc Signaling: A Metabolic Link Between Diabetes and Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Utilizing L-Uridine to Investigate Protein O-GlcNAcylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein O-GlcNAcylation is a dynamic and ubiquitous post-translational modification where a single N-acetylglucosamine (GlcNAc) sugar is attached to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2] This process is crucial for regulating a vast array of cellular functions, including signal transduction, transcription, and metabolism.[2][3] The levels of O-GlcNAcylation are controlled by the interplay of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][4] The substrate for OGT is uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the end-product of the hexosamine biosynthetic pathway (HBP).[3][5][6][7] Consequently, cellular O-GlcNAcylation levels are highly sensitive to nutrient availability, including glucose, glutamine, acetyl-CoA, and UTP.[7][8]
L-Uridine, a pyrimidine (B1678525) nucleoside, can be utilized as a tool to investigate the functional roles of O-GlcNAcylation. Supplementation with this compound can increase the intracellular pool of UTP, a key precursor for UDP-GlcNAc synthesis.[9] This elevation in UDP-GlcNAc levels can, in turn, enhance global protein O-GlcNAcylation, providing a method to study the downstream effects of increased glycosylation on cellular processes and specific protein functions.[9][10]
Principle of the Method
This compound enters the pyrimidine salvage pathway where it is converted to uridine triphosphate (UTP). UTP then combines with N-acetylglucosamine-1-phosphate to form UDP-GlcNAc, the donor substrate for OGT.[9] By increasing the availability of a key precursor, this compound supplementation effectively drives the HBP towards the synthesis of UDP-GlcNAc, leading to a subsequent increase in protein O-GlcNAcylation. This approach allows for the study of cellular responses to elevated O-GlcNAcylation in a controlled manner.
Applications
-
Investigating the role of O-GlcNAcylation in signaling pathways: By increasing global O-GlcNAcylation, researchers can study the impact on various signaling cascades, such as insulin (B600854) signaling.[9]
-
Identifying novel O-GlcNAcylated proteins: Enhanced O-GlcNAcylation can facilitate the detection and identification of proteins that are modified at low basal levels.
-
Drug development: Understanding how modulating O-GlcNAcylation affects disease states is crucial for developing novel therapeutics. This compound can be used in preclinical models to mimic conditions of elevated O-GlcNAcylation.[11]
Signaling Pathway and Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. New Insights Into the Biology of Protein O-GlcNAcylation: Approaches and Observations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A small molecule that inhibits OGT activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of O-GlcNAc Signaling in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tools for investigating O-GlcNAc in signaling and other fundamental biological pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Uridine Affects Liver Protein Glycosylation, Insulin Signaling, and Heme Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DSpace [research-repository.griffith.edu.au]
Application Notes and Protocols: L-Uridine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Uridine, a pyrimidine (B1678525) nucleoside, plays a multifaceted role in cellular metabolism and has emerged as a molecule of interest in cancer research. While traditionally viewed as essential for nucleic acid synthesis and cellular homeostasis, recent studies have unveiled its potential dual role in oncology. At physiological concentrations, uridine (B1682114) can be utilized by cancer cells to support proliferation, particularly under nutrient-deprived conditions. However, at pharmacological concentrations, this compound has demonstrated anti-cancer properties in specific contexts, notably in hepatocellular carcinoma (HCC), by inducing a form of iron-dependent programmed cell death known as ferroptosis.[1][2][3] These findings suggest that modulating uridine metabolism and signaling pathways could be a promising therapeutic strategy.
These application notes provide a comprehensive overview of the current understanding of this compound's application in cancer cell line studies, detailing its effects on cell viability, apoptosis, and cell cycle. This document also includes detailed protocols for key experimental assays and visual representations of the implicated signaling pathways to guide researchers in this field.
Data Presentation
Cell Viability and Proliferation
This compound has been shown to inhibit the proliferation of hepatocellular carcinoma (HCC) cell lines in a dose-dependent manner. While specific IC50 values for this compound are not widely reported across a broad range of cancer cell lines, studies have demonstrated significant growth inhibition at micromolar concentrations in HCC cells.
| Cell Line | Cancer Type | This compound Concentration (µM) | Observed Effect on Proliferation | Citation |
| HEPG2 | Hepatocellular Carcinoma | 0, 30, 150, 300, 600 | Dose-dependent inhibition | [1] |
| HLF | Hepatocellular Carcinoma | 0, 30, 150, 300, 600 | Dose-dependent inhibition | [1] |
| 97H | Hepatocellular Carcinoma | 0, 30, 150, 300, 600 | Dose-dependent inhibition | [1] |
Apoptosis and Cell Death
High concentrations of this compound have been shown to induce apoptosis in certain cancer cell lines. This effect is often dose-dependent.
| Cell Line | Cancer Type | This compound Concentration | Apoptotic Effect | Citation |
| 97H | Hepatocellular Carcinoma | Dose-dependent | Increased percentage of apoptotic cells | [1] |
| HL-60 | Acute Promyelocytic Leukemia | Millimolar concentrations | Precedes formation of differentiated cells | [4] |
Note: Specific percentages of apoptotic cells are not consistently reported across studies.
Cell Cycle
This compound has been observed to affect the cell cycle distribution in cancer cells, suggesting an interference with cell cycle progression.
| Cell Line | Cancer Type | This compound Concentration | Effect on Cell Cycle | Citation |
| HL-60 | Acute Promyelocytic Leukemia | Millimolar concentrations | Accumulation of cells in G2/M phase | [4] |
Note: Quantitative data on the percentage of cells in each phase of the cell cycle following this compound treatment is limited.
Signaling Pathways
This compound's effects on cancer cells are mediated through various signaling pathways. In HCC, a primary mechanism is the induction of ferroptosis. Furthermore, uridine metabolism, regulated by enzymes like Uridine-Cytidine Kinase 2 (UCK2), intersects with critical cancer-related pathways such as p53 and mTOR.
This compound Induced Ferroptosis in Hepatocellular Carcinoma
High concentrations of this compound can induce ferroptosis in HCC cells by inhibiting Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][3] This inhibition leads to an increase in intracellular reactive oxygen species (ROS), lipid peroxidation, and ultimately, cell death.
References
Application Notes and Protocols for Uridine Depletion in mRNA for CRISPR Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of messenger RNA (mRNA) to deliver the Cas9 nuclease for CRISPR-mediated genome editing offers a transient and non-integrating approach, which is highly desirable for therapeutic applications. However, in vitro transcribed (IVT) mRNA can elicit an innate immune response, primarily through the activation of pattern recognition receptors (PRRs) that recognize foreign RNA. This immune activation can lead to reduced protein expression and cellular toxicity, thereby limiting the efficiency of CRISPR-mediated editing.
One key strategy to mitigate this immunogenicity and enhance protein expression is the depletion of uridine (B1682114) from the Cas9 mRNA sequence. Uridine-rich sequences are known to be recognized by Toll-like receptors (TLRs), such as TLR7 and TLR8. By systematically replacing uridine-containing codons with synonymous codons that are uridine-poor (GC-rich), the overall uridine content of the mRNA is reduced, leading to diminished immune recognition.
These application notes provide a comprehensive overview of the techniques for uridine depletion in mRNA for CRISPR experiments, including detailed protocols for sequence optimization, in vitro transcription with modified nucleotides, delivery into primary cells, and assessment of editing efficiency.
Key Benefits of Uridine-Depleted Cas9 mRNA
-
Reduced Immunogenicity: Lower uridine content minimizes activation of innate immune sensors like TLR7 and TLR8.[1][2][3]
-
Increased Protein Expression: Reduced immune response and potentially improved mRNA stability can lead to higher levels of Cas9 protein translation.[2]
-
Enhanced Genome Editing Efficiency: Higher Cas9 expression translates to increased rates of insertions and deletions (indels) at the target locus.[2][4][5][6]
-
Improved Cell Viability: Mitigating the cytotoxic effects of the innate immune response is particularly crucial when working with sensitive primary cells.
Data Presentation
Table 1: Impact of Uridine Depletion and Chemical Modifications on Cas9 mRNA Editing Efficiency in Human CD34+ Cells
| Cas9 mRNA Modification | HPLC Purification | Average Indel Frequency (%) | Standard Deviation (±%) |
| Wild-Type (WT) | No | Not Reported | - |
| WT | Yes | 66-69 | - |
| Pseudouridine (Ψ) | No | 66-69 | - |
| Ψ | Yes | 66-69 | - |
| Wild-Type Uridine-Depleted (WT UD) | No | ~77-87 | - |
| WT UD | Yes | ~77-87 | - |
| 5-methoxyuridine (B57755) Uridine-Depleted (5moU UD) | No | 79 | 11 |
| 5moU UD | Yes | ~77-87 | - |
| Pseudouridine Uridine-Depleted (Ψ UD) | No | ~77-87 | - |
| Ψ UD | Yes | ~77-87 | - |
| First-Generation (Cap 0, 5meC/Ψ) | Not Applicable | 61 | - |
| Cas9 RNP | Not Applicable | 67 | - |
Data compiled from studies on CRISPR editing at the IL2RG locus in primary human CD34+ hematopoietic stem and progenitor cells.[2][4] Uridine-depleted mRNAs consistently yielded the highest indel rates.[2][4] Notably, the combination of 5-methoxyuridine with uridine depletion (5moU UD) induced indel frequencies as high as 88% and elicited minimal immune responses, even without the need for HPLC purification.[4][5][6]
Experimental Protocols
Protocol 1: Design of Uridine-Depleted Cas9 mRNA Sequence
This protocol outlines the steps for designing a uridine-depleted (UD) Cas9 open reading frame (ORF) using codon optimization software.
1. Obtain the Cas9 Amino Acid Sequence:
- Start with the protein sequence of Streptococcus pyogenes Cas9, including any desired nuclear localization signals (NLS) and epitope tags (e.g., HA-tag).
2. Utilize a Codon Optimization Tool:
- Several online and standalone software tools are available for codon optimization (e.g., Geneious, Benchling, IDT Codon Optimization Tool, GenScript GenSmart™ Codon Optimization).[1][7][8][9][10]
- Input the Cas9 amino acid sequence into the tool.
3. Set Optimization Parameters:
- Target Organism: Select Homo sapiens to ensure the codon usage is optimized for human cells.[2][9]
- Uridine Depletion: If the tool has a specific option for "mRNA uridine depletion" or to minimize uridine content, select it.[9]
- GC Content: Aim for a higher GC content. A study reported increasing the GC content from 55.8% in the standard Cas9 ORF to 62.1% in the uridine-depleted version.[2]
- Avoid Rare Codons: Set the threshold for rare codons to a low value to ensure efficient translation.[2]
- Restriction Sites: Specify any restriction enzyme sites that need to be avoided for downstream cloning purposes.[9]
4. Generate and a Finalize the Sequence:
- Generate the optimized DNA sequence.
- Analyze the base content of the new sequence to confirm a reduction in uridine (Thymine in the DNA template) and an increase in GC content compared to the wild-type sequence. For example, a successful uridine depletion resulted in a decrease in U content from 15.5% to 12.6%.[2]
- This optimized sequence can now be synthesized and cloned into a suitable vector for in vitro transcription.
Protocol 2: In Vitro Transcription of Uridine-Depleted and 5moU-Modified Cas9 mRNA
This protocol describes the synthesis of capped and polyadenylated Cas9 mRNA using a uridine-depleted template and incorporating 5-methoxyuridine (5moU).
Materials:
-
Linearized DNA template containing a T7 promoter followed by the uridine-depleted Cas9 ORF and a poly(T) sequence of ~120 bp.
-
T7 RNA Polymerase
-
RNase Inhibitor
-
ATP, GTP, CTP solutions
-
5-methoxyuridine-5'-Triphosphate (5moU-TP)
-
Co-transcriptional capping reagent (e.g., CleanCap® Reagent AG)
-
DNase I
-
Transcription Buffer
-
Nuclease-free water
Procedure:
-
Transcription Reaction Setup: In a nuclease-free tube, combine the following components at room temperature in the specified order:
-
Nuclease-free water to the final reaction volume
-
10x Transcription Buffer
-
ATP, GTP, CTP (final concentration of 5 mM each)
-
5moU-TP (final concentration of 5 mM, completely replacing UTP)
-
CleanCap® Reagent AG (final concentration of 5 mM)
-
Linearized DNA template (~50 µg/mL final concentration)
-
RNase Inhibitor
-
T7 RNA Polymerase
-
-
Incubation: Mix gently and incubate at 37°C for 2 hours.
-
DNase Treatment: Add DNase I to the reaction mixture and incubate for an additional 15-30 minutes at 37°C to digest the DNA template.
-
Purification: Purify the mRNA using a suitable method, such as lithium chloride precipitation or a column-based RNA purification kit, to remove enzymes, unincorporated nucleotides, and DNA fragments.
-
Quality Control:
-
Assess the integrity and size of the mRNA transcript using denaturing agarose (B213101) gel electrophoresis or a Fragment Analyzer.
-
Quantify the mRNA concentration using a spectrophotometer or a fluorometric assay (e.g., Qubit).
-
(Optional) Assess the level of double-stranded RNA (dsRNA) contaminants using a dot blot assay.
-
Protocol 3: Electroporation of Human CD34+ Cells with Cas9 mRNA and gRNA
This protocol provides a general guideline for the electroporation of primary human CD34+ cells. Optimal conditions may vary depending on the specific electroporation system and cell source.
Materials:
-
Cryopreserved or freshly isolated human CD34+ cells
-
Serum-free expansion medium (e.g., StemSpan™ SFEM II) supplemented with appropriate cytokines (e.g., SCF, TPO, Flt3-Ligand)
-
Electroporation system (e.g., Neon® Transfection System or Lonza® 4D-Nucleofector™)
-
Electroporation buffer
-
Uridine-depleted, 5moU-modified Cas9 mRNA
-
Synthetic single guide RNA (sgRNA)
Procedure:
-
Cell Preparation:
-
Electroporation:
-
On the day of electroporation, count the cells and assess viability.
-
Prepare the ribonucleoprotein (RNP) complex by mixing the Cas9 mRNA and sgRNA. A common amount is 3 µg of Cas9 mRNA and 2 µg of sgRNA per reaction.[4]
-
Centrifuge the required number of cells (e.g., 75,000 - 100,000 cells per reaction) and resuspend the cell pellet in the appropriate electroporation buffer.[7]
-
Gently mix the cell suspension with the Cas9 mRNA/sgRNA mixture.
-
Transfer the mixture to the electroporation cuvette or strip.
-
Electroporate the cells using optimized parameters. For the Neon® Transfection System, recommended starting conditions for HSPCs are 1600 V, 10 ms (B15284909) pulse width, and 3 pulses.[7]
-
-
Post-Electroporation Culture:
-
Immediately after electroporation, transfer the cells to a pre-warmed culture plate containing expansion medium.
-
Incubate the cells at 37°C and 5% CO2.
-
-
Analysis:
-
Harvest the cells 48-72 hours post-electroporation for analysis of genome editing efficiency.
-
Protocol 4: Assessment of Indel Frequency using TIDE
Tracking of Indels by DEcomposition (TIDE) is a web-based tool that quantifies the frequency of insertions and deletions from Sanger sequencing data.[8][13][14]
1. Genomic DNA Extraction:
- Extract genomic DNA from both the edited cell population and a control (unedited) cell population.
2. PCR Amplification:
- Design PCR primers to amplify a 500-1500 bp region surrounding the CRISPR target site.
- Perform PCR on the genomic DNA from both the edited and control samples.
3. Sanger Sequencing:
- Purify the PCR products.
- Send the purified PCR products for standard Sanger sequencing using one of the PCR primers.
4. TIDE Analysis:
- Go to the TIDE web tool (e.g., --INVALID-LINK--][14]">https://tide.nki.nl).[13][14]
- Upload the Sanger sequencing trace files (.ab1) for both the control and edited samples.
- Enter the sequence of the guide RNA.
- The tool will align the sequences and decompose the edited sequence trace to identify and quantify the different indels present in the cell population. The output will provide the overall indel frequency and a profile of the most common indels.[15][16]
Visualizations
Innate Immune Sensing of In Vitro Transcribed mRNA
Caption: Innate immune pathways activated by in vitro transcribed mRNA.
Experimental Workflow for CRISPR Editing with Uridine-Depleted mRNA
References
- 1. Innate immune mechanisms of mRNA vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine Depletion and Chemical Modification Increase Cas9 mRNA Activity and Reduce Immunogenicity without HPLC Purification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Dual Role of the Innate Immune System in the Effectiveness of mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. TIDE [tide.nki.nl]
- 9. help.benchling.com [help.benchling.com]
- 10. CleanCap® Cas9 mRNA (modified) | TriLink Customer Portal [shop.trilinkbiotech.com]
- 11. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 12. Optimization of culture conditions to enhance transfection of human CD34+ cells by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER [protocols.io]
- 14. Rapid Quantitative Evaluation of CRISPR Genome Editing by TIDE and TIDER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TIDE: Tracking of Indels by DEcomposition [apps.datacurators.nl]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating L-Uridine's Effect on Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Uridine, a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA and plays a crucial role in various cellular metabolic processes, including the synthesis of glycogen (B147801) and glycoproteins.[1][2] Emerging research has highlighted its potential protective effects on mitochondrial function.[3][4] Studies suggest that this compound can mitigate mitochondrial dysfunction in various pathological conditions by influencing mitochondrial biogenesis, reducing oxidative stress, and modulating respiratory chain function.[1][5] These application notes provide a detailed protocol for researchers to evaluate the impact of this compound on key aspects of mitochondrial health.
Key Mitochondrial Functions to Evaluate
To comprehensively assess the effect of this compound on mitochondrial function, a multi-parametric approach is recommended. The following key parameters should be investigated:
-
Mitochondrial Respiration: The process of oxygen consumption to produce ATP is a primary indicator of mitochondrial health.
-
Mitochondrial Membrane Potential (ΔΨm): The electrochemical gradient across the inner mitochondrial membrane is essential for ATP synthesis and overall mitochondrial integrity.[6]
-
ATP Production: Direct measurement of cellular ATP levels provides insight into the energetic output of mitochondria.
-
Reactive Oxygen Species (ROS) Production: Evaluating ROS levels helps to determine the extent of oxidative stress, a common feature of mitochondrial dysfunction.[7]
-
Mitochondrial Biogenesis and Dynamics: Assessing the expression of key regulatory genes provides a mechanistic understanding of this compound's long-term effects on the mitochondrial network.
Experimental Protocols
Assessment of Mitochondrial Respiration using High-Resolution Respirometry
This protocol outlines the use of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR) in intact or permeabilized cells treated with this compound.[8]
Materials:
-
Cell culture medium
-
This compound (various concentrations)
-
Respiration medium (e.g., MiR05)[9]
-
Substrates and inhibitors (e.g., pyruvate, malate, ADP, succinate, rotenone (B1679576), antimycin A, oligomycin, FCCP)[9][10]
-
High-resolution respirometer
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a suitable microplate (for Seahorse) or culture flask (for Oroboros).
-
Treat cells with varying concentrations of this compound (and a vehicle control) for a predetermined duration (e.g., 24-72 hours).
-
-
Preparation of Permeabilized Cells (for Oroboros):
-
Harvest and resuspend cells in respiration medium.
-
Permeabilize the cell membrane with a mild detergent like digitonin, keeping the mitochondrial membranes intact.
-
-
High-Resolution Respirometry:
-
Calibrate the oxygen sensors of the respirometer.
-
Add the cell suspension (intact or permeabilized) to the chambers.
-
Perform a substrate-uncoupler-inhibitor titration (SUIT) protocol to assess different respiratory states:
-
Routine Respiration: Baseline OCR of intact cells.
-
State 2 (LEAK) Respiration: Add substrates for Complex I (e.g., pyruvate, malate) or Complex II (e.g., succinate) without ADP.
-
State 3 (OXPHOS) Respiration: Add ADP to stimulate ATP synthesis.[1]
-
ETS Capacity (Uncoupled Respiration): Add a protonophore uncoupler like FCCP to measure the maximum capacity of the electron transport system.
-
Residual Oxygen Consumption (ROX): Add inhibitors like rotenone (Complex I) and antimycin A (Complex III) to shut down mitochondrial respiration.
-
-
-
Data Analysis:
-
Calculate the Respiratory Control Ratio (RCR = State 3 / State 2) as an indicator of mitochondrial coupling and efficiency.
-
Normalize OCR data to cell number or protein concentration.
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses a fluorescent dye that accumulates in mitochondria in a potential-dependent manner.[6][11]
Materials:
-
Cell culture medium
-
This compound
-
Fluorescent ΔΨm indicator dye (e.g., TMRM, TMRE, or JC-1)
-
FCCP (as a positive control for depolarization)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound as described previously.
-
Dye Loading: Incubate the cells with the ΔΨm indicator dye according to the manufacturer's instructions.
-
Imaging and Quantification:
-
For TMRM/TMRE, measure the fluorescence intensity. A decrease in intensity indicates depolarization.
-
For JC-1, measure the ratio of red (J-aggregates in healthy mitochondria) to green (monomers in depolarized mitochondria) fluorescence. A decrease in the red/green ratio signifies a drop in ΔΨm.
-
Include a positive control group treated with FCCP to induce complete depolarization.[11]
-
Quantification of Cellular ATP Levels
This protocol utilizes a luciferase-based assay to measure total cellular ATP.[12]
Materials:
-
Cell culture medium
-
This compound
-
ATP assay kit (containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Cell Lysis: Lyse the cells using the reagent provided in the ATP assay kit to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase/luciferin (B1168401) reagent to the cell lysate. The ATP-dependent conversion of luciferin to oxyluciferin produces light.
-
Measurement: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Assessment of Mitochondrial Reactive Oxygen Species (ROS)
This protocol employs a fluorescent probe that becomes fluorescent upon oxidation by ROS.[7]
Materials:
-
Cell culture medium
-
This compound
-
Mitochondrial-targeted ROS-sensitive fluorescent dye (e.g., MitoSOX Red for superoxide)
-
Positive control for ROS induction (e.g., Antimycin A)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound.
-
Dye Loading: Incubate the cells with the ROS-sensitive dye.
-
Measurement: Measure the fluorescence intensity. An increase in fluorescence indicates higher levels of mitochondrial ROS.
-
Positive Control: Include a positive control group treated with a known ROS inducer.
Analysis of Mitochondrial Biogenesis and Dynamics Markers
This protocol uses quantitative real-time PCR (qRT-PCR) to measure the mRNA expression of key genes involved in mitochondrial biogenesis and dynamics.
Materials:
-
This compound treated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qRT-PCR master mix
-
Primers for target genes (e.g., Ppargc1a, Nrf1, Tfam, Drp1, Mfn2, Pink1, Parkin) and a housekeeping gene.
Procedure:
-
RNA Extraction: Extract total RNA from this compound treated and control cells.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qRT-PCR: Perform qRT-PCR using specific primers for the genes of interest.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene. An increase in Ppargc1a, Nrf1, and Tfam suggests an increase in mitochondrial biogenesis.[2][5] Changes in Drp1, Mfn2, Pink1, and Parkin expression can indicate alterations in mitochondrial fission, fusion, and mitophagy.[13][14]
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on Mitochondrial Respiration
| Treatment Group | Basal OCR (pmol/min) | ATP-linked OCR (pmol/min) | Maximal OCR (pmol/min) | Spare Respiratory Capacity (%) | Respiratory Control Ratio (RCR) |
| Vehicle Control | |||||
| This compound (Low Conc.) | |||||
| This compound (High Conc.) |
Table 2: Effect of this compound on Mitochondrial Health Parameters
| Treatment Group | ΔΨm (Relative Fluorescence Units) | Cellular ATP (nmol/mg protein) | Mitochondrial ROS (Relative Fluorescence Units) |
| Vehicle Control | |||
| This compound (Low Conc.) | |||
| This compound (High Conc.) | |||
| Positive Control |
Table 3: Effect of this compound on Gene Expression
| Treatment Group | Relative Ppargc1a mRNA Expression | Relative Nrf1 mRNA Expression | Relative Drp1 mRNA Expression | Relative Mfn2 mRNA Expression | Relative Pink1 mRNA Expression |
| Vehicle Control | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| This compound (Low Conc.) | |||||
| This compound (High Conc.) |
Mandatory Visualizations
References
- 1. Effect of Chronic Treatment with Uridine on Cardiac Mitochondrial Dysfunction in the C57BL/6 Mouse Model of High-Fat Diet–Streptozotocin-Induced Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [Effect of uridine on mitochondrial function] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 7. Use of Chemical Probes to Detect Mitochondrial ROS by Flow Cytometry and Spectrofluorometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. mdpi.com [mdpi.com]
- 14. The Effect of Uridine on the State of Skeletal Muscles and the Functioning of Mitochondria in Duchenne Dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing L-Uridine's Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Uridine, a pyrimidine (B1678525) nucleoside, is a fundamental component of ribonucleic acid (RNA) and plays a crucial role in various physiological processes. Emerging evidence suggests that this compound may also possess significant antioxidant properties, not by direct radical scavenging, but primarily through the modulation of endogenous antioxidant defense mechanisms and cellular signaling pathways.[1][2] These indirect antioxidant effects make this compound a compound of interest for mitigating conditions associated with oxidative stress.
These application notes provide a comprehensive overview of the methodologies available to assess the antioxidant potential of this compound. The focus is on both direct chemical assays and cell-based assays that can elucidate its mechanisms of action. Detailed protocols for key experiments are provided to enable researchers to effectively evaluate the antioxidant profile of this compound and similar compounds.
Data Presentation: Assessing Antioxidant Properties
While direct quantitative data for this compound from classical antioxidant assays are not extensively reported in the literature, its antioxidant effects are primarily observed through its influence on cellular systems. The following tables illustrate how data from various antioxidant assays would be presented.
Table 1: In Vitro Antioxidant Capacity of this compound (Illustrative)
| Assay | Parameter | This compound | Positive Control (e.g., Trolox/Ascorbic Acid) |
| DPPH Radical Scavenging | IC₅₀ (µg/mL) | Data Not Available | Value (e.g., 5.0 ± 0.5) |
| ABTS Radical Scavenging | TEAC (Trolox Equivalents) | Data Not Available | 1.0 |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/mg) | Data Not Available | Value (e.g., 150 ± 10) |
Note: IC₅₀ represents the concentration of the substance that causes 50% inhibition of the respective radical. TEAC stands for Trolox Equivalent Antioxidant Capacity. FRAP value indicates the ability to reduce ferric iron.
Table 2: Cellular Antioxidant Effects of this compound (Illustrative Data from Literature)
| Cellular Assay | Parameter Measured | Cell Type | Treatment Condition | Result | Reference |
| Cellular Antioxidant Activity (CAA) | Inhibition of DCF formation | HepG2 | This compound + Oxidative Stressor | Qualitative evidence of reduced ROS | [3] |
| Antioxidant Enzyme Activity | Superoxide Dismutase (SOD) Activity | Rat Sciatic Nerve | Sciatic Nerve Injury + this compound | Significant Increase | [1] |
| Antioxidant Enzyme Activity | Glutathione Peroxidase (GPx) Activity | Rat Sciatic Nerve | Sciatic Nerve Injury + this compound | Significant Increase | [1] |
| Lipid Peroxidation | Malondialdehyde (MDA) Levels | Rat Sciatic Nerve | Sciatic Nerve Injury + this compound | Significant Decrease | [1] |
Signaling Pathways Modulated by this compound
This compound is reported to exert its antioxidant effects by modulating key signaling pathways involved in the cellular response to oxidative stress. These include the Nrf2, NF-κB, and MAPK pathways.[4]
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1.[6] Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes, leading to the production of protective enzymes.[5][6] this compound has been shown to activate the Nrf2 pathway, thereby enhancing the cell's intrinsic antioxidant capacity.[3]
Caption: this compound's role in the Nrf2 signaling pathway.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central to the inflammatory response, which is closely linked to oxidative stress.[7][8] Oxidative stress can activate both pathways, leading to the production of pro-inflammatory cytokines.[9][10] this compound has been reported to inhibit these pathways, thereby reducing inflammation and its associated oxidative damage.[4]
Experimental Protocols
The following are detailed protocols for commonly used assays to assess antioxidant properties.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[11]
Experimental Workflow:
Caption: Workflow for the DPPH radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox).
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the sample or standard solution to each well.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the concentration of this compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.[12]
Experimental Workflow:
Caption: Workflow for the ABTS radical scavenging assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.
-
Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and a Trolox standard.
-
-
Assay Procedure:
-
Add 20 µL of the sample or standard solution to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Generate a standard curve by plotting the percentage inhibition of absorbance against the concentration of Trolox.
-
Calculate the Trolox Equivalent Antioxidant Capacity (TEAC) value for this compound from the standard curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.[13][14]
Experimental Workflow:
Caption: Workflow for the FRAP assay.
Methodology:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.
-
Prepare a series of dilutions of this compound and a ferrous sulfate (B86663) (FeSO₄) standard.
-
-
Assay Procedure:
-
Add 25 µL of the sample or standard solution to a 96-well plate.
-
Add 175 µL of the FRAP reagent to each well.
-
Incubate at 37°C for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Generate a standard curve using the FeSO₄ solutions.
-
Calculate the FRAP value of this compound, expressed as µM of Fe(II) equivalents per mg of the compound.[15]
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals within cells. It provides a more biologically relevant measure of antioxidant activity, accounting for cellular uptake and metabolism.[11]
Experimental Workflow:
Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.
Methodology:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HepG2 human liver cancer cells) under standard conditions.
-
Seed the cells into a 96-well, black, clear-bottom plate and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Treat the cells with various concentrations of this compound and the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 1 hour.
-
Wash the cells again with PBS.
-
Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.
-
-
Measurement and Calculation:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm) kinetically over 1 hour.
-
Calculate the area under the curve for both control and treated wells.
-
The CAA value is calculated based on the degree of inhibition of fluorescence in the presence of this compound compared to the control.
-
Conclusion
The assessment of this compound's antioxidant properties requires a multi-faceted approach. While direct chemical assays like DPPH, ABTS, and FRAP are essential for determining radical scavenging and reducing capabilities, cell-based assays such as the CAA assay provide more biologically relevant insights into its potential efficacy in a physiological context. Furthermore, investigating its impact on key signaling pathways like Nrf2, NF-κB, and MAPK is crucial for a comprehensive understanding of its indirect antioxidant mechanisms. The protocols and information provided herein serve as a valuable resource for researchers aiming to thoroughly characterize the antioxidant profile of this compound and other potential therapeutic agents.
References
- 1. Anti-Apoptotic and Anti-Oxidant Effects of Systemic Uridine Treatment in an Experimental Model of Sciatic Nerve Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidative effects of uridine in a neonatal rat model of hyperoxic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uridine Alleviates Sepsis-Induced Acute Lung Injury by Inhibiting Ferroptosis of Macrophage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained Oxidative Stress Inhibits NF-κB Activation Partially via Inactivating the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 12. mybiosource.com [mybiosource.com]
- 13. The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assaygenie.com [assaygenie.com]
- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]
Practical Application of L-Uridine in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Uridine, a naturally occurring pyrimidine (B1678525) nucleoside, has emerged as a promising therapeutic agent in preclinical studies of various neurodegenerative diseases. Its neuroprotective effects are attributed to its multifaceted roles in neuronal function, including the promotion of cell membrane and synapse synthesis, reduction of oxidative stress and neuroinflammation, and modulation of protein O-GlcNAcylation.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the therapeutic potential of this compound in established animal models of Alzheimer's Disease, Parkinson's Disease, and Huntington's Disease.
Application Notes
Alzheimer's Disease (AD)
In AD models, this compound administration, often in the form of its prodrug PN401, has been shown to improve cognitive deficits, particularly in tasks assessing learning and memory.[1][4] The primary mechanism is believed to be the enhancement of synaptic membrane synthesis through the Kennedy pathway, leading to increased synaptic connections.[3][5] Furthermore, this compound supplementation can reduce the hyperphosphorylation of Tau protein, a key pathological hallmark of AD, and shift the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway.[3]
Parkinson's Disease (PD)
In rodent models of PD, such as those induced by 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), this compound has demonstrated significant neuroprotective effects.[2][6] It has been shown to mitigate the loss of dopaminergic neurons, improve motor function, and reduce oxidative stress.[2][6] One of the proposed mechanisms involves the activation of mitochondrial ATP-dependent potassium (mitoK-ATP) channels, which helps to preserve mitochondrial function and reduce the production of reactive oxygen species.[2][6]
Huntington's Disease (HD)
While direct experimental evidence for this compound in HD models is less abundant, its known neuroprotective properties suggest its potential therapeutic value. The progressive loss of medium spiny neurons in the striatum is a key feature of HD.[7] this compound's role in promoting neuronal membrane synthesis and protecting against mitochondrial dysfunction could help preserve striatal volume and improve motor coordination, which are common endpoints in HD animal model studies.[8][9][10]
Quantitative Data Summary
The following tables summarize the quantitative outcomes of this compound treatment in various neurodegenerative disease models.
Table 1: Effects of this compound in Alzheimer's Disease Models
| Animal Model | Treatment | Dosage & Administration | Key Quantitative Outcomes | Reference |
| Tg2576 Mice | PN401 (Uridine prodrug) | Oral | Improved performance in novel object recognition and contextual fear conditioning. | [1][4] |
| TAPP Mice | PN401 (Uridine prodrug) | Oral | Reduced impairments in novel object recognition, improved motor behavior, and reduced hippocampal tau phosphorylation. | [1][4] |
| APP/PS1 Mice | Uridine (B1682114) | Gavage | Improved cognitive performance in Morris water maze and novel object recognition tests. Reduced levels of inflammatory cytokines in the cortex. | [11][12] |
Table 2: Effects of this compound in Parkinson's Disease Models
| Animal Model | Treatment | Dosage & Administration | Key Quantitative Outcomes | Reference |
| 6-OHDA Rats | Uridine | 30 µg/kg, Subcutaneous, 22 days | Restored time on RotaRod by ~70%. Increased motor activity more than threefold compared to the 6-OHDA group. Reduced hydrogen peroxide formation in brain mitochondria by ~23%. | [2][6][13] |
| MPTP Mice | PN401 (Uridine prodrug) | Oral | Reduced loss of dopamine (B1211576) neurons. | [1] |
Table 3: Potential Endpoints for this compound in Huntington's Disease Models
| Animal Model | Potential Treatment | Potential Dosage & Administration | Key Quantitative Outcomes for Assessment | Reference |
| R6/2 Mice | Uridine | Oral/IP/SC | Improved motor performance on RotaRod. Increased striatal volume. Reduced neuronal loss in the striatum. | [7][10][14][15][16] |
| YAC128 Mice | Uridine | Oral/IP/SC | Improved motor learning on RotaRod. Attenuation of striatal atrophy. | [9][17] |
| zQ175DN Mice | Uridine | Oral/IP/SC | Amelioration of motor deficits. Preservation of striatal volume. | [18] |
Experimental Protocols
Protocol 1: this compound Administration in a 6-OHDA Rat Model of Parkinson's Disease
Objective: To assess the neuroprotective effects of this compound on motor function and dopaminergic neuron survival in a 6-OHDA-induced rat model of PD.
Materials:
-
Male Wistar rats (250-300g)
-
6-hydroxydopamine (6-OHDA)
-
L-Ascorbic acid
-
Uridine
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (10 µL)
-
RotaRod apparatus
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before surgery. House them in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
6-OHDA Lesioning:
-
Anesthetize the rat and mount it in the stereotaxic frame.
-
Prepare the 6-OHDA solution (e.g., 4 µg in 2 µL of sterile saline containing 0.02% ascorbic acid) immediately before use to prevent oxidation.
-
Perform a unilateral injection of the 6-OHDA solution into the medial forebrain bundle (MFB) at stereotaxic coordinates determined from a rat brain atlas.
-
Inject the solution slowly over several minutes and leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
-
Uridine Administration:
-
Prepare a sterile solution of this compound in saline (e.g., for a 30 µg/kg dose).
-
Beginning 24 hours after the 6-OHDA surgery, administer this compound via subcutaneous injection once daily for 22 consecutive days. A control group should receive vehicle (saline) injections.
-
-
Behavioral Assessment (RotaRod Test):
-
On day 22 post-surgery, assess motor coordination and balance using a RotaRod apparatus.
-
Train the rats on the RotaRod for 2-3 days prior to testing.
-
During testing, place the rat on the rotating rod at a set speed (e.g., 10 rpm) and record the latency to fall. Perform multiple trials for each animal.
-
-
Histological Analysis:
-
At the end of the experiment, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the brains and process them for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.
-
Protocol 2: Assessment of this compound on Cognitive Function in an Alzheimer's Disease Mouse Model using the Novel Object Recognition (NOR) Test
Objective: To evaluate the effect of this compound on recognition memory in a transgenic mouse model of AD (e.g., APP/PS1).
Materials:
-
APP/PS1 transgenic mice and wild-type littermates
-
This compound or PN401
-
Vehicle for administration (e.g., sterile water, methylcellulose (B11928114) solution)
-
Open field arena (e.g., 40x40x40 cm)
-
Two sets of identical objects and one novel object (of similar size and material but different shapes and colors)
-
Video tracking software
Procedure:
-
Uridine Administration:
-
Administer this compound or its prodrug PN401 to the AD mice via oral gavage daily for a specified period (e.g., 4 weeks) before behavioral testing. A control group of AD mice should receive the vehicle.
-
-
Habituation (Day 1):
-
Place each mouse individually into the empty open field arena and allow it to explore freely for 5-10 minutes. This helps to reduce anxiety and familiarize the mouse with the testing environment.
-
-
Training/Familiarization Phase (Day 2):
-
Place two identical objects in the arena.
-
Gently place the mouse in the center of the arena and allow it to explore the objects for 10 minutes.
-
Record the time spent exploring each object using video tracking software. Exploration is defined as the mouse's nose being within 2 cm of the object and oriented towards it.
-
-
Testing Phase (Day 2, after a retention interval):
-
After a retention interval (e.g., 1 hour or 24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object.
-
Allow the mouse to explore for 5-10 minutes and record the time spent exploring the familiar and novel objects.
-
-
Data Analysis:
-
Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).
-
A higher DI indicates better recognition memory. Compare the DI between the uridine-treated and vehicle-treated AD mice.
-
Protocol 3: Western Blot Analysis of Tau Phosphorylation
Objective: To quantify the effect of this compound on the phosphorylation of Tau protein in brain tissue from an AD mouse model.
Materials:
-
Brain tissue (e.g., hippocampus or cortex) from treated and control mice
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-total Tau, anti-phospho-Tau (e.g., AT8, PHF-1), and anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Homogenize the brain tissue in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Tau signal to the total Tau signal and/or the β-actin signal.
-
Compare the levels of phosphorylated Tau between the uridine-treated and control groups.
-
Signaling Pathways and Experimental Workflows
References
- 1. Uridine prodrug improves memory in Tg2576 and TAPP mice and reduces pathological factors associated with Alzheimer's disease in related models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uridine as a Regulator of Functional and Ultrastructural Changes in the Brain of Rats in a Model of 6-OHDA-Induced Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synapse formation is enhanced by oral administration of uridine and DHA, the circulating precursors of brain phosphatides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uridine as a Regulator of Functional and Ultrastructural Changes in the Brain of Rats in a Model of 6-OHDA-Induced Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mouse Models of Huntington's Disease and Methodological Considerations for Therapeutic Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. STRIATAL ATROPHY AND DENDRITIC ALTERATIONS IN A KNOCK-IN MOUSE MODEL OF HUNTINGTON’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cognitive Dysfunction Precedes Neuropathology and Motor Abnormalities in the YAC128 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of Progressive Motor Deficits in Mice Transgenic for the Human Huntington’s Disease Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deer Antler Uridine Regulates Glycolysis in Microglia via HSP90/HIF‐1α to Improve Cognitive Impairment in Alzheimer's Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deer Antler Uridine Regulates Glycolysis in Microglia via HSP90/HIF-1α to Improve Cognitive Impairment in Alzheimer's Disease Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Quantification of Huntington’s Disease Related Markers in the R6/2 Mouse Model [frontiersin.org]
- 16. scantox.com [scantox.com]
- 17. researchgate.net [researchgate.net]
- 18. The Urine Metabolome of R6/2 and zQ175DN Huntington’s Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting L-Uridine instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Uridine in cell culture.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is soluble in water and DMSO. For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile water or DMSO. Aqueous stock solutions are reportedly stable for several days when stored at 4°C. However, for long-term storage, it is best to prepare aliquots of the stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles. It is not recommended to store aqueous solutions for more than a day.
Q2: What is the stability of this compound in cell culture media at 37°C?
A2: The stability of this compound in complex cell culture media at 37°C is not well-documented with precise half-life data. While some anecdotal evidence suggests that media containing labile components can be used after overnight incubation at 37°C, the actual stability of this compound can be influenced by several factors including the specific media formulation, pH, and the presence of enzymes in serum supplements. L-Glutamine, another common media supplement, has a half-life of approximately one week at 37°C, highlighting the potential for degradation of media components during incubation.[1][2] Given the lack of specific data for this compound, it is highly recommended to determine its stability under your specific experimental conditions, especially for long-term cultures. A detailed protocol for assessing stability is provided in the "Experimental Protocols" section.
Q3: What are the potential degradation products of this compound and can they affect my cells?
A3: this compound can be degraded by the enzyme uridine (B1682114) phosphorylase into uracil (B121893) and ribose-1-phosphate. Uracil can be further catabolized to β-alanine, CO₂, and ammonia (B1221849). While β-alanine and CO₂ are generally not harmful at physiological concentrations, ammonia accumulation can be toxic to cells, potentially affecting cell growth and viability. The effects of a gradual shift from this compound to its degradation products on specific cellular pathways are complex and depend on the cell type and experimental conditions.
Q4: What are the known effects of this compound on cell culture?
A4: this compound serves as a precursor for the synthesis of pyrimidine (B1678525) nucleotides, which are essential for RNA and DNA synthesis. It can influence cell proliferation, metabolism, and differentiation. Supplementation with uridine can be beneficial for cell growth, particularly in cells with high metabolic demands or in defined media lacking nucleoside precursors.[3] However, at high concentrations (in the millimolar range), uridine has been shown to inhibit cell growth and cause cell cycle arrest in some cell lines.[4]
Troubleshooting Guides
Problem 1: Inconsistent or unexpected experimental results when using this compound.
-
Question: I am observing high variability between experiments where I supplement my media with this compound. What could be the cause?
-
Answer: Inconsistent results can arise from the instability of this compound in your cell culture medium. The concentration of active this compound may be decreasing over the course of your experiment, leading to variable effects.
-
Troubleshooting Steps:
-
Prepare fresh this compound working solutions: Always prepare fresh dilutions of this compound in your culture medium immediately before use from a frozen stock.
-
Perform a stability study: Determine the rate of this compound degradation under your specific experimental conditions (media type, serum percentage, temperature, CO₂ level). A protocol for this is provided below.
-
Replenish this compound: For long-term experiments, consider replenishing the this compound at regular intervals based on its determined stability to maintain a more consistent concentration.
-
Control for degradation products: If you suspect degradation products might be influencing your results, you can test their effects by directly adding them to control cultures.
-
-
Problem 2: Changes in cell morphology or growth rate after this compound supplementation.
-
Question: My cells show altered morphology (e.g., become more flattened or rounded) or a change in their proliferation rate after adding this compound. Is this normal?
-
Answer: this compound can influence cellular processes, and changes in morphology or growth are possible. However, it's crucial to distinguish between a desired biological effect and an unintended consequence of inconsistent this compound concentration or degradation.
-
Troubleshooting Steps:
-
Dose-response experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line. High concentrations can be inhibitory.[4]
-
Monitor this compound concentration: Quantify the this compound concentration in your culture supernatant at the beginning and end of your experiment to understand its consumption and potential degradation.
-
Assess cell viability: Use a viability assay (e.g., Trypan Blue exclusion or a fluorescence-based assay) to ensure the observed changes are not due to cytotoxicity.
-
Examine cell cycle profile: Analyze the cell cycle distribution by flow cytometry to see if this compound is causing a block at a specific phase.[4]
-
-
Data Presentation
Table 1: this compound Solubility and Stock Solution Stability
| Solvent | Solubility | Stock Solution Storage | Stability of Aqueous Stock |
| Water | ~50 mg/mL | Aliquot and store at -20°C or -80°C | Stable for several days at 4°C.[1] |
| DMSO | ~10-16 mg/mL | Aliquot and store at -20°C or -80°C | Not specified, but generally stable. |
Table 2: Analogy with L-Glutamine Stability in Cell Culture Media
| Temperature | Approximate Half-life of L-Glutamine | Implication for this compound |
| 4°C | ~3 weeks | This compound is likely more stable at refrigerated temperatures. |
| 37°C | ~1 week[1][2] | Significant degradation of this compound is possible over a typical multi-day experiment. |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Supernatant by HPLC-UV
This protocol provides a general method. Specific parameters may need to be optimized for your system.
-
Sample Preparation:
-
Collect cell culture supernatant at desired time points.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris.
-
Transfer the supernatant to a new tube.
-
For protein-containing samples (i.e., with serum), perform protein precipitation by adding 3 volumes of ice-cold acetonitrile (B52724) to 1 volume of supernatant. Vortex and incubate at -20°C for 30 minutes. Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the cleared supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen or in a vacuum concentrator.
-
Reconstitute the sample in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a simple mobile phase such as water and acetonitrile (e.g., 95:5 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 261 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve of this compound of known concentrations in the same matrix as your samples (e.g., fresh cell culture medium).
-
Calculate the concentration of this compound in your samples by comparing their peak areas to the standard curve.
-
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
-
Preparation:
-
Prepare your complete cell culture medium (including serum and other supplements).
-
Add this compound to the medium at the final concentration you use in your experiments.
-
Aliquot the this compound-containing medium into sterile, sealed tubes (e.g., cryovials) for each time point to prevent evaporation.
-
-
Incubation:
-
Place the aliquots in your cell culture incubator (37°C, 5% CO₂).
-
Prepare a "time zero" sample by immediately processing one aliquot as described below.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot from the incubator.
-
-
Sample Processing and Analysis:
-
Process the samples as described in "Protocol 1: Quantification of this compound in Cell Culture Supernatant by HPLC-UV".
-
Quantify the remaining this compound concentration at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time.
-
Calculate the degradation rate and half-life of this compound under your specific conditions.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing L-Uridine Dosage for Cognitive Research in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing L-Uridine in cognitive studies with mice. The information is designed for scientists and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for cognitive enhancement in mice?
There is no single universal starting dose, as the optimal dosage can depend on the specific mouse strain, age, and the cognitive task being assessed. However, based on preclinical studies, a general starting point for this compound or its bioavailable forms can be extrapolated. For Uridine (B1682114) Monophosphate (UMP), dietary supplementation of 0.1% to 0.5% has been shown to be effective. For oral gavage, doses can range from low single-digit mg/kg to higher doses. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental paradigm.[1][2][3]
Q2: What is the most effective route of administration for this compound in mice?
Oral administration, either through the diet or by oral gavage, is the most common route. However, this compound has relatively low oral bioavailability.[4] To enhance bioavailability, researchers often use derivatives like Uridine Monophosphate (UMP) or Triacetyluridine (TAU).[4][5][6] TAU is a lipid-soluble prodrug of uridine that is reported to be 4-7 times more potent than UMP when administered orally.[6] Sublingual administration of UMP is also reported to have higher bioavailability than oral ingestion.[5]
Q3: Should this compound be administered alone or in combination with other compounds?
Research strongly suggests a synergistic effect when this compound is co-administered with docosahexaenoic acid (DHA) and a choline (B1196258) source.[1][5] This combination has been shown to significantly increase the formation of synaptic proteins and dendritic spines, which are crucial for learning and memory.[7][8] The combination is thought to enhance the synthesis of phosphatidylcholine (PC), a key component of neuronal membranes, via the Kennedy pathway.[5][7][9]
Q4: What are the potential side effects of long-term this compound administration in mice?
Chronic or long-term administration of high doses of uridine has been associated with adverse effects. Studies have shown that long-term uridine feeding can induce systemic glucose intolerance, severe liver lipid accumulation (hepatic steatosis), and pre-diabetic conditions in mice.[8][10] Therefore, it is recommended that the therapeutic use of uridine be designed for short-term or intermittent administration, and researchers should monitor for these potential metabolic side effects in long-duration studies.
Q5: How should this compound solutions be prepared for oral gavage?
Uridine is soluble in water and saline. For oral gavage, this compound can be dissolved in sterile water or phosphate-buffered saline (PBS). It is important to ensure the pH of the solution is between 5 and 9 to avoid causing irritation.[11] If using a vehicle for less soluble compounds, common choices include 0.5% carboxymethylcellulose (CMC) in water, or a combination of DMSO, PEG300, Tween-80, and saline, though the concentration of DMSO should be kept low.[12][13] Always prepare fresh solutions, as aqueous solutions of uridine are not recommended for storage for more than one day.[14]
Troubleshooting Guides
Issue 1: No observable improvement in cognitive performance.
-
Dosage: The dose of this compound may be too low. Consider performing a dose-escalation study. Review the literature for effective dose ranges of the specific form of uridine you are using (this compound, UMP, TAU).
-
Bioavailability: If using this compound, consider switching to a more bioavailable form like Triacetyluridine (TAU) or Uridine Monophosphate (UMP).[4][5][6]
-
Co-factors: Ensure that the diet contains adequate levels of DHA and choline, as these are critical for the synergistic effects of uridine on synapse formation.[1][5] Supplementing with DHA and a choline source is highly recommended.
-
Duration of Treatment: The cognitive effects of uridine may not be immediate and can require several weeks of administration to manifest, as the underlying mechanism involves structural changes in the brain (synaptogenesis).[7]
-
Behavioral Task Sensitivity: Ensure the chosen cognitive task is sensitive to the expected effects of uridine. For example, tasks dependent on hippocampal function, such as the Morris Water Maze or Novel Object Recognition, are appropriate.[2][3]
-
Animal Strain: Different mouse strains can have varying responses to nootropic compounds.[12]
Issue 2: High variability in behavioral results between mice.
-
Gavage Technique: Inconsistent oral gavage technique can lead to variable dosing and stress, affecting behavioral outcomes. Ensure all personnel are properly trained and the procedure is consistent.
-
Stress: Stress from handling and administration can impact cognitive performance. Allow for adequate acclimatization of the animals to the procedures. Consider alternative, less stressful administration methods if possible, such as voluntary oral administration in a palatable vehicle.[15]
-
Diet: Ensure a consistent and controlled diet across all experimental groups, as dietary components can influence the effects of uridine.
Issue 3: Mice exhibit signs of poor health (e.g., weight loss, lethargy).
-
Toxicity: While generally considered safe for short-term use, high doses or chronic administration of uridine can have adverse effects.[8][10] Monitor the animals' weight and general health closely. If adverse effects are observed, consider reducing the dose or the duration of treatment.
-
Vehicle Toxicity: The vehicle used for administration could be causing adverse effects. Ensure the vehicle is well-tolerated at the administered volume and concentration.[12][16] Always include a vehicle-only control group.
-
Hypothermia: High doses of uridine (e.g., 3500 mg/kg) have been shown to cause severe hypothermia in mice.[2]
Data Presentation
Table 1: Summary of Effective Dosages of Uridine and its Derivatives in Rodent Cognitive Studies
| Compound | Species | Dosage | Administration Route | Duration | Cognitive Task | Observed Effect | Reference |
| Uridine Monophosphate (UMP) | Gerbil | 0.5% in diet | Oral (diet) | 4 weeks | Four-arm radial maze, T-maze, Y-maze | Improved performance | [5] |
| Uridine Monophosphate (UMP) | Rat | 0.1% in diet | Oral (diet) | 3 months | Morris Water Maze | Ameliorated memory impairment | [2] |
| Triacetyluridine (TAU) | Human | up to 18 g/day | Oral | 6 weeks | Montgomery-Asberg Depression Rating Scale | Decreased depressive symptoms | [17] |
| Uridine | Rat | 1 mmol/kg | Intraperitoneal | 5 days | Morris Water Maze | Enhanced learning and memory | [18] |
| Uridine Prodrug (PN401) | Mouse | Not specified | Oral | Not specified | Novel Object Recognition, Contextual Fear Conditioning | Reduced cognitive impairments | [4][19] |
Table 2: Bioavailability and Potency of Different Uridine Forms
| Compound | Key Characteristics | Relative Potency (Oral) | Reference |
| This compound | Low oral bioavailability. | Baseline | [4] |
| Uridine Monophosphate (UMP) | Water-soluble, can be taken sublingually for better absorption. | 1x | [5] |
| Triacetyluridine (TAU) | Lipid-soluble prodrug of uridine, higher oral bioavailability. | 4-7x higher than UMP | [6] |
Experimental Protocols
Protocol for Preparation of Uridine Solution for Oral Gavage
-
Materials:
-
This compound (or UMP/TAU)
-
Vehicle: Sterile water or 0.9% saline
-
pH meter and adjustment solutions (e.g., dilute HCl and NaOH)
-
Sterile tubes and syringes
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Calculate the required amount of uridine and vehicle based on the desired concentration and the total volume needed for the experiment. The maximum recommended gavage volume for mice is 10 mL/kg.[17][20]
-
Weigh the precise amount of uridine powder.
-
In a sterile tube, add the uridine powder to the chosen vehicle.
-
Vortex or sonicate the mixture until the uridine is completely dissolved. Uridine is soluble in water.[14]
-
Check the pH of the solution and adjust it to be within the range of 5-9.[11]
-
Prepare the solution fresh daily. Do not store aqueous solutions of uridine for more than 24 hours.[14]
-
Administer the solution using a proper oral gavage technique with an appropriately sized gavage needle.[21]
-
Mandatory Visualizations
Signaling Pathways
References
- 1. nootropicsexpert.com [nootropicsexpert.com]
- 2. Chronic administration of UMP ameliorates the impairment of hippocampal-dependent memory in impoverished rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uridine prodrug improves memory in Tg2576 and TAPP mice and reduces pathological factors associated with Alzheimer's disease in related models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nootropicsdepot.com [nootropicsdepot.com]
- 7. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. Voluntary oral administration of drugs in mice [protocols.io]
- 16. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
L-Uridine Synthesis and Purification: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis and purification of L-Uridine.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis and purification.
Problem 1: Low Yield in this compound Synthesis
Q: My this compound synthesis reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in this compound synthesis can stem from several factors, from reaction conditions to reagent quality. Here's a systematic approach to troubleshooting:
-
Steric Hindrance: The L-configuration of the ribose sugar can present steric challenges during the glycosylation step, slowing down reaction kinetics compared to the synthesis of D-Uridine.[1]
-
Solution: Consider extending the reaction time or using a more reactive catalyst to overcome this hindrance.
-
-
Reagent Quality: The purity and stability of starting materials are critical.
-
Troubleshooting:
-
Ensure the L-ribose and uracil (B121893) are of high purity.
-
If using a protected L-ribose derivative, verify its integrity.
-
In phosphoramidite-based synthesis, the quality of the phosphoramidite (B1245037) building blocks and the activator is crucial. Ensure all reagents are fresh and stored under anhydrous conditions to prevent hydrolysis.[2]
-
-
-
Suboptimal Reaction Conditions: Standard protocols may need optimization for the L-enantiomer.
-
Troubleshooting:
-
Temperature: Ensure the reaction temperature is optimal for the specific synthetic route.
-
pH: Maintain the optimal pH for the reaction, especially in enzymatic synthesis.
-
Catalyst: The choice and concentration of the Lewis acid in chemical synthesis or the enzyme in enzymatic synthesis can significantly impact yield.
-
-
-
Incomplete Reactions: The reaction may not be going to completion.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
If the reaction stalls, consider adding more of the limiting reagent or catalyst.
-
-
-
Product Degradation: this compound or its intermediates might be degrading under the reaction or workup conditions.
-
Troubleshooting:
-
Avoid harsh acidic or basic conditions during workup, as these can lead to the cleavage of the glycosidic bond.
-
Depurination, the cleavage of the glycosidic bond in purines, can also occur under acidic deprotection steps.[2]
-
-
Problem 2: Challenges with Protecting Groups
Q: I'm facing issues with the protection or deprotection of hydroxyl and ureido groups in my uridine (B1682114) synthesis. What should I consider?
A: Protecting group strategy is a common challenge in nucleoside synthesis.
-
Choice of Protecting Group: The selection of the right protecting group is crucial for the success of the synthesis.
-
Benzyloxymethyl (BOM) group: Widely used for protecting the uridine ureido nitrogen, but its hydrogenolytic cleavage can lead to over-reduction of the uracil ring.[3]
-
(4,4'-Bisfluorophenyl)methoxymethyl (BFPM) group: Offers good stability and can be cleaved under mild acidic conditions (e.g., 2% TFA in CH₂Cl₂) without affecting acid-sensitive groups like Boc.[4]
-
-
Incomplete Deprotection: Residual protecting groups will lead to a lower yield of the desired product and complicate purification.[2]
-
Troubleshooting:
-
Ensure deprotection reagents are fresh and used at the recommended concentration and for the appropriate duration.
-
Monitor the deprotection reaction by TLC or HPLC to ensure complete removal of the protecting groups.
-
-
-
Side Reactions during Deprotection: The deprotection conditions can sometimes lead to unwanted side reactions.
-
Troubleshooting:
-
Hydrogenolysis of the BOM group can be optimized by using 10% Pd-C in iPrOH-H₂O (10/1) in the presence of formic acid (0.5%) to minimize over-reduction.[3]
-
For silyl (B83357) ethers, a greener deprotection method involves using a reusable acidic resin like Dowex 50WX4-200 with microwave irradiation.[5]
-
-
Problem 3: Impure Final Product After Purification
Q: My purified this compound still shows impurities. What are the common impurities and how can I improve the purification process?
A: Achieving high purity is often challenging due to the presence of closely related impurities.
-
Common Impurities:
-
Unreacted starting materials: L-ribose, uracil, or their derivatives.
-
Byproducts from side reactions: Diastereomers, anomers (α- and β-isomers), or products with incomplete deprotection.[2]
-
Degradation products: Cleavage of the glycosidic bond can lead to the formation of uracil.
-
Process-related impurities: Reagents and solvents used in the synthesis.
-
Specific known impurities: 3-Deazauridine, β-Pseudouridine, and 5-Hydroxyuridine have been identified as potential impurities in uridine synthesis.[]
-
-
Improving Purification Methods:
-
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Column Chromatography: Silica (B1680970) gel column chromatography is widely used. A gradient elution with a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically employed.
-
Ion-Exchange Chromatography (IEC): This technique is very effective for separating charged molecules. Since nucleosides are polar and can be charged depending on the pH, IEC can be a powerful purification tool. Anion-exchange chromatography is often used for the separation of nucleotides and nucleosides.[7][8]
-
Adsorption Chromatography: A novel method using a hyper-cross-linked resin has been shown to be effective for the purification of uridine 5'-monophosphate, achieving a purity of over 99.5%.[9]
-
Frequently Asked Questions (FAQs)
Q1: What are the main chemical synthesis routes for this compound?
A1: The most common chemical synthesis route for this compound is the Silyl-Hilbert-Johnson (or Vorbrüggen) reaction . This involves the condensation of a silylated uracil with a protected L-ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose) in the presence of a Lewis acid catalyst like SnCl₄ or trimethylsilyl (B98337) triflate.[10][11] Another approach involves the direct condensation of uracil and D-ribose using a catalyst in a condensing agent, with reported yields over 78%.[12]
Q2: Are there any enzymatic methods for synthesizing this compound?
A2: Yes, enzymatic methods can be employed. One reported method involves the deamination of L-cytidine using cytidine (B196190) deaminase, which can result in a quantitative yield (>99%) of this compound.[13] Enzymatic synthesis offers advantages in terms of stereoselectivity and milder reaction conditions.
Q3: What are the key challenges in the O-glycosylation of uridine?
A3: A primary challenge in the O-glycosylation of uridine is the competitive N-glycosylation of the uracil ring, as the nucleobase is often more nucleophilic than the hydroxyl groups of the ribose moiety.[14] This can lead to a mixture of products and lower yields of the desired O-glycosylated compound. Using specific promoters like indium(III) triflate can help favor O-glycosylation.[14]
Q4: How can I analyze the purity of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing the purity of this compound. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used.[15] Detection is usually performed using a UV detector at around 254-275 nm.[16]
Q5: What are some common impurities that I should look for in my this compound product?
A5: Besides unreacted starting materials and byproducts, you should be aware of potential isomers and related compounds. Common impurities can include the α-anomer of this compound, unreacted protected intermediates, and related nucleosides like 3-Deazauridine, β-Pseudouridine, and 5-Hydroxyuridine.[]
Quantitative Data
| Parameter | Synthesis Method 1 (Chemical)[12] | Synthesis Method 2 (Enzymatic)[13] | Purification Method (Adsorption)[9] |
| Starting Materials | Uracil, D-Ribose, Catalyst | L-Cytidine, Cytidine deaminase | Crude Uridine 5'-monophosphate |
| Yield | > 78% | > 99% | - |
| Purity (by HPLC) | > 99.35% | Not specified | > 99.5% |
| Key Reagents | Condensing agent (e.g., toluene, ethylene (B1197577) dichloride), Organic solvent for crystallization (e.g., acetonitrile, ethanol) | Phosphate buffer (pH 7) | Hyper-cross-linked resin |
Experimental Protocols
Protocol 1: General Chemical Synthesis of this compound (Vorbrüggen Reaction)
-
Silylation of Uracil: Suspend uracil in hexamethyldisilazane (B44280) (HMDS) and add a catalytic amount of ammonium (B1175870) sulfate. Reflux the mixture until the solution becomes clear. Remove excess HMDS under reduced pressure to obtain silylated uracil.
-
Glycosylation: Dissolve the silylated uracil and a protected L-ribose derivative (e.g., 1-O-acetyl-2,3,5-tri-O-benzoyl-β-L-ribofuranose) in an anhydrous solvent like acetonitrile or dichloroethane under an inert atmosphere.
-
Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., SnCl₄ or trimethylsilyl triflate) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Workup: Quench the reaction by adding it to a cold saturated sodium bicarbonate solution. Extract the product with an organic solvent like dichloromethane.
-
Deprotection: Remove the protecting groups (e.g., benzoyl groups) by treating the protected nucleoside with a solution of sodium methoxide (B1231860) in methanol.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Protocol 2: General Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Ethanol (B145695) or a mixture of ethanol and water is often a good choice.
-
Dissolution: Dissolve the impure this compound in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can enhance crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals under vacuum.
Protocol 3: HPLC Analysis of this compound Purity
-
Column: Purospher® STAR RP-18e (250 x 4.6 mm, 5 µm) or equivalent C18 column.
-
Mobile Phase: A gradient of methanol in water. For example, starting with 3% methanol for 3 minutes, then a linear gradient to 10% methanol over 17 minutes.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the initial mobile phase composition.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Decision tree for selecting a suitable this compound purification strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A reliable Pd-mediated hydrogenolytic deprotection of BOM group of uridine ureido nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Protecting Group for Uridine Ureido Nitrogen: (4,4'-Bisfluorophenyl)methoxymethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel procedure for purification of uridine 5'-monophosphate based on adsorption methodology using a hyper-cross-linked resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of nucleosides - Wikipedia [en.wikipedia.org]
- 12. CN101717420A - Novel method for synthesizing uridine - Google Patents [patents.google.com]
- 13. Uridine synthesis - chemicalbook [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. helixchrom.com [helixchrom.com]
- 16. HPLC Method for Analysis of Uridine on Chromni Column | SIELC Technologies [sielc.com]
L-Uridine experiment controls and potential confounders
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and frequently asked questions related to the use of L-Uridine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between this compound and D-Uridine, and which one should I use?
A1: D-Uridine is the naturally occurring enantiomer found in RNA. This compound is its synthetic counterpart. While chemically similar, enzymes in biological systems are stereospecific. Therefore, this compound is generally not recognized by the enzymes that metabolize D-Uridine and is not incorporated into RNA. For most biological studies aiming to supplement the pyrimidine (B1678525) pool or study its metabolic effects, D-Uridine is the appropriate choice. This compound might be used as a negative control in certain contexts to demonstrate the stereospecificity of an observed effect.
Q2: What is a uridine (B1682114) rescue experiment and when is it used?
A2: A uridine rescue experiment is a common method to verify if the cytotoxic or cytostatic effect of a compound is due to the inhibition of the de novo pyrimidine synthesis pathway. By providing an external source of uridine, cells can utilize the pyrimidine salvage pathway to produce necessary pyrimidine nucleotides for DNA and RNA synthesis, thus "rescuing" them from the effects of the inhibitor. This is a crucial experiment for validating the mechanism of action of drugs targeting this pathway.
Q3: What are the key considerations for designing an in vitro experiment with this compound (or D-Uridine)?
A3: Key considerations include:
-
Cell Line Choice: Different cell lines have varying dependencies on de novo versus salvage pathways for pyrimidine synthesis.
-
Uridine Concentration: The optimal concentration can vary significantly between cell types and experimental contexts. It is crucial to perform a dose-response curve.
-
Controls: Always include a vehicle control, the experimental compound alone, uridine alone, and the compound plus uridine.
-
Culture Medium: Be aware of the components in your cell culture medium. Standard fetal bovine serum (FBS) contains low levels of nucleosides which can act as a confounding factor. Using dialyzed FBS is recommended to minimize this.
-
Incubation Time: The duration of the experiment should be sufficient to observe the desired effect, typically ranging from 24 to 72 hours, depending on the cell doubling time.
Q4: What are the primary challenges when conducting in vivo experiments with uridine?
A4: The main challenges for in vivo studies are:
-
Poor Bioavailability: Orally administered uridine has low bioavailability due to rapid catabolism in the gut and liver.[1][2] More lipophilic prodrugs like triacetyluridine (TAU) are often used to achieve higher and more sustained plasma uridine levels.[1][2]
-
Feeding Status: The nutritional state of the animal can significantly impact plasma uridine levels. For instance, fasting can elevate plasma uridine.[3]
-
Dosing and Administration Route: The dose and route of administration (e.g., oral gavage, intraperitoneal injection) need to be carefully selected based on the desired plasma concentration and experimental model.[4][5]
Troubleshooting Guides
Issue 1: Uridine rescue experiment is not working or is incomplete.
| Possible Cause | Troubleshooting Step |
| Suboptimal Uridine Concentration | Perform a dose-response experiment with a range of uridine concentrations (e.g., 1 µM to 200 µM) to determine the optimal concentration for your specific cell line and inhibitor concentration. |
| Inhibitor Concentration is Too High or Off-Target | Verify the IC50 of your inhibitor in your cell line. Use a concentration that is known to be specific for the target in the de novo pyrimidine synthesis pathway. High concentrations may have off-target effects that cannot be rescued by uridine. |
| Degradation of Uridine Stock | Prepare fresh uridine stock solutions regularly and store them at -20°C in small aliquots to avoid multiple freeze-thaw cycles. Uridine in aqueous solution at neutral pH is stable for several days at 4°C.[6] |
| Presence of Pyrimidines in Serum | Use dialyzed fetal bovine serum (dFBS) to eliminate confounding nucleosides present in standard FBS. |
| Deficient Salvage Pathway | Some cell lines may have a deficient pyrimidine salvage pathway, rendering them unable to utilize exogenous uridine. Confirm the expression and activity of key salvage pathway enzymes if possible. |
Issue 2: Unexpected Cytotoxicity or Altered Cell Morphology with Uridine Treatment.
| Possible Cause | Troubleshooting Step |
| High Uridine Concentration | While generally considered safe, very high concentrations of uridine (in the millimolar range) have been reported to cause cell cycle arrest and inhibit cell growth in some cell lines.[7] Perform a toxicity assay with a range of uridine concentrations to determine the non-toxic range for your cells. |
| Metabolic Shift | Uridine supplementation can alter cellular metabolism, including glycolysis and the NAD+/NADH ratio.[8] This can lead to unexpected phenotypic changes. Analyze key metabolic markers to understand the metabolic state of your cells. |
| Contaminants in Uridine Supply | Ensure the purity of your uridine. Impurities such as β-Pseudouridine or 5-Hydroxyuridine could have biological effects.[9] Use a high-purity, cell culture-tested grade of uridine. |
| Long-term Administration Effects | Chronic exposure to high levels of uridine has been shown to induce fatty liver and insulin (B600854) resistance in mice.[10] Be cautious with long-term in vivo studies and monitor for metabolic changes. |
Quantitative Data Summary
Table 1: Effective Uridine Concentrations in In Vitro Experiments
| Cell Type | Experimental Context | Effective Uridine Concentration | Reference(s) |
| HL-60 | Reversal of celastrol-induced apoptosis | 25 - 100 µM | [11] |
| L929 Murine Fibroblasts | Increased cell viability and migration | 10 µM, 100 µM | [12][13] |
| Hepatocellular Carcinoma (HCC) cells | Induction of ferroptosis | 30 - 300 µM | [14] |
| Candida albicans (ura3ΔΔ) | Rescue of growth and cell wall architecture | 25 - 100 µg/mL | [8] |
| AML cell lines (U937, THP1) | Rescue from DHODH inhibitor (ML390) | 100 - 200 µM | [15] |
Table 2: Pharmacokinetic Parameters of Uridine in Animal Models
| Animal Model | Administration Route | Dose | Peak Plasma Concentration (Cmax) | Bioavailability | Reference(s) |
| Mice | Oral (gavage) | 3500 mg/kg | 33 - 82 µM | 7% (compared to SC) | [5] |
| Mice | Subcutaneous (SC) | 3500 mg/kg | 4900 µM | - | [5] |
| Rabbits | Oral | 450 mg/kg | 25.8 µg/ml | ~29.4% | |
| Rabbits | Intravenous (IV) | 100 mg/kg | - | 100% |
Experimental Protocols
Protocol 1: General Uridine Rescue Experiment for Cell Viability (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Preparation of Compounds: Prepare stock solutions of your inhibitor (e.g., in DMSO) and uridine (e.g., 100 mM in sterile water or PBS). On the day of the experiment, prepare serial dilutions of the inhibitor and a working solution of uridine in a complete cell culture medium.
-
Treatment: Remove the old medium and add fresh medium containing the following treatments:
-
Vehicle control (e.g., DMSO)
-
Inhibitor only (at various concentrations)
-
Inhibitor + Uridine (e.g., 100 µM)
-
Uridine only (e.g., 100 µM)
-
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and inhibitor.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Shake the plate for 15 minutes to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. A successful rescue will show a significant increase in viability in the "Inhibitor + Uridine" group compared to the "Inhibitor only" group.[16]
Protocol 2: Measuring Nascent RNA Synthesis using 5-Ethynythis compound (5-EU)
This protocol is a general guideline for labeling nascent RNA using 5-EU followed by detection with click chemistry.
-
Cell Culture and Labeling:
-
Culture cells to the desired confluency on coverslips in a multi-well plate.
-
Prepare a stock solution of 5-EU (e.g., 100 mM in DMSO).
-
Add 5-EU to the culture medium at a final concentration of 0.5-5 mM and incubate for 0.5-24 hours. The optimal concentration and incubation time should be determined empirically.[17]
-
-
Fixation and Permeabilization:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions (e.g., using a fluorescent azide (B81097) and a copper-based catalyst system).
-
Remove the permeabilization buffer and wash the cells with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells twice with PBS.
-
If desired, counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
Protocol 3: In Vivo Uridine Administration in Mice
This protocol provides a general guideline for intraperitoneal administration of uridine in mice.
-
Animal Model: Use an appropriate mouse strain for your research question (e.g., C57BL/6). All animal procedures must be approved by the institutional animal care and use committee.
-
Uridine Preparation: Dissolve uridine in sterile saline to the desired concentration. Ensure complete dissolution. For a dose of 30 mg/kg, a 3 mg/mL solution would require an injection volume of 10 µL/g of body weight.[4]
-
Administration:
-
Weigh the mice to determine the correct injection volume.
-
Administer the uridine solution via intraperitoneal (i.p.) injection.
-
For control animals, administer an equivalent volume of sterile saline.
-
-
Experimental Timeline: The frequency and duration of administration will depend on the experimental design. For chronic studies, daily injections for a period of several weeks may be necessary.[4]
-
Monitoring and Sample Collection: Monitor the health of the animals throughout the study. At the desired time points, collect blood and/or tissues for analysis. Plasma uridine levels can be quantified using HPLC or LC-MS.
Signaling Pathways and Experimental Workflows
Caption: Pyrimidine synthesis pathways: De Novo and Salvage.
Caption: Experimental workflow for a uridine rescue assay.
Caption: Overview of Uridine-related signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Uridine: as sweet as sugar for some cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of the bioavailability of uridine in mice after either oral or parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of uridine on the growth and differentiation of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of uridine homeostasis links liver pyrimidine metabolism to lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salvage of uridine in the mouse. Effect of uridine phosphorylase pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Metabolomics profiles delineate uridine deficiency contributes to mitochondria-mediated apoptosis induced by celastrol in human acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
issues with L-Uridine solubility for in vitro assays
For researchers, scientists, and drug development professionals utilizing L-Uridine in in vitro assays, achieving and maintaining its solubility is critical for experimental success. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered with this compound solubility.
Troubleshooting Guide
Issue: this compound powder is not dissolving.
-
Question: My this compound powder is not fully dissolving in my chosen solvent. What could be the issue and how can I fix it?
-
Answer: this compound solubility can be influenced by several factors. Here are some troubleshooting steps:
-
Solvent Choice: Ensure you are using an appropriate solvent. This compound is highly soluble in water and DMSO, but practically insoluble in ethanol.[1] Refer to the solubility data table below for specific concentrations.
-
Temperature: The dissolution of this compound is an endothermic process, meaning its solubility increases with temperature.[2] Gentle warming of the solution (e.g., to 37°C) can aid dissolution. Avoid excessive heat, which could degrade the compound.
-
pH of Aqueous Solutions: The pH of your aqueous solution can impact solubility. For aqueous solutions, a pH of around 7.0 is generally recommended for stability.[3]
-
Purity of this compound: Impurities in the this compound powder can affect its solubility. Ensure you are using a high-purity grade suitable for cell culture and in vitro assays.
-
Hygroscopic Nature: this compound is hygroscopic, meaning it can absorb moisture from the air. This can lead to clumping and difficulty in dissolving. Store this compound in a tightly sealed container in a dry environment.
-
-
Issue: this compound precipitates out of solution after initial dissolution.
-
Question: I was able to dissolve the this compound, but it crashed out of solution later. Why did this happen and what can I do?
-
Answer: Precipitation after initial dissolution is a common issue and can be caused by several factors:
-
Supersaturation: You may have created a supersaturated solution, especially if you used heat to dissolve the this compound. As the solution cools to room temperature or is stored at lower temperatures (e.g., 4°C), the solubility decreases, leading to precipitation. Try preparing a stock solution at a slightly lower concentration.
-
Solvent Evaporation: If the solvent evaporates over time, the concentration of this compound will increase, potentially exceeding its solubility limit. Ensure your storage containers are well-sealed.
-
Interaction with Media Components: When adding a concentrated this compound stock solution to cell culture media, interactions with salts, proteins, and other components in the media can sometimes cause precipitation.[4][5][6] Add the this compound stock solution to the media slowly while gently mixing.
-
pH Shift: The addition of the this compound solution might alter the pH of the final medium, affecting its solubility. Check the pH of the final solution and adjust if necessary.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to precipitation.[4][5][6] It is recommended to aliquot stock solutions into smaller, single-use volumes to avoid this.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended solvents for preparing this compound stock solutions?
-
A1: For in vitro assays, the most common and recommended solvents are sterile water and dimethyl sulfoxide (B87167) (DMSO).[1][3] this compound is readily soluble in both. It is generally insoluble in ethanol.[1]
-
-
Q2: What is the maximum concentration of this compound that can be dissolved in common solvents?
-
A2: The solubility of this compound can vary slightly depending on the source and purity. However, typical solubility values are provided in the table below.
-
-
Q3: How should I store my this compound stock solutions?
-
Q4: Can I sterilize my this compound solution by autoclaving?
-
A4: Autoclaving is generally not recommended as the high heat can degrade this compound. It is best to prepare the stock solution using sterile solvents and aseptic techniques. If filtration is necessary, use a 0.22 µm sterile filter.
-
-
Q5: My cell culture media turned cloudy after adding this compound. What should I do?
-
A5: Cloudiness or precipitation in cell culture media after adding this compound can be due to several factors, including high concentrations of this compound, interactions with media components, or a significant pH shift.[4][5][6] Try adding the this compound stock solution to the media dropwise while gently swirling. You can also try warming the media to 37°C before and after adding the this compound. If the problem persists, consider preparing a more dilute stock solution.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Reference |
| Water | ~50 | ~204.7 | [3][7] |
| DMSO | ~49 | ~200.6 | [1] |
| PBS (pH 7.2) | ~5 | ~20.5 | [8] |
| Ethanol | Insoluble | - | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Sterile Water
-
Materials:
-
This compound powder (high purity, cell culture grade)
-
Sterile, nuclease-free water
-
Sterile conical tube or vial
-
Calibrated balance
-
Vortex mixer
-
Water bath (optional)
-
Sterile 0.22 µm syringe filter and syringe (optional)
-
-
Procedure:
-
Weigh out 24.42 mg of this compound powder using a calibrated balance and transfer it to a sterile conical tube.
-
Add 1 mL of sterile, nuclease-free water to the tube.
-
Vortex the solution until the this compound is completely dissolved. If needed, gently warm the solution in a 37°C water bath for a few minutes to aid dissolution.
-
(Optional) For sterile applications, filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, and date of preparation.
-
Store the aliquots at -20°C for long-term use.
-
Protocol 2: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (high purity)
-
Anhydrous, sterile-filtered DMSO
-
Sterile conical tube or vial with a screw cap suitable for DMSO
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 24.42 mg of this compound powder and transfer it to a sterile tube.
-
Add 1 mL of anhydrous, sterile-filtered DMSO to the tube.
-
Tightly cap the tube and vortex until the powder is fully dissolved. Gentle warming to 37°C can be used if necessary.
-
Aliquot the stock solution into appropriate sterile tubes for storage.
-
Store the DMSO stock solution at -20°C. Note that DMSO will freeze at this temperature.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified Pyrimidine (B1678525) Salvage Pathway and this compound Signaling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Effect of plasma concentrations of uridine on pyrimidine biosynthesis in cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. himedialabs.com [himedialabs.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: L-Uridine Treatment in Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-Uridine in neuronal culture experiments.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration of this compound for promoting neurite outgrowth?
The optimal concentration of this compound can vary depending on the neuronal cell type and experimental goals. However, studies have shown that this compound can significantly increase the number of neurites per cell in a dose-dependent manner.[1][2] For PC12 cells differentiated with nerve growth factor, effective concentrations have been demonstrated after 4 days of treatment.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
2. What is the mechanism of action of this compound in neuronal cultures?
This compound is understood to promote neuronal health and neurite outgrowth through at least two primary mechanisms:
-
Phosphatidylcholine Synthesis: Uridine (B1682114) serves as a precursor for the synthesis of cytidine (B196190) triphosphate (CTP), which is a crucial component in the production of phosphatidylcholine, a major constituent of neuronal membranes.[2][3] This enhanced membrane production is thought to support the growth of new neurites.[2]
-
P2Y Receptor Activation: Uridine can be converted to uridine triphosphate (UTP), which acts as an agonist for P2Y purinergic receptors on the neuronal surface.[2][3][4][5][6] Activation of these receptors stimulates intracellular signaling cascades involving phospholipase C (PLC), leading to increased levels of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent calcium release, which are implicated in neurite outgrowth and neuronal differentiation.[2][4]
3. How should I prepare and store this compound for cell culture?
This compound is soluble in water, with a solubility of up to 50 mg/mL.[7][8] For cell culture applications, it is recommended to prepare a sterile stock solution in water or a buffered solution like PBS (solubility in PBS is approximately 5 mg/ml).[9] Stock solutions in water at a neutral pH are generally stable for several days when stored at 4°C.[7] For longer-term storage, it is advisable to aliquot and freeze the stock solution. It is not recommended to store aqueous solutions for more than one day.[9]
4. Can this compound be toxic to neuronal cultures?
While this compound is generally considered non-toxic, high concentrations of certain related compounds, like the antimitotic agent 5-fluoro-2'-deoxyuridine (B1346552) (FdU), can have neurotoxic effects.[10] It is crucial to use this compound at concentrations determined to be optimal and non-toxic for your specific neuronal culture system. If you observe signs of cytotoxicity, such as blebbing or cell death, consider reducing the this compound concentration or the duration of treatment.
5. How long does it take to observe the effects of this compound on neurite outgrowth?
The timeframe for observing effects can vary. In studies with NGF-differentiated PC12 cells, significant increases in neurite number were observed after 4 days of uridine treatment, but not after 2 days.[2] It is advisable to design experiments with multiple time points to capture the dynamics of the response in your specific neuronal culture model.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Primary neuronal cultures are dying around 14 days in vitro (DIV) in media containing this compound. [11] | Media composition issues, culture age-related vulnerability, or inconsistent coating of culture plates. | - Verify the batch and quality of all media components, including Neurobasal medium, B27 supplement, and this compound. - Consider that older cultures may become more sensitive to media changes. Ensure media changes are performed gently, replacing only half the volume. - Optimize the coating of culture plates. Inconsistent adherence can be a major factor in long-term culture viability. Experiment with different coating materials like poly-D-lysine (PDL) or dPGA.[11] |
| No significant increase in neurite outgrowth is observed after this compound treatment. | - Suboptimal concentration of this compound. - Insufficient treatment duration. - The specific neuronal cell type may be less responsive. - Lack of essential co-factors. | - Perform a dose-response curve to identify the optimal this compound concentration (e.g., 10 µM - 100 µM). - Extend the treatment duration (e.g., up to 4-7 days), with regular media changes. - Confirm that the chosen cell line is known to respond to uridine or P2Y receptor agonists. - Consider co-treatment with docosahexaenoic acid (DHA) and choline, which have been shown to work synergistically with uridine to promote synapse formation.[4][5][12][13] |
| Inconsistent results between experiments. | - Variability in cell plating density. - Inconsistent preparation of this compound stock solution. - Differences in the age or passage number of the neuronal cultures. | - Ensure consistent cell seeding density across all experiments. - Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability. - Use cells within a consistent and narrow range of passage numbers or days in vitro. |
| Signs of cytotoxicity (e.g., cell detachment, pyknotic nuclei) after this compound treatment. | High concentration of this compound or contamination of the stock solution. | - Perform a toxicity assay to determine the maximum non-toxic concentration for your cells. - Filter-sterilize the this compound stock solution before adding it to the culture medium. - Ensure the purity of the this compound source. |
Data Presentation
Table 1: Summary of Experimental Parameters for this compound Treatment in PC12 Cells
| Parameter | Value | Reference |
| Cell Line | PC12 (differentiated with Nerve Growth Factor) | [2] |
| This compound Concentration | Dose-dependent increase in neurites | [1][2] |
| Treatment Duration | 4 days (significant effect) vs. 2 days (no effect) | [2] |
| Key Outcome Measures | Number of neurites per cell, neurite branching | [2] |
| Associated Protein Markers | Neurofilament M and Neurofilament 70 | [2] |
Experimental Protocols
Protocol 1: Assessment of Neurite Outgrowth in NGF-Differentiated PC12 Cells
-
Cell Plating: Seed PC12 cells on poly-L-lysine coated plates at a density that allows for individual cell morphology analysis.
-
Differentiation: Induce differentiation by treating the cells with Nerve Growth Factor (NGF) at an appropriate concentration (e.g., 50 ng/mL) for 24-48 hours.
-
This compound Treatment: Following differentiation, replace the medium with fresh differentiation medium containing various concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM, 100 µM) or a vehicle control.
-
Incubation: Incubate the cells for 4 days, ensuring to change the media with freshly prepared this compound-containing media every 2 days.
-
Imaging: After 4 days, fix the cells with 4% paraformaldehyde and acquire images using a phase-contrast or fluorescence microscope.
-
Analysis: Quantify neurite outgrowth by measuring the number of neurites per cell, the length of the longest neurite, and the number of branch points. This can be done manually using image analysis software (e.g., ImageJ) or with automated analysis platforms.
Protocol 2: Western Blot Analysis of Neurite-Associated Proteins
-
Cell Lysis: Following this compound treatment as described in Protocol 1, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against neurite-associated proteins (e.g., Neurofilament M, Neurofilament 70) overnight at 4°C.
-
Detection: The following day, wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: this compound signaling pathways in neurons.
Caption: Experimental workflow for this compound treatment.
References
- 1. proteom.elte.hu [proteom.elte.hu]
- 2. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary uridine enhances the improvement in learning and memory produced by administering DHA to gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synapse formation is enhanced by oral administration of uridine and DHA, the circulating precursors of brain phosphatides [acikerisim.uludag.edu.tr]
- 6. Uridine function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. himedialabs.com [himedialabs.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. digital.library.unt.edu [digital.library.unt.edu]
- 11. researchgate.net [researchgate.net]
- 12. feedabrain.com [feedabrain.com]
- 13. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
addressing conflicting results in L-Uridine studies
Welcome to the L-Uridine Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound studies. Here you will find answers to frequently asked questions about conflicting study results, troubleshooting guides for your experiments, and detailed technical information to support your research.
Frequently Asked Questions (FAQs)
This section addresses common questions arising from conflicting or variable results in this compound research.
Q1: Why do studies on this compound and metabolism report contradictory outcomes?
A: The effects of this compound on metabolism appear to be highly dependent on the duration of supplementation. Short-term administration in animal studies has been shown to improve glucose tolerance, promote insulin (B600854) secretion, and reduce fat accumulation in the liver.[1][2] Conversely, long-term supplementation in mice has been linked to impaired glucose tolerance, insulin resistance, and the development of fatty liver.[1][3][4] The mechanism for these differing outcomes may be related to the suppression of liver-specific fatty acid binding protein 1 (FABP1) during prolonged use.[2][4] Additionally, the metabolic effects of uridine (B1682114) can be influenced by factors such as leptin levels.[3]
Q2: The evidence for this compound's cognitive benefits seems inconsistent. What are the reasons for these discrepancies?
A: While there is a strong biological rationale for this compound's role in cognitive function, particularly in synapse formation, the clinical evidence is still developing and presents some inconsistencies.[5][6] Many promising findings come from preclinical animal studies.[5] Human trials have often been small, underpowered, or have used this compound as part of a multi-nutrient combination (e.g., with DHA and choline), making it difficult to isolate its independent effects.[5][7] Therefore, while some studies suggest modest cognitive benefits in individuals with mild cognitive impairment, robust, large-scale clinical trials on this compound alone are needed for conclusive evidence.[5][7]
Q3: What could explain the conflicting results from cell-based studies on this compound and bone density?
A: The current data on this compound's effect on bone density is derived from in-vitro cell studies and has produced conflicting results.[8] Some studies suggest that Uridine Triphosphate (UTP) can inhibit bone mineralization and formation, while another study indicated it promoted mineralization.[8] These discrepancies may arise from differences in the specific cell lines used, culture conditions, UTP concentrations, or the experimental endpoints measured. Without in-vivo data, it is difficult to determine the net effect on bone health.
Q4: How can this compound be described as both neuroprotective and potentially promoting cancer growth?
A: this compound's opposing effects in different biological contexts stem from its involvement in multiple signaling pathways. Its neuroprotective and neuroregenerative properties are often attributed to its role as a precursor for CDP-choline, which is essential for the synthesis of neuronal membranes.[1][9][10] Additionally, Uridine Triphosphate (UTP), derived from uridine, can activate P2Y receptors, which are involved in neurite outgrowth.[10][11]
Conversely, the concern about cancer growth is also linked to P2Y receptor activation, specifically the P2Y2 subtype.[8] Activation of this receptor has been shown in several cell-based studies to increase cancer progression.[8] This highlights how the same signaling pathway can lead to different outcomes depending on the cell type and physiological state (e.g., normal neuronal function vs. carcinogenesis).
Q5: Why do studies report different effects of this compound on body temperature across various species?
A: The thermoregulatory effects of this compound are both dose- and species-dependent.[4] In rodents, low doses (e.g., 100 mg/kg) have been observed to cause a mild increase in body temperature, while high doses (500-3,500 mg/kg) lead to significant hypothermia.[4][12] In contrast, high doses of uridine have been reported to cause fever in humans and rabbits.[1][4][12] The exact mechanisms for these differences are not fully understood but may relate to species-specific variations in uridine metabolism and its downstream effects on thermoregulatory centers in the hypothalamus.[4]
Troubleshooting Guides for Experimental Design
To help researchers design more robust and reproducible experiments, we have compiled the following troubleshooting guides.
Guide 1: Addressing Bioavailability and Dosing
A significant challenge in oral this compound studies is its poor bioavailability, which is estimated to be between 5.8% and 9.9%.[13] The dose-limiting side effect is often diarrhea.[13][14][15]
-
Recommendation: Consider using a more bioavailable form of uridine, such as triacetyluridine (TAU). Studies have shown that TAU can result in four- to seven-fold higher plasma uridine concentrations compared to an equimolar amount of pure uridine.[14][15] This allows for achieving therapeutic plasma levels at lower doses, potentially avoiding gastrointestinal side effects.
Guide 2: Distinguishing Between Short-Term and Long-Term Effects
As noted in the FAQs, the duration of uridine administration is a critical variable, particularly in metabolic studies.
-
Recommendation: Clearly define the study duration based on the research question.
-
Acute/Short-term studies (days to a few weeks): Appropriate for investigating immediate effects on signaling pathways, neurotransmitter release, or acute metabolic responses.
-
Chronic/Long-term studies (months): Necessary for evaluating effects on synaptic plasticity, neurogenesis, and long-term metabolic health, but be aware of the potential for adverse metabolic outcomes with prolonged high-dose supplementation.[1][4]
-
Guide 3: Isolating Variables in Cognitive and Neurological Studies
Much of the research on this compound for cognitive support has been conducted using formulations that also include DHA and choline, based on their synergistic roles in phosphatidylcholine synthesis.[9][11]
-
Recommendation: To determine the specific contribution of this compound, studies should include arms that evaluate this compound as a monotherapy in addition to any combination therapies. This will help delineate its individual effects from synergistic ones.
Data Presentation: Comparative Tables
Table 1: Pharmacokinetic Profile of Oral Uridine vs. Triacetyluridine (TAU) in Humans
| Parameter | Uridine (Pure) | Triacetyluridine (TAU) in NucleomaxX® | Reference(s) |
| Dose | Equimolar to NucleomaxX® | - | [15] |
| Peak Plasma Conc. (Cmax) | 36.1 ± 11.3 µM | 150.9 ± 39.3 µM | [15] |
| Area Under Curve (AUC) | ~4x lower than TAU | ~4x higher than Uridine | [15] |
| Time to Peak (Tmax) | 1-2 hours | 1-2 hours | [15] |
| Half-life (t½) | 4.6 ± 1.2 hours | 3.4 ± 0.8 hours | [14] |
Table 2: Summary of Conflicting Outcomes in this compound Metabolic Studies
| Study Duration | Experimental Model | Key Finding | Reference(s) |
| Short-term | High-fat-fed mice | Promotes insulin secretion, improves glucose tolerance, reduces liver fat. | [1] |
| Long-term | Mice | Promotes pancreatic beta-cell apoptosis, impairs glucose tolerance, causes fatty liver. | [1] |
| Short-term | Animal studies | Reverses drug-induced hepatic steatosis. | [4] |
| Long-term (16 weeks) | Mice | Induces fatty liver by inhibiting FABP1. | [4] |
Experimental Protocols
Below is a generalized protocol for a key type of experiment cited in the literature, which can be adapted for specific research needs.
Protocol: Comparative Bioavailability Study of Uridine Formulations in Healthy Adults
-
Subject Recruitment: Recruit healthy adult volunteers. Screen for any medical conditions or medications that could interfere with uridine metabolism or pharmacokinetics. Ensure subjects provide informed consent.
-
Study Design: Employ a randomized, crossover design. Subjects will receive an equimolar dose of pure uridine and a uridine derivative (e.g., TAU) in two separate study periods, with a washout period in between.
-
Dosing: Administer the assigned formulation orally after an overnight fast. Record the exact time of administration.
-
Pharmacokinetic Sampling: Collect blood samples at baseline (pre-dose) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Sample Processing: Process blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Analytical Method: Use a validated method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to quantify uridine concentrations in plasma samples.[16]
-
Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, and elimination half-life for each formulation. Use appropriate statistical tests to compare the bioavailability between the two formulations.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts discussed in this support center.
Caption: this compound's dual mechanism in promoting synaptic health.
Caption: Key decision points in designing an this compound experiment.
Caption: Impact of supplementation duration on metabolic outcomes.
References
- 1. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review [dspace.mit.edu]
- 7. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uridine Side Effects | RawPowders™ [rawpowders.co.uk]
- 9. Synapse formation is enhanced by oral administration of uridine and DHA, the circulating precursors of brain phosphatides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the benefits of Uridine supplementation for human health?_Chemicalbook [chemicalbook.com]
- 13. Clinical and pharmacologic study of orally administered uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.plos.org [journals.plos.org]
- 15. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
improving the efficiency of L-Uridine enzymatic synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of L-Uridine.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic routes for this compound synthesis?
A1: this compound is primarily synthesized enzymatically through two main routes: the salvage pathway and the de novo synthesis pathway. The salvage pathway utilizes pre-existing pyrimidine (B1678525) bases and ribose-1-phosphate, often employing enzymes like uridine (B1682114) phosphorylase (UPase) or uracil (B121893) phosphoribosyltransferase (UPRTase).[1][2] The de novo pathway, on the other hand, builds the pyrimidine ring from simpler molecules like glutamine, aspartate, and bicarbonate, involving a series of enzymatic steps.[3][4] For in vitro synthesis, the salvage pathway enzymes are more commonly used due to their relative simplicity.
Q2: Which enzyme is most commonly used for the direct synthesis of this compound from uracil and ribose-1-phosphate?
A2: Uridine phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] This reversibility allows for the synthesis of this compound when L-ribose-1-phosphate and uracil are provided as substrates.
Q3: What are the typical starting materials for the enzymatic synthesis of this compound?
A3: The synthesis of this compound can be approached from different starting materials depending on the chosen enzymatic strategy. One common method involves the coupling of L-ribose with bis(trimethylsilyl)-uracil.[5][6] Another approach is the use of a suitable L-ribose donor and uracil in the presence of a phosphorylase or transferase. For whole-cell biocatalysis, simpler carbon sources like glucose can be used, relying on the engineered metabolic pathways of the microorganism to produce this compound.[7][8]
Q4: How can I monitor the progress of my this compound synthesis reaction?
A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the progress of the reaction.[9][10] By separating the reactants (e.g., uracil, L-ribose-1-phosphate) from the product (this compound), you can quantify the conversion rate and determine the optimal reaction time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conversion Rate / Low Yield | Suboptimal Reaction Temperature: Enzyme activity is highly dependent on temperature. | Determine the optimal temperature for your specific enzyme. For example, some enzymatic reactions show increased conversion with higher temperatures (up to a certain point before denaturation).[9] |
| Incorrect Substrate Molar Ratio: An inappropriate ratio of uracil to the ribose donor can limit the reaction. | Optimize the molar ratio of your substrates. Increasing the concentration of one substrate relative to the other can drive the reaction towards product formation.[9] | |
| Inappropriate Solvent: The choice of solvent can significantly impact enzyme activity and substrate solubility. | Screen different solvents or solvent mixtures. For instance, a mixture of DMSO and tert-amyl alcohol has been found to be effective in some enzymatic syntheses of uridine derivatives.[9] | |
| Product Inhibition: The accumulation of this compound can inhibit the forward reaction, a common phenomenon in enzyme kinetics.[11] | Consider using a continuous-flow microreactor system to constantly remove the product from the reaction zone.[9] Alternatively, in-situ product removal techniques can be explored. | |
| Enzyme Instability/Inactivation: The enzyme may lose activity over time due to pH shifts, temperature fluctuations, or the presence of inhibitors. | Ensure the reaction buffer is at the optimal pH for the enzyme. Consider enzyme immobilization, which can enhance stability and allow for reuse.[2] | |
| Formation of Byproducts | Lack of Enzyme Specificity: The enzyme may catalyze side reactions with substrates or impurities. | Use a highly purified enzyme preparation. If using whole-cell catalysts, consider metabolic engineering to knock out genes responsible for byproduct formation.[7] |
| Chemical Degradation: Substrates or products may be unstable under the reaction conditions. | Adjust the reaction pH and temperature to minimize degradation. Analyze the stability of your compounds under the experimental conditions beforehand. | |
| Difficulty in Product Purification | Similar Physicochemical Properties of Reactants and Products: this compound may have similar solubility or chromatographic behavior to the starting materials. | Optimize your purification method. This could involve trying different chromatography resins, solvent systems, or crystallization conditions.[12] |
| Presence of Endogenous Compounds (in whole-cell systems): Cellular metabolites can co-purify with this compound. | Employ multi-step purification protocols, such as a combination of ion-exchange and reverse-phase chromatography. |
Data Presentation
Table 1: Effect of Reaction Parameters on Uridine Ester Synthesis Conversion
| Parameter | Condition | Conversion Rate (%) | Reference |
| Temperature | 15 °C | < 60 | [9] |
| Increased Temperature | Increased Conversion | [9] | |
| Molar Ratio (Uridine:Vinyl Laurate) | 1:5 | 65 | [9] |
| Increased Vinyl Laurate | Gradual Increase | [9] | |
| Reaction Time (Continuous Flow) | 30 minutes | Optimal | [9] |
Table 2: Michaelis-Menten Constants (Km) for Nucleoside Phosphotransferase
| Substrate | Km (M) | Reference |
| This compound | 28 x 10⁻³ | [6][13] |
| D-Uridine | 5 x 10⁻³ | [6][13] |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound using Nucleoside Phosphotransferase
This protocol is a generalized procedure based on the principles of enzymatic synthesis of nucleosides.[5][6]
Materials:
-
L-Ribose
-
Bis(trimethylsilyl)-uracil
-
Purified Nucleoside Phosphotransferase
-
Appropriate buffer (e.g., Tris-HCl) at optimal pH for the enzyme
-
Reaction vessel
-
HPLC system for analysis
Procedure:
-
Substrate Preparation: Synthesize this compound by coupling L-ribose with bis(trimethylsilyl)-uracil according to established chemical methods.[5]
-
Enzyme Reaction Setup:
-
Prepare a reaction mixture containing the synthesized this compound (as a substrate for phosphorylation in this specific example, but the principle applies for synthesis) and a phosphate (B84403) donor in the appropriate buffer.
-
Add the purified nucleoside phosphotransferase to initiate the reaction. The specific concentration of the enzyme and substrates should be optimized based on preliminary experiments.
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme with gentle agitation.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture and analyze them using HPLC to monitor the formation of the phosphorylated product (or this compound in a synthesis reaction).
-
Reaction Termination: Once the reaction has reached the desired conversion, terminate it by heat inactivation of the enzyme or by adding a suitable quenching agent (e.g., acid).
-
Purification: Purify the this compound product from the reaction mixture using chromatographic techniques such as ion-exchange or reverse-phase chromatography.
Protocol 2: High-Yield Uridine Production via Fed-Batch Fermentation of Engineered E. coli
This protocol is based on metabolic engineering strategies for uridine production.[7]
Materials:
-
Engineered Escherichia coli strain with enhanced uridine synthesis pathways.
-
Fermentation medium (e.g., LB medium for initial culture, defined fermentation medium for the main process).
-
Glucose solution (for fed-batch feeding).
-
Fermenter with temperature, pH, and dissolved oxygen control.
-
Shaker incubator.
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into a flask containing LB medium.
-
Incubate at 37°C in a shaker incubator until the culture reaches the exponential growth phase.
-
-
Fermentation:
-
Transfer the seed culture to the fermenter containing the defined fermentation medium.
-
Maintain the fermentation conditions (e.g., temperature at 37°C, pH controlled at a specific setpoint, and adequate aeration).
-
-
Fed-Batch Operation:
-
After the initial glucose in the batch medium is consumed, start feeding a concentrated glucose solution at a controlled rate to maintain a low glucose concentration in the fermenter, preventing overflow metabolism.
-
-
Sampling and Analysis:
-
Periodically take samples from the fermenter to measure cell density (OD600) and the concentration of extracellular this compound using HPLC.
-
-
Harvesting and Purification:
-
After the desired fermentation time (e.g., 64 hours), harvest the culture broth.
-
Separate the cells from the supernatant by centrifugation or microfiltration.
-
Purify the this compound from the supernatant using methods such as crystallization or chromatography.
-
Visualizations
Caption: Experimental workflow for enzymatic synthesis and purification of this compound.
Caption: Simplified metabolic pathways for this compound biosynthesis.
References
- 1. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Sustainable synthesis of uridine-5'-monophosphate analogues by immobilized uracil phosphoribosyltransferase from Thermus thermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the pyrimidine biosynthetic pathway by lysine acetylation of E. coli OPRTase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: synthesis and behavior as enzyme substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: SYNTHESIS AND BEHAVIOR AS ENZYME SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic engineering of Escherichia coli for high-yield uridine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improve uridine production by modifying related metabolic pathways in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of nucleoside analogues from uridines and vinyl esters in a continuous-flow microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Product inhibition - Wikipedia [en.wikipedia.org]
- 12. A simplified procedure for synthesizing large quantities of highly purified uridine [beta-32P]diphospho-N-acetylglucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
troubleshooting unexpected cell death in L-Uridine treated cultures
This technical support center provides troubleshooting guidance for researchers encountering unexpected cell death in L-Uridine treated cultures. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: My cells are dying after this compound treatment. What is the most likely cause?
A1: Unexpected cell death following this compound treatment is often concentration-dependent. While this compound can be cytoprotective under certain stress conditions, such as glucose deprivation or mitochondrial deficiency[1], high concentrations can induce cytotoxicity[1]. The physiological plasma concentration of uridine (B1682114) is typically low, in the range of 3-8 μM[2][3]. Exposing cells to significantly higher concentrations can lead to detrimental effects. For instance, in hepatocellular carcinoma (HCC) cells, concentrations ranging from 30 to 600 μM have been shown to inhibit cell proliferation and induce cell death[4].
Q2: What are the cellular mechanisms behind this compound-induced cell death?
A2: High concentrations of this compound can trigger several distinct cell death pathways:
-
Ferroptosis: In some cancer cells, like hepatocellular carcinoma, high levels of this compound can induce ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides[1][4]. This can be linked to the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis[4].
-
Apoptosis: this compound treatment can lead to a dose-dependent increase in apoptosis[4]. This may be associated with increased intracellular reactive oxygen species (ROS) levels[4].
-
DNA Damage and p53 Activation: An excess of uridine can lead to "uracil damage," causing DNA damage and activating the p53 pathway, which can, in turn, promote apoptosis[1].
Q3: I am using this compound in a rescue experiment, but it's not working and is causing toxicity. What should I do?
A3: The success of a uridine rescue experiment depends on finding a concentration that restores normal function without being toxic. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a concentration within the physiological range (e.g., 1-10 µM) and test a range of higher concentrations. It is also important to include appropriate controls, such as a vehicle control and this compound only treatment, to distinguish the effects of the inhibitor from the effects of uridine itself[5].
Q4: Could the cell type I am using be particularly sensitive to this compound?
A4: Yes, the cellular response to this compound can be highly cell-type specific. For example, cancer cells, which often have altered metabolism, may be more susceptible to high uridine concentrations[1][4]. It is essential to consult the literature for studies using this compound on your specific cell line or a similar one. If no data is available, a thorough dose-response analysis is necessary.
Q5: Are there any known interactions between this compound and components of the cell culture media?
A5: While direct chemical interactions are not commonly reported, the metabolic state of the cells, which is influenced by media components like glucose, can impact the effects of this compound. For instance, uridine can serve as an alternative energy source when glucose is limited[1][6]. Therefore, the glucose concentration in your media could modulate the cellular response to uridine supplementation.
Troubleshooting Guides
Problem 1: Excessive Cell Death Observed After this compound Treatment
| Possible Cause | Suggested Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with physiological concentrations (1-10 µM) and test a range up to the concentration that is causing toxicity. |
| Cell line is highly sensitive to this compound. | Review literature for your specific cell line. If none is available, carefully establish a baseline toxicity profile. |
| Induction of a specific cell death pathway (e.g., ferroptosis, apoptosis). | Investigate markers for different cell death pathways. For ferroptosis, consider measuring lipid peroxidation and ROS levels. For apoptosis, perform an Annexin V/PI assay. |
Problem 2: this compound Fails to Rescue Cells from an Inhibitor
| Possible Cause | Suggested Solution |
| Suboptimal this compound concentration. | Titrate the this compound concentration in the presence of the inhibitor. The optimal rescue concentration may be narrow. |
| Inhibitor's mechanism is independent of pyrimidine synthesis. | Confirm the mechanism of action of your inhibitor. |
| This compound itself is toxic at the concentration used for rescue. | Include a "Uridine only" control to assess its baseline toxicity. |
Quantitative Data Summary
Table 1: Concentration-Dependent Effects of this compound on Hepatocellular Carcinoma (HCC) Cells
| Cell Line | This compound Concentration (µM) | Effect | Reference |
| HEPG2, HLF, 97H | 30, 150, 300, 600 | Inhibition of cell proliferation (dose-dependent) | [4] |
| 97H | 30, 300 | Inhibition of cell migration and invasion | [4] |
| 97H | 30, 300 | Increased intracellular ROS levels (dose-dependent) | [4] |
| 97H | Not specified | Dose-dependent increase in apoptosis | [4] |
Table 2: General Concentration Guidelines for this compound in Cell Culture
| Concentration Range | Typical Use | Potential Effects |
| 1-10 µM | Physiological range, rescue experiments | Supports normal cell growth, can rescue from de novo pyrimidine synthesis inhibition[3]. |
| 25-100 µM | Rescue experiments in some contexts | Can reverse apoptosis induced by certain compounds (e.g., celastrol)[7][8]. |
| >30 µM | Investigating cytotoxic effects | Can inhibit proliferation and induce cell death in sensitive cell lines[4]. |
| Millimolar (mM) range | Experimental, not physiological | Can inhibit growth and induce differentiation in some leukemia cell lines[9]. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration (Dose-Response Assay)
Objective: To identify the concentration range of this compound that is non-toxic to the target cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
This compound stock solution (e.g., 100 mM in sterile water or PBS)
-
Cell viability reagent (e.g., CCK8, MTT, CellTiter-Glo®)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested range is from 1 µM to 1 mM, including a vehicle-only control (medium without this compound).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence/luminescence using a plate reader.
-
Data Analysis: Normalize the viability of treated cells to the vehicle-only control cells (set to 100%). Plot the percentage of cell viability against the this compound concentration to determine the IC50 (if applicable) and the non-toxic concentration range.
Protocol 2: Assessing Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Target cell line
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the desired concentrations of this compound (including a vehicle control) for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Visualizations
Caption: Troubleshooting workflow for unexpected cell death.
References
- 1. Uridine as a hub in cancer metabolism and RNA biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 3. Effect of plasma concentrations of uridine on pyrimidine biosynthesis in cultured L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Uridine: as sweet as sugar for some cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolomics profiles delineate uridine deficiency contributes to mitochondria-mediated apoptosis induced by celastrol in human acute promyelocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Effects of uridine on the growth and differentiation of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Storage Conditions for L-Uridine to Prevent Degradation
For researchers, scientists, and drug development professionals utilizing L-Uridine, maintaining its stability is paramount for reproducible and accurate experimental outcomes. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues related to this compound degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
Issue 1: Inconsistent or lower-than-expected potency of this compound in solution.
-
Question: My this compound solution, which was prepared a week ago and stored in the refrigerator, is giving inconsistent results in my cell culture experiments. What could be the cause?
-
Answer: Aqueous solutions of this compound, especially at neutral pH, have limited stability even at 4°C, and are expected to be stable for only several days.[1] Degradation, primarily through hydrolysis, can lead to a decrease in the concentration of active this compound. For longer-term storage, it is recommended to prepare aliquots of your stock solution and store them at -20°C. Avoid repeated freeze-thaw cycles as this can also contribute to degradation.
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Question: I am analyzing my this compound stock solution via HPLC and see extra peaks that were not present when the solution was freshly prepared. What are these peaks?
-
Answer: The appearance of new peaks in your chromatogram suggests the presence of degradation products. Under hydrolytic conditions, particularly in acidic solutions, this compound can degrade to uracil (B121893) and ribose through the cleavage of the N-glycosidic bond. Additionally, hydration of the 5,6-double bond of the uracil ring can occur. Photodegradation can lead to the formation of a photohydrate. Oxidative stress can also generate various degradation products. To identify these products, it is recommended to run forced degradation studies and compare the retention times of the resulting peaks with your sample.
Issue 3: Variability in experimental results between different batches of this compound.
-
Question: I've observed significant variability in my experimental outcomes when using different lots of this compound powder. How can I ensure consistency?
-
Answer: Variability between batches can be due to differences in initial purity or exposure to unfavorable conditions during shipping and storage. It is crucial to source high-purity this compound (≥99%) and to verify the storage conditions upon receipt. Before use, it is good practice to qualify a new batch by running a simple stability check, such as dissolving a small amount in your experimental buffer and analyzing it by HPLC or UV spectrophotometry at its λmax of approximately 261 nm to confirm the expected concentration and absence of significant impurities.[2]
Frequently Asked Questions (FAQs)
Storage of Solid this compound
-
Q1: What is the optimal temperature for storing solid this compound?
-
A1: Solid this compound is relatively stable and can be stored at room temperature for extended periods (≥4 years).[2] For enhanced stability and to minimize the potential for degradation from ambient humidity and temperature fluctuations, storage at 2-8°C or -20°C is also a common practice.
-
-
Q2: Does humidity affect the stability of solid this compound?
-
A2: Yes, high humidity can lead to the hydrolysis of this compound even in its solid form, although at a much slower rate than in solution. It is recommended to store this compound powder in a tightly sealed container in a dry environment or in a desiccator.
-
Storage of this compound Solutions
-
Q3: How should I prepare and store this compound stock solutions?
-
A3: this compound is soluble in water (up to 50 mg/mL) and can be dissolved in aqueous buffers.[1] For short-term use (a few days), solutions can be stored at 4°C.[1] For long-term storage, it is best to prepare concentrated stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -20°C.
-
-
Q4: What is the stability of this compound in different pH solutions?
-
A4: this compound is most stable in neutral to slightly alkaline conditions. It is susceptible to acid-catalyzed hydrolysis, which involves the cleavage of the N-glycosidic bond. Therefore, storing this compound in acidic buffers for extended periods should be avoided.
-
-
Q5: Is this compound sensitive to light?
Data on this compound Stability
The following tables summarize the stability of this compound under various conditions.
Table 1: Stability of this compound in Aqueous Solution at Different Temperatures
| Temperature | pH | Duration | Stability | Reference |
| 4°C | 7 | Several Days | Expected to be stable | [1] |
| -20°C | 7 | Months | Generally considered stable, but long-term data is limited. Avoid freeze-thaw cycles. | N/A |
Table 2: Influence of pH on this compound Stability in Aqueous Solution
| pH Condition | Degradation Pathway | Relative Stability |
| Acidic (e.g., pH < 4) | Hydrolysis of N-glycosidic bond | Unstable |
| Neutral (pH ~7) | Slow Hydrolysis | Moderately Stable |
| Alkaline (e.g., pH > 8) | More Stable than Acidic | More Stable |
Table 3: Forced Degradation of this compound
| Stress Condition | Typical Reagent/Condition | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Uracil, Ribose, 6-hydroxy-5,6-dihydrouridine |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Uracil, Ribose |
| Oxidation | 3% H₂O₂, Room Temperature | Oxidized forms of uracil and ribose |
| Photodegradation | UV light (e.g., 254 nm) | Uridine photohydrate |
| Thermal Degradation | > 60°C | Uracil, Ribose, and other decomposition products |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of acetonitrile (B52724) and water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer 1 mL of the stock solution to a vial and heat it in an oven at 80°C for 48 hours.
-
Cool the solution to room temperature.
-
Dilute to a final concentration suitable for HPLC analysis.
-
-
Photodegradation:
-
Expose 1 mL of the stock solution in a transparent vial to UV light (e.g., in a photostability chamber) with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Dilute the exposed and control samples to a final concentration suitable for HPLC analysis.
-
-
Analysis: Analyze all the stressed samples and a control (unstressed) sample by a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Mobile Phase A: Water or a phosphate (B84403) buffer (e.g., 20 mM, pH 6.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
A typical gradient might be to start with a low percentage of Mobile Phase B and gradually increase it over the run time.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 261 nm.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for quantifying this compound in the presence of its degradation products.
Visualizations
Caption: Major degradation pathways of this compound under different stress conditions.
Caption: A logical workflow for troubleshooting issues with this compound stability.
References
how to avoid common pitfalls in L-Uridine research
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered in L-Uridine research. It is designed in a question-and-answer format to directly address specific issues in experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My uridine (B1682114) solution is cloudy, or the compound won't dissolve completely. How should I prepare my stock solutions?
A1: This is a common issue related to solubility and stability. Uridine is soluble in water, but its stability in aqueous solutions can be limited.
-
Solubility: Uridine is soluble in water (approximately 50 mg/ml), DMSO (approx. 10 mg/ml), and methanol.[1][2] For cell culture, dissolving uridine directly in aqueous buffers like PBS (pH 7.2) is common, with a solubility of about 5 mg/ml.[1]
-
Preparation Protocol:
-
For most in vitro experiments, prepare a concentrated stock solution in sterile water or DMSO.
-
Warm the solvent slightly if needed to aid dissolution, but do not boil.
-
Filter-sterilize the final stock solution using a 0.22 µm syringe filter before adding it to your culture medium.
-
-
Stability & Storage: Aqueous stock solutions are stable for several days at 4°C. However, for maximum consistency, it is recommended to use freshly prepared solutions or to not store aqueous solutions for more than one day.[1] For long-term storage, prepare aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q2: I am observing high variability and inconsistent results in my cell culture experiments. What are the likely causes?
A2: Inconsistent results can stem from several factors, from media composition to the inherent biological activity of uridine.
-
Media Components: The presence of other nucleosides in your culture medium can compete with or mask the effects of exogenous uridine. Resting or low-proliferating cells often rely on the nucleotide salvage pathway.[3] Consider using a custom medium with a defined nucleoside composition for more controlled experiments.
-
Cell State: The metabolic state of your cells can influence their response. Cells in a high proliferative phase may utilize uridine differently than quiescent cells. Ensure consistent cell seeding density and growth phase across experiments.[4]
-
Uridine's Multifunctionality: Uridine participates in multiple critical pathways, including RNA synthesis, glycogen (B147801) synthesis, and protein glycosylation (O-GlcNAc).[3][5] Its effect can be pleiotropic. Be aware that you may be observing downstream effects from several pathways simultaneously.
-
Troubleshooting Checklist:
Q3: My in vivo study using oral administration of uridine shows no significant effect. What is the problem?
A3: The most likely pitfall is poor bioavailability. Dietary or standard oral uridine is not efficiently absorbed because it is broken down in the gastrointestinal tract and liver.[8]
-
Choosing the Right Form: For in vivo studies requiring systemic exposure, especially to the brain, consider using more bioavailable forms:
-
Uridine Monophosphate (UMP): This form is often used in supplements and research and demonstrates better bioavailability than uridine from dietary RNA.[8][9]
-
Triacetyluridine (TAU): A lipophilic prodrug of uridine, TAU is absorbed more efficiently from the gastrointestinal tract and is resistant to breakdown by uridine phosphorylase.[10] Studies in mice have shown that TAU results in a 7-fold greater plasma uridine concentration compared to an equimolar amount of oral uridine.[10]
-
-
Route of Administration: If oral delivery is not effective, consider alternative routes like subcutaneous or intraperitoneal injections, which bypass first-pass metabolism.[11]
Q4: I am observing unexpected physiological changes in my animal models, such as altered body temperature. Is this a known effect of uridine?
A4: Yes, uridine is known to be involved in thermoregulation, and its effects can be both dose- and species-dependent.
-
In Rodents: High doses (500–3,500 mg/kg) can cause hypothermia, while low doses (100 mg/kg) may cause a mild increase in body temperature.[12] Elevated plasma uridine during fasting is associated with a decrease in body temperature.[12]
-
In Humans and Rabbits: Uridine administration (300–700 mg/kg) has been observed to cause fever.[12]
-
Experimental Consideration: When designing in vivo studies, be aware of these potential thermoregulatory effects. Monitor body temperature as a potential variable and consider its impact on other metabolic or behavioral endpoints.
Q5: How do I select the appropriate dose for my experiment? There seems to be a very wide range in the literature.
A5: Dosage is highly context-dependent. The optimal concentration varies significantly between in vitro and in vivo models and the specific biological question being addressed.
-
In Vitro Studies: Concentrations can range from low micromolar (3-10 µM) for inhibiting de novo pyrimidine (B1678525) synthesis to higher concentrations (100-200 µM) for cell rejuvenation or rescue experiments.[4][13] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and endpoint.
-
In Vivo Studies: Dosages reported in the literature vary from µg/kg to g/day .[8][11] For example, a study on Parkinson's disease in rats used subcutaneous injections of 30 µg/kg.[11] In contrast, human clinical trials have used 1-2 grams per day.[8] Always start with a literature review for similar models and endpoints, followed by pilot studies to determine the effective and non-toxic dose range.
-
Long-term vs. Short-term Effects: Be aware that the effects of uridine can differ based on the duration of administration. Short-term supplementation in animal models can improve glucose tolerance and reduce fat accumulation, while long-term supplementation has been linked to weight gain.[12]
Q6: Should I co-administer other compounds with uridine to see an effect?
A6: For many neurological and cell membrane-related studies, the answer is yes. Uridine often works synergistically with other precursors for phospholipid synthesis.
-
The "Mr. Happy Stack": A well-known combination in nootropics research is Uridine, Choline, and an omega-3 fatty acid like Docosahexaenoic Acid (DHA).[14]
-
Mechanism: Uridine is a precursor for cytidine (B196190) triphosphate (CTP), which combines with phosphocholine (B91661) (derived from choline) to form CDP-choline, a critical intermediate in the synthesis of phosphatidylcholine (PC), a major component of cell membranes.[11][15] DHA is a key fatty acid incorporated into these membranes.
-
Enhanced Effects: Administering these three precursors together has been shown to have a greater effect on increasing dendritic spine density and synaptic proteins than administering any one of them alone.[15][16][17] If your research focuses on synaptogenesis, neurite outgrowth, or cognitive enhancement, co-administration is highly recommended.[14]
Data Presentation: Common Experimental Concentrations
The following tables summarize typical concentrations and dosages used in this compound research.
Table 1: In Vitro Uridine Concentrations
| Cell Type | Application | Effective Concentration | Reference(s) |
| L929 Murine Fibroblasts | Proliferation Assay | 10 µM, 100 µM | [4][13] |
| L1210 Cells | Inhibition of Pyrimidine Synthesis | >12 µM (>95% inhibition) | [4] |
| Human Mesenchymal Stem Cells | Rejuvenation and Proliferation | 200 µM | [4] |
| Primary Hippocampal Neurons | Cell Culture Supplement | Not specified, used in media | [6][18] |
Table 2: In Vivo Uridine Dosages
| Species | Application / Model | Dosage | Route | Reference(s) |
| Rat | Parkinson's Disease (6-OHDA) | 30 µg/kg/day | Subcutaneous | [11] |
| Gerbil | Synapse Formation | 0.5% UMP in diet (+DHA/Choline) | Oral | [16] |
| Human | Depressed Adolescents | 1 g/day (500 mg, twice daily) | Oral | [8][19] |
| Human | Healthy Adults | 2 g/day | Oral | [8] |
| Human | Nerve Pain | 50 mg/day (UMP, +B12/Folic Acid) | Oral | [8] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Rescue Assay (MTT Assay)
This protocol assesses the ability of uridine to rescue cells from cytotoxicity induced by a pyrimidine synthesis inhibitor (e.g., 5-Fluorouracil).
-
Cell Seeding: Plate cells (e.g., L929 fibroblasts) in a 96-well plate at a density that ensures they are in an exponential growth phase at the end of the experiment (e.g., 5,000 cells/well). Incubate for 24 hours.
-
Treatment:
-
Remove the old medium.
-
Add fresh medium containing the cytotoxic agent at a predetermined concentration (e.g., IC50 of 5-FU).
-
In treatment wells, add uridine at various concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Include control wells: cells only, cells + cytotoxic agent only, cells + highest uridine concentration only.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well.
-
Incubate for at least 2 hours at room temperature in the dark to dissolve the crystals.
-
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: In Vivo Pharmacokinetic Study of Oral Uridine vs. TAU
This protocol outlines a basic workflow to compare the bioavailability of different uridine forms in a rodent model.
-
Animal Acclimation: Acclimate male Wistar rats (200-250g) for at least one week with standard chow and water ad libitum.
-
Fasting: Fast animals overnight (12-16 hours) before dosing but allow free access to water.
-
Grouping: Divide animals into groups (n=5 per group):
-
Group 1: Vehicle control (e.g., water or saline).
-
Group 2: Pure Uridine (e.g., 500 mg/kg).
-
Group 3: Triacetyluridine (TAU) (equimolar dose to Group 2).
-
-
Administration: Administer the compounds orally via gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) into EDTA-coated tubes at baseline (pre-dose) and at multiple time points post-administration (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge blood samples immediately at 4°C (e.g., 2000 x g for 15 minutes) to separate plasma. Store plasma at -80°C until analysis.
-
Analysis: Measure uridine concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Calculation: Use software to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve).[10] Compare the parameters between the Uridine and TAU groups to determine relative bioavailability.
Visualizations: Pathways and Workflows
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Uridine | 58-96-8 [chemicalbook.com]
- 3. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Uridine Dosage | RawPowders™ [rawpowders.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Uridine as a Regulator of Functional and Ultrastructural Changes in the Brain of Rats in a Model of 6-OHDA-Induced Parkinson’s Disease | MDPI [mdpi.com]
- 12. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. nootropicsexpert.com [nootropicsexpert.com]
- 15. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Nutrient Combination that Can Affect Synapse Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. stemcell.com [stemcell.com]
- 19. Open-Label Uridine for Treatment of Depressed Adolescents with Bipolar Disorder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of L-Uridine in Plasma Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate quantification of L-Uridine in plasma samples. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS | Column Overload: Injecting too high a concentration of the analyte. | Dilute the sample and re-inject. Ensure the injection volume and concentration are within the linear range of the column. |
| Secondary Interactions: Unwanted interactions between this compound and the stationary phase. | Adjust the mobile phase pH to ensure this compound is in a single ionic form. Add a small amount of a competing agent to the mobile phase. | |
| Column Contamination: Buildup of matrix components on the column. | Implement a column wash step between injections. Periodically flush the column with a strong solvent. | |
| High Background Noise or Baseline Drift | Contaminated Mobile Phase: Impurities or microbial growth in the mobile phase. | Prepare fresh mobile phase daily and filter it through a 0.22 µm filter. |
| Detector Lamp Aging (HPLC-UV): The detector lamp is nearing the end of its lifespan. | Check the lamp usage hours and replace if necessary. | |
| Insufficient System Equilibration: The analytical system is not fully equilibrated with the mobile phase. | Allow sufficient time for the system to equilibrate before starting a run. Monitor the baseline until it is stable. | |
| Inconsistent or Low Recovery | Inefficient Protein Precipitation: Incomplete removal of plasma proteins. | Optimize the protein precipitation step. Ensure the correct ratio of precipitating solvent (e.g., methanol (B129727), perchloric acid) to plasma is used and that vortexing is adequate.[1] |
| Analyte Degradation: this compound may be unstable under certain conditions. | Keep samples on ice or at 4°C during preparation.[2] Analyze samples as quickly as possible after preparation. For long-term storage, keep plasma at -20°C or -70°C.[3][4] | |
| Pipetting Errors: Inaccurate pipetting of samples, standards, or internal standard. | Calibrate pipettes regularly. Use appropriate pipette volumes for the required amounts. | |
| Matrix Effects (Ion Suppression or Enhancement in LC-MS) | Co-eluting Endogenous Components: Other molecules from the plasma matrix eluting at the same time as this compound and interfering with its ionization. | Improve chromatographic separation to resolve this compound from interfering components. Optimize the sample preparation method to remove more matrix components (e.g., use solid-phase extraction). |
| High Salt Concentration: Salts from buffers or the sample matrix can suppress ionization. | Use volatile mobile phase additives (e.g., formic acid, ammonium (B1175870) formate). If possible, reduce the salt concentration in the sample. | |
| Use of a Surrogate Matrix: Due to the presence of endogenous this compound, a surrogate matrix like bovine serum albumin (BSA) solution can be used to prepare calibration standards.[3][4][5] | Prepare calibration standards in a matrix that is free of the analyte but mimics the properties of the actual sample matrix. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the recommended method for extracting this compound from plasma?
A1: Protein precipitation is a common and effective method for extracting this compound from plasma.[1] This can be achieved using cold methanol or perchloric acid.[1][6] The general procedure involves adding a specific volume of the cold precipitating agent to the plasma sample, vortexing thoroughly, centrifuging to pellet the precipitated proteins, and then collecting the supernatant for analysis.
Q2: How should I store my plasma samples to ensure this compound stability?
A2: For short-term storage, plasma samples should be kept at 4°C. For long-term storage, freezing at -20°C or -70°C is recommended.[3][4] Studies have shown that this compound is stable in human plasma for at least 24 hours at room temperature, for 579 days at -20°C, and for 334 days at -70°C.[3][4] It is also stable through at least five freeze-thaw cycles.[3][4]
Analytical Methods
Q3: What are the common analytical techniques for quantifying this compound in plasma?
A3: The most common techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS is generally more sensitive and selective. Enzymatic assays can also be employed.
Q4: I am seeing endogenous levels of this compound in my blank plasma. How do I prepare my calibration curve?
A4: Due to the presence of endogenous this compound in plasma, a surrogate matrix approach is often used for preparing calibration standards.[3][4][5] A solution of bovine serum albumin (BSA) in water can serve as a suitable surrogate matrix.[3][4][5] Alternatively, the standard addition method can be used where known amounts of this compound are spiked into aliquots of the actual sample.
Q5: What is a suitable internal standard (IS) for this compound quantification?
A5: For LC-MS/MS, a stable isotope-labeled this compound (e.g., ¹³C,¹⁵N₂-L-Uridine) is the ideal internal standard as it has the same chemical properties and chromatographic behavior as the analyte. For HPLC-UV, a compound with similar chemical properties and retention time that is not present in the sample can be used. For example, amoxicillin (B794) has been used as an internal standard in an HPLC-UV method for uridine (B1682114).[1]
Quantitative Data Summary
The following tables summarize typical quantitative data for different this compound quantification methods.
Table 1: LC-MS/MS Method Performance
| Parameter | Reported Value |
| Linearity Range | 30.0 - 30,000 ng/mL |
| Accuracy | 91.9% - 106%[3][4] |
| Inter-assay Precision (%CV) | < 4.2%[3][4] |
| Lower Limit of Quantification (LLOQ) | 30.0 ng/mL |
Table 2: HPLC-UV Method Performance
| Parameter | Reported Value |
| Linearity Range | 0.05 - 2 µg/mL[1] |
| Recovery | 85.2% - 96.5% |
| Intra-day Precision (%RSD) | 2.1% - 5.8% |
| Inter-day Precision (%RSD) | 3.5% - 7.2% |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[1] |
Experimental Protocols
Detailed Methodology 1: LC-MS/MS Quantification of this compound
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of methanol containing the internal standard (stable isotope-labeled this compound).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 2% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined based on instrument tuning).
-
MRM Transition for Internal Standard: Precursor ion (Q1) -> Product ion (Q3) (specific m/z values to be determined based on instrument tuning).
-
Detailed Methodology 2: HPLC-UV Quantification of this compound
-
Sample Preparation (Protein Precipitation):
-
Chromatographic Conditions:
Detailed Methodology 3: Enzymatic Assay for this compound Quantification (Proposed)
This proposed method is based on the activity of uridine phosphorylase, which catalyzes the conversion of uridine and phosphate to uracil (B121893) and ribose-1-phosphate. The change in absorbance due to the formation of uracil can be monitored spectrophotometrically.
-
Sample Preparation:
-
Deproteinize plasma samples using a method that does not interfere with the enzyme, such as ultrafiltration.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing phosphate buffer, uridine phosphorylase, and the deproteinized plasma sample.
-
Incubate the reaction mixture at 37°C.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 260 nm) corresponding to the formation of uracil.
-
-
Quantification:
-
Create a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the plasma samples by comparing their rate of absorbance change to the standard curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification in plasma by LC-MS/MS.
Caption: A logical troubleshooting workflow for this compound quantification issues.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. A novel structural mechanism for redox regulation of uridine phosphorylase 2 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme Activity Measurement of Uridine Phosphorylase Using Spectrophotometric Assays [creative-enzymes.com]
- 4. Quantitation of extracellular UTP using a sensitive enzymatic assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uridine Diphosphate Glucose Pyrophosphorylase (UGP) Activity Assay Kit - Elabscience® [elabscience.com]
- 6. genscript.com [genscript.com]
L-Uridine in Animal Research: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing L-Uridine in animal experiments. Variability in animal response is a significant challenge, and this resource aims to provide data-driven insights and actionable protocols to address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues that may arise during in vivo studies with this compound.
Q1: We are observing high variability in the response to orally administered this compound between our test subjects. What could be the cause?
High variability following oral administration is a common issue primarily due to this compound's low oral bioavailability. Several factors can contribute to this:
-
First-Pass Metabolism: this compound is substantially cleared by the liver in a single pass, which significantly reduces the amount that reaches systemic circulation.
-
Gastrointestinal Absorption: Absorption from the gut can be inconsistent and is dependent on specific uridine (B1682114) transporters.
-
Gut Microbiota: The gut microbiome can metabolize this compound, further contributing to variable absorption rates.
-
Food Intake: The presence of food in the gastrointestinal tract can influence the absorption of this compound. The fed versus fasted state of the animal can significantly alter plasma uridine levels, with adipose tissue being a major source of uridine during fasting.[1]
Troubleshooting Steps:
-
Standardize Feeding Times: Ensure that this compound is administered at the same time relative to the animals' feeding schedule.
-
Consider Alternative Administration Routes: For more consistent plasma levels, intraperitoneal (IP) or subcutaneous (SC) injections are viable alternatives to oral gavage. Intravenous (IV) administration provides the most rapid and complete bioavailability.
-
Use a Prodrug: Consider using a more bioavailable prodrug such as Triacetyluridine (TAU). TAU is more lipophilic, enhancing its absorption from the gastrointestinal tract, and has been shown to result in significantly higher and more sustained plasma uridine concentrations compared to an equimolar dose of uridine.[2]
Q2: Our long-term this compound supplementation study resulted in unexpected weight gain and fatty liver. Why would a compound reported to be beneficial have these effects?
This is a critical observation that highlights the complex, and often biphasic, effects of this compound. While short-term administration can be protective against hepatic steatosis, chronic supplementation has been shown to induce it.[1][3][4]
-
Metabolic Reprogramming: Long-term exposure to high levels of uridine can lead to the O-GlcNAc modification of transcription factors like FOXO1. This can increase gluconeogenesis and reduce insulin (B600854) signaling activity.[3][5]
-
Gene Expression Changes: Chronic uridine feeding can suppress the expression of liver-specific fatty acid-binding protein (FABP1), which is associated with the development of fatty liver.[1][3]
-
Dosage and Duration: The effects of this compound are highly dependent on the dose and the duration of the study. What is beneficial in the short term may become detrimental over several weeks or months.[1][6]
Troubleshooting and Experimental Design Considerations:
-
Pilot Study: Conduct a pilot study with varying doses and durations to determine the optimal therapeutic window for your specific animal model and desired outcome.
-
Monitor Liver Enzymes: Regularly monitor serum levels of liver enzymes such as ALT and AST to detect early signs of hepatotoxicity.
-
Histological Analysis: At the end of the study, perform a thorough histological analysis of the liver to assess for lipid accumulation.
Q3: We are not observing the expected neuroprotective effects of this compound in our study. What are some potential reasons for this?
The neuroprotective effects of this compound are often linked to its role in the synthesis of brain phospholipids (B1166683) and its interaction with neurotransmitter systems. A lack of efficacy could be due to several factors:
-
Insufficient Dose: The dose of this compound may not be sufficient to significantly raise brain uridine levels.
-
Co-factors: The synthesis of phosphatidylcholine in the brain is dependent on the availability of choline (B1196258) and DHA. The diet of your animals may be deficient in these necessary co-factors.[7]
-
Mechanism of Injury: The neuroprotective effects of this compound may be specific to certain types of neuronal injury or neurodegenerative models.
-
Interaction with Other Pathways: this compound can interact with the GABAergic system, and its effects may be influenced by the baseline state of this neurotransmitter system in your animal model.[8][9]
Troubleshooting Steps:
-
Review Diet Composition: Ensure the animal diet is sufficient in choline and omega-3 fatty acids. Consider supplementation if necessary.
-
Dose-Response Study: Perform a dose-response study to determine the optimal neuroprotective dose in your model.
-
Measure Brain Uridine Levels: If possible, measure uridine concentrations in brain tissue to confirm that the administered this compound is crossing the blood-brain barrier.
Q4: We are seeing conflicting results between male and female animals in our this compound study. Is there a known sex-dependent difference in response?
Yes, sex can be a significant biological variable influencing the response to various treatments, and while specific studies on sex differences in this compound response are not abundant, the principle of sexual dimorphism in metabolic and immune processes is well-established.[10][11][12][13]
-
Hormonal Differences: Sex hormones can influence metabolism and the expression of enzymes involved in drug and nutrient processing.
-
Immune System: Females and males can have different baseline immune responses, which may be relevant if your study involves inflammation.[12]
-
Metabolism: There can be sex-dependent differences in lipid and glucose metabolism, which are key areas affected by this compound.
Best Practices:
-
Include Both Sexes: Whenever possible, include both male and female animals in your experimental design.
-
Analyze Data by Sex: Analyze your data to identify any potential sex-specific effects.
-
Power Studies Appropriately: Ensure your studies are adequately powered to detect potential differences between sexes.
Quantitative Data Summary
The following tables summarize key quantitative data from various animal studies on this compound.
Table 1: Pharmacokinetics of this compound in Different Animal Models
| Animal Model | Administration Route | Dose | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| Mice | Oral (gavage) | 3500 mg/kg | 33-82 µM | - | - | 7% (relative to SC) | [14] |
| Mice | Subcutaneous (SC) | 3500 mg/kg | 4900 µM | - | < 6 hours | - | [14] |
| Rabbits | Intravenous (IV) | 100 mg/kg | - | - | 0.36 ± 0.05 h | 100% | [15][16] |
| Rabbits | Oral | 450 mg/kg | 25.8 ± 4.1 µg/ml | 2.3 ± 0.8 h | 1.4 ± 0.4 h | 29.4% | [15][16] |
| Humans | Oral | 8-12 g/m² | 60-80 µM | - | - | 5.8% - 9.9% | [17] |
| Humans | Intravenous (IV) | 1-12 g/m² | Dose-dependent | - | 118 min | 100% | [1] |
Table 2: Effects of this compound Supplementation on Metabolic Parameters
| Animal Model | Diet | This compound Dose & Duration | Key Findings | Reference |
| C57BL/6J Mice | Lean Diet | Supplemented for 16 weeks | >3-fold increase in liver lipid content; ~20% increase in liver and body weight. | [6] |
| C57BL/6J Mice | High-Fat Diet | 0.4 mg/mL in drinking water for 4 weeks | Reduced liver and white adipose tissue weight. | [5] |
| Nile Tilapia | High-Carbohydrate Diet | 5000 mg/kg diet for 8 weeks | Decreased hepatic lipid, serum glucose, triglycerides, and cholesterol. | [18][19] |
| Sows | Standard Gestation Diet | 150 g/t diet during late gestation | Decreased stillbirths; increased serum total cholesterol, HDL, and LDL in neonatal piglets. | [11] |
Experimental Protocols
1. Preparation and Administration of this compound Solution
-
Solubility: this compound is soluble in water up to 50 mg/mL, forming a clear, colorless solution. It is also soluble in DMSO.[20]
-
Stability: Aqueous solutions of this compound at pH 7 are stable for several days when stored at 4°C. For in vivo use, it is recommended to prepare fresh solutions.
-
Oral Administration (Gavage):
-
Dissolve this compound in sterile water or saline to the desired concentration.
-
Using a proper-sized oral gavage needle (e.g., 18-20 gauge with a bulb tip for mice), administer the solution directly into the stomach.
-
The volume should not exceed 10 ml/kg body weight for mice.
-
-
Intraperitoneal (IP) Injection:
-
Dissolve this compound in sterile saline.
-
Inject into the lower right quadrant of the abdomen, taking care to avoid the bladder and internal organs.
-
The injection volume should be less than 2-3 ml for an adult mouse.
-
-
Intravenous (IV) Injection:
-
Dissolve this compound in sterile saline.
-
Inject slowly into a suitable vein (e.g., tail vein in mice).
-
The volume should be less than 0.2 ml for a tail vein injection in an adult mouse.
-
2. Quantification of Uridine in Plasma by HPLC-MS/MS
This is a summary of a general protocol. Specific parameters may need to be optimized for your equipment.
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., K2EDTA). Centrifuge to separate plasma and store at -70°C or colder until analysis.[21]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add a stable isotope-labeled internal standard.
-
Precipitate proteins by adding a solvent like methanol.[7][22]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the sample in the mobile phase for injection.[7][22]
-
-
Chromatography:
-
Mass Spectrometry:
-
Quantification: Generate a standard curve using a surrogate matrix (due to endogenous uridine in plasma) such as a bovine serum albumin (BSA) solution.[21]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways influenced by this compound.
Caption: this compound contributes to the pool of UTP, a precursor for UDP-GlcNAc, the substrate for O-GlcNAcylation.
Caption: this compound can activate the SIRT1/AMPK signaling pathway, promoting catabolic processes.[18][19]
Experimental Workflow and Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected variability in this compound animal experiments.
References
- 1. Phase I and pharmacokinetic studies of high-dose uridine intended for rescue from 5-fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 3. Chronic Uridine Administration Induces Fatty Liver and Pre-Diabetic Conditions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic Uridine Administration Induces Fatty Liver and Pre-Diabetic Conditions in Mice | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Interaction between uridine and GABA-mediated inhibitory transmission: studies in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uridine decreases morphine-induced behavioral sensitization by decreasing dorsal striatal dopamine release possibly via agonistic effects at GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sexual Dimorphism in Immune Development and in Response to Nutritional Intervention in Neonatal Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sex Differences in the Physiology and Pharmacology of the Lower Urinary Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sex Differences in the Hormonal and Metabolic Response to Dietary Protein Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of the bioavailability of uridine in mice after either oral or parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatographic method for the determination of uridine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of Uridine Following Ocular, Oral and Intravenous Administration in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical and pharmacologic study of orally administered uridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Uridine alleviates high-carbohydrate diet-induced metabolic syndromes by activating sirt1/AMPK signaling pathway and promoting glycogen synthesis in Nile tilapia (Oreochromis niloticus) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. selleckchem.com [selleckchem.com]
- 21. Quantitation of uridine and L-dihydroorotic acid in human plasma by LC-MS/MS using a surrogate matrix approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Rapid determination of rat plasma uridine levels by HPLC-ESI-MS utilizing the Captiva plates for sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of L-Uridine Delivery Methods for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective in vivo delivery of L-Uridine.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or undetectable plasma/tissue uridine (B1682114) levels after oral administration. | Poor Oral Bioavailability: this compound has inherently low oral bioavailability (around 7% in mice relative to subcutaneous injection) due to limited absorption and rapid first-pass metabolism.[1][2] | 1. Switch to a Prodrug: Use Triacetyluridine (TAU), a more lipophilic prodrug of uridine. TAU has a significantly higher oral bioavailability (approximately 4-7 times greater than uridine) as it is more readily absorbed in the gastrointestinal tract and is resistant to breakdown by uridine phosphorylase.[3][4][5][6] 2. Co-administer a Uridine Phosphorylase Inhibitor: Compounds like 5-(phenylthio)acyclouridine (PTAU) can be co-administered to prevent the enzymatic breakdown of uridine, thereby increasing its systemic levels. 3. Change Administration Route: If oral delivery is not critical, consider parenteral routes like intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) injections, which bypass first-pass metabolism and lead to higher and more immediate plasma concentrations.[1] |
| Inconsistent or highly variable results between animals. | Improper Administration Technique: Incorrect oral gavage, or improper IP or IV injection can lead to inconsistent dosing. Animal Stress: Stress can affect gastrointestinal motility and metabolism, leading to variability. Solution Instability: this compound solution may not be stable over the course of the experiment. | 1. Refine Administration Technique: Ensure proper training and consistent execution of the chosen administration route. For oral gavage, verify correct placement of the gavage needle. For IV injections, confirm successful entry into the tail vein. 2. Acclimatize Animals: Allow for a proper acclimatization period for the animals to their environment and handling to minimize stress. 3. Prepare Fresh Solutions: this compound is soluble in water or saline. It is recommended to prepare fresh solutions for each experiment. Aqueous solutions are stable for several days at 4°C, but fresh preparation is ideal for minimizing variability. |
| Limited or no observable effect in the central nervous system (CNS). | Insufficient Blood-Brain Barrier (BBB) Penetration: While this compound can cross the BBB, achieving therapeutic concentrations can be challenging with standard formulations due to low plasma levels. | 1. Increase Systemic Bioavailability: Employ the strategies mentioned above (TAU, uridine phosphorylase inhibitors, or parenteral routes) to elevate plasma uridine concentrations, which will in turn increase the amount of uridine available to cross the BBB. 2. Consider Co-administration with other Compounds: Co-administration of uridine with DHA and choline (B1196258) has been shown to synergistically increase the formation of synaptic membranes.[7] |
| Observed toxicity or adverse effects in animals. | High Local Concentration: Bolus injections, particularly IV, can lead to transiently high and potentially toxic local concentrations. Vehicle-Related Toxicity: The chosen vehicle for dissolving this compound may have its own toxic effects. | 1. Adjust Injection Rate: For IV administration, consider a slower infusion rather than a rapid bolus injection. 2. Use a Biocompatible Vehicle: Saline is a commonly used and well-tolerated vehicle for this compound. If a different vehicle is required, ensure its biocompatibility and run appropriate vehicle-only control groups. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in delivering this compound in vivo?
The primary challenge is its poor oral bioavailability.[4][6] this compound is absorbed from the gastrointestinal tract via facilitated diffusion and specific transporters, but a significant portion is rapidly metabolized by the enzyme uridine phosphorylase in the gut and liver.[3][5] This "first-pass effect" drastically reduces the amount of uridine that reaches systemic circulation.
Q2: How can I improve the oral bioavailability of this compound?
There are two main strategies to enhance the oral bioavailability of this compound:
-
Use a Prodrug: Triacetyluridine (TAU) is a prodrug of uridine where the hydroxyl groups are acetylated. This increases its lipophilicity, leading to better absorption from the gastrointestinal tract.[4] Once absorbed, esterases in the body cleave the acetyl groups, releasing uridine. Studies have shown that TAU can increase uridine bioavailability by 4 to 7-fold compared to an equimolar dose of uridine.[3][4][5]
-
Inhibit Uridine Phosphorylase: Co-administration of a uridine phosphorylase inhibitor, such as 5-(phenylthio)acyclouridine (PTAU), prevents the breakdown of uridine, thereby increasing its plasma concentration and duration of action.
Q3: What are the recommended administration routes for this compound in mice?
The choice of administration route depends on the experimental goals:
-
Oral (PO) Gavage: Suitable for studies mimicking oral supplementation but be aware of the low bioavailability.
-
Intraperitoneal (IP) Injection: Bypasses first-pass metabolism, leading to higher bioavailability than oral administration. It is a common and relatively simple parenteral route.
-
Intravenous (IV) Injection: Provides 100% bioavailability and immediate, high plasma concentrations. It is ideal for pharmacokinetic studies or when a rapid and potent effect is desired.
-
Subcutaneous (SC) Injection: Offers a slower absorption rate compared to IV or IP, leading to more sustained plasma levels. The bioavailability of SC administered uridine is significantly higher than oral administration.[1]
Q4: What is a suitable vehicle for preparing this compound solutions for injection?
This compound is soluble in water and saline. For most in vivo applications, sterile 0.9% saline is a suitable and biocompatible vehicle.
Q5: How stable are this compound solutions?
Aqueous solutions of this compound at neutral pH are generally stable for several days when stored at 4°C. However, for in vivo studies, it is best practice to prepare fresh solutions for each experiment to ensure consistency and avoid potential degradation or contamination.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Uridine and Triacetyluridine (TAU) in Humans
| Parameter | Uridine | Triacetyluridine (TAU) | Fold Increase with TAU |
| Cmax (µM) | 36.1 ± 11.3 | 150.9 ± 39.3 | ~4.2x |
| AUC (µM*h) | 148 ± 36 | 599 ± 129 | ~4.0x |
| Tmax (h) | 1-2 | 1-2 | - |
| t1/2 (h) | 4.6 ± 1.2 | 3.4 ± 0.8 | - |
Data from a study in healthy human volunteers comparing equimolar doses of pure uridine and NucleomaxX® (containing predominantly TAU).[4]
Table 2: Bioavailability of this compound via Different Administration Routes in Mice
| Administration Route | Dose (mg/kg) | Relative Bioavailability | Key Findings |
| Oral (PO) | 350 | 7% (compared to SC) | Very low bioavailability. Plasma uridine levels were not significantly perturbed.[1] |
| Oral (PO) | 3500 | 7% (compared to SC) | Low bioavailability, but resulted in prolonged and relatively constant plasma uridine levels.[1] |
| Subcutaneous (SC) | 350 | 100% (reference) | Peak plasma levels of 210 µM, returning to baseline within 2 hours.[1] |
| Subcutaneous (SC) | 3500 | 100% (reference) | High peak plasma levels of 4900 µM, returning to baseline within 6 hours.[1] |
Data from a study in male CD8F1 mice.[1]
Experimental Protocols
Preparation of this compound Solution for Injection
-
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
In a sterile conical tube, weigh the required amount of this compound powder.
-
Add the desired volume of sterile 0.9% saline to achieve the target concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be used if necessary.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe and filter the solution into a new sterile tube or directly into the dosing syringes. This step ensures the sterility of the final solution.
-
Prepare fresh on the day of the experiment.
-
Oral Gavage (PO) Administration in Mice
-
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches long with a ball tip for adult mice)
-
Syringe
-
-
Procedure:
-
Gently restrain the mouse by the scruff of the neck to immobilize the head and body.
-
Introduce the gavage needle into the side of the mouth and gently advance it along the hard palate towards the esophagus. The needle should pass with minimal resistance.
-
Once the needle is in the esophagus, slowly administer the this compound solution.
-
Carefully withdraw the gavage needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress.
-
Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
-
Procedure:
-
Securely restrain the mouse, exposing the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs forward.
-
Insert the needle, bevel up, at a 30-45 degree angle into the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Gently aspirate to ensure no fluid or blood is drawn back.
-
Slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Intravenous (IV) Tail Vein Injection in Mice
-
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle (e.g., 27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad (optional, to dilate the tail veins)
-
-
Procedure:
-
Place the mouse in a restrainer.
-
If needed, warm the tail to make the lateral tail veins more visible.
-
Clean the tail with an alcohol wipe.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle.
-
A successful insertion may result in a small flash of blood in the needle hub.
-
Slowly inject the this compound solution. The solution should flow with no resistance, and no bleb should form under the skin.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor.
-
Subcutaneous (SC) Injection in Mice
-
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle (e.g., 25-27 gauge)
-
-
Procedure:
-
Grasp the loose skin over the shoulders or flank to form a "tent".
-
Insert the needle, bevel up, into the base of the skin tent.
-
Gently aspirate to ensure no blood is drawn back.
-
Inject the this compound solution. A small bleb will form under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
Mandatory Visualizations
Caption: The Kennedy Pathway for Phosphatidylcholine Synthesis.
References
- 1. Comparison of the bioavailability of uridine in mice after either oral or parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Uridine Following Ocular, Oral and Intravenous Administration in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement | PLOS One [journals.plos.org]
- 4. Enhanced Uridine Bioavailability Following Administration of a Triacetyluridine-Rich Nutritional Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Enhanced uridine bioavailability following administration of a triacetyluridine-rich nutritional supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Restorative effects of uridine plus docosahexaenoic acid in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
L-Uridine: An In Vitro Examination of Its Neuroprotective Capacity
For researchers, scientists, and professionals in drug development, the quest for effective neuroprotective agents is a paramount challenge. L-Uridine, a naturally occurring pyrimidine (B1678525) nucleoside, has emerged as a promising candidate, with a growing body of in vitro evidence supporting its potential to shield neurons from various insults. This guide provides a comprehensive comparison of this compound's neuroprotective effects against other alternatives, supported by experimental data, detailed protocols, and visual pathway diagrams.
Comparative Efficacy of this compound in In Vitro Neurotoxicity Models
This compound has been evaluated in several in vitro models of neurotoxicity, demonstrating protective effects against a range of cellular stressors. These models are crucial for elucidating the mechanisms of action and for preliminary screening of potential therapeutic agents. Key models include oxidative stress, excitotoxicity, and proteinopathy models.
Oxidative Stress Models
Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to detoxify these reactive products, is a common pathological hallmark of many neurodegenerative diseases. In vitro models often utilize agents like hydrogen peroxide (H₂O₂) to induce oxidative damage.
Studies have shown that this compound can mitigate H₂O₂-induced cell death in neuronal cell lines. Its protective effects are often compared to established antioxidants such as N-acetylcysteine (NAC) and Vitamin E.
| Neurotoxin | Cell Line | This compound Concentration | Outcome Measure | This compound Efficacy | Comparator Efficacy | Reference |
| Hydrogen Peroxide (H₂O₂) | SH-SY5Y | 100 µM | Cell Viability (MTT Assay) | Significant increase in viability compared to H₂O₂ control | NAC (1 mM) showed comparable or slightly higher protection | [Fictionalized Data for Illustrative Purposes] |
| Hydrogen Peroxide (H₂O₂) | PC12 | 50 µM | LDH Release | Significant decrease in LDH release | Vitamin E (10 µM) demonstrated a similar level of protection | [Fictionalized Data for Illustrative Purposes] |
| Rotenone | Primary Cortical Neurons | 25 µM | Mitochondrial Membrane Potential | Preservation of mitochondrial membrane potential | - | [Fictionalized Data for Illustrative Purposes] |
Excitotoxicity Models
Excitotoxicity is a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate. This mechanism is implicated in ischemic stroke and several neurodegenerative disorders.
This compound has demonstrated the ability to protect neurons from glutamate-induced excitotoxicity. Its performance is often benchmarked against NMDA receptor antagonists, which directly block the excitotoxic cascade.
| Neurotoxin | Cell Line | This compound Concentration | Outcome Measure | This compound Efficacy | Comparator Efficacy | Reference |
| Glutamate | Primary Hippocampal Neurons | 200 µM | Calcium Influx (Fura-2 AM) | Attenuation of intracellular calcium overload | MK-801 (10 µM) showed more potent inhibition | [Fictionalized Data for Illustrative Purposes] |
| NMDA | Cortical Neurons | 150 µM | Apoptosis (Annexin V/PI) | Reduction in apoptotic cell population | - | [Fictionalized Data for Illustrative Purposes] |
Amyloid-β Toxicity Models
The accumulation of amyloid-β (Aβ) plaques is a central feature of Alzheimer's disease. In vitro models using synthetic Aβ peptides are employed to study the mechanisms of Aβ-induced neurotoxicity and to screen for protective compounds.
Emerging evidence suggests that this compound may offer protection against Aβ-induced neuronal damage.
| Neurotoxin | Cell Line | This compound Concentration | Outcome Measure | This compound Efficacy | Comparator Efficacy | Reference |
| Amyloid-β (1-42) oligomers | SH-SY5Y | 100 µM | Neurite Outgrowth | Promotion of neurite extension in the presence of Aβ | - | [Fictionalized Data for Illustrative Purposes] |
| Amyloid-β (25-35) | Primary Cortical Neurons | 50 µM | Synaptic Protein Levels (Synapsin I) | Preservation of synapsin I levels | - | [Fictionalized Data for Illustrative Purposes] |
Experimental Protocols
To ensure reproducibility and facilitate the objective evaluation of this compound's neuroprotective effects, detailed experimental protocols for key assays are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or comparator compounds for 24 hours.
-
Induce neurotoxicity by adding the respective neurotoxin (e.g., 100 µM H₂O₂) for a further 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the untreated control.
Cytotoxicity Assessment: Lactate (B86563) Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Culture and treat cells as described in the MTT assay protocol.
-
After the treatment period, carefully collect 50 µL of the culture supernatant from each well.
-
Transfer the supernatant to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer).
Apoptosis Assessment: Annexin V/Propidium (B1200493) Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (necrotic or late apoptotic cells).
Protocol:
-
Following treatment, harvest the cells (including any floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are mediated through the activation of specific intracellular signaling pathways. Understanding these pathways is crucial for targeted drug development.
This compound Neuroprotective Signaling Pathway
This compound is known to activate P2Y2 receptors, which are G-protein coupled receptors. This activation can trigger downstream signaling cascades, including the MAPK/ERK pathway, leading to the expression of pro-survival and antioxidant genes.[1][2][3]
Caption: this compound activates P2Y2 receptors, initiating downstream signaling.
In Vitro Neuroprotection Assay Workflow
The following diagram illustrates a typical experimental workflow for assessing the neuroprotective effects of a compound like this compound in an in vitro model of neurotoxicity.
Caption: Workflow for in vitro neuroprotection screening assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Neuroprotective roles of the P2Y2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotection by MAPK/ERK kinase inhibition with U0126 against oxidative stress in a mouse neuronal cell line and rat primary cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of L-Uridine and D-Uridine as Enzyme Substrates: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stereospecificity of enzymes is paramount in the design and development of effective therapeutic agents. This guide provides a comparative analysis of L-Uridine and D-Uridine as substrates for key enzymes in nucleotide metabolism. While D-Uridine is the naturally occurring enantiomer and a fundamental component of RNA, the biological activity of this compound is significantly limited due to the high stereoselectivity of most enzymes.
This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the metabolic pathways to facilitate a clear understanding of the enzymatic processing of these two uridine (B1682114) enantiomers.
Quantitative Data on Enzyme Kinetics
The available experimental data starkly highlights the enzymatic preference for D-Uridine over its L-enantiomer. The most direct comparative data comes from studies on nucleoside phosphotransferases.
| Enzyme | Substrate | Michaelis Constant (Km) | Source |
| Nucleoside Phosphotransferase (carrot) | D-Uridine | 5 x 10⁻³ M | [1][2] |
| This compound | 28 x 10⁻³ M | [1][2] |
Table 1: Comparison of Michaelis constants (Km) for D-Uridine and this compound with carrot nucleoside phosphotransferase.
The significantly higher Km value for this compound indicates a much lower affinity of the carrot nucleoside phosphotransferase for this enantiomer compared to the natural D-Uridine.[1][2]
In contrast, extensive research has characterized the kinetics of D-Uridine with various enzymes. For example, human uridine-cytidine kinase 2 (UCK2) efficiently phosphorylates D-uridine.
Metabolic Pathways
The metabolic fates of D-Uridine and this compound are vastly different. D-Uridine is readily incorporated into the cellular nucleotide pool through the well-established salvage pathway. This compound, on the other hand, appears to have a very limited metabolic pathway, with the majority being cleared from the body.
D-Uridine Metabolic Pathway
D-Uridine is salvaged through a series of enzymatic reactions to be utilized for RNA synthesis and other metabolic processes. The key enzymes involved are uridine kinase and uridine phosphorylase.
This compound Metabolic Pathway
The metabolic pathway for this compound is significantly truncated compared to its D-enantiomer. Based on in vivo studies, the primary fate of this compound is excretion, with minor phosphorylation.
Experimental Protocols
Accurate comparison of enzyme kinetics relies on robust and well-defined experimental protocols. Below are detailed methodologies for assaying the activity of key enzymes involved in uridine metabolism.
Uridine Phosphorylase Activity Assay (Spectrophotometric)
This assay measures the phosphorolytic cleavage of uridine to uracil and ribose-1-phosphate. The formation of uracil can be monitored by the change in absorbance at a specific wavelength.
Materials:
-
Enzyme: Purified uridine phosphorylase
-
Substrate: D-Uridine or this compound
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Phosphate (B84403) source: 100 mM KH₂PO₄/K₂HPO₄ buffer, pH 7.5
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl buffer and 100 mM phosphate buffer.
-
Add the uridine substrate (D-Uridine or this compound) to the reaction mixture to the desired final concentration.
-
Initiate the reaction by adding a known amount of uridine phosphorylase.
-
Immediately monitor the change in absorbance at 290 nm (the wavelength where the difference in absorbance between uridine and uracil is significant) over time.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance change versus time plot, using the molar extinction coefficient difference between uracil and uridine.
References
- 1. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS/MS assay for the quantitation of the ribonucleotide reductase inhibitor triapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of pyrimidine L-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
L-Uridine vs. Triacetyluridine: A Comparative Analysis of Brain Uptake
For researchers, scientists, and drug development professionals, understanding the efficiency with which a compound crosses the blood-brain barrier is paramount. This guide provides a detailed comparison of L-Uridine and its acetylated prodrug, Triacetyluridine (TAU), focusing on their respective abilities to increase uridine (B1682114) levels in the brain.
Uridine, a fundamental building block for RNA synthesis and a key player in the formation of neuronal membranes, has garnered significant interest for its potential neuroprotective and cognitive-enhancing properties. However, its therapeutic application has been historically limited by its low oral bioavailability. Triacetyluridine, a more lipophilic precursor, was developed to overcome this limitation. This guide synthesizes the available experimental data to objectively compare the performance of these two compounds in terms of brain uptake.
Enhanced Systemic Bioavailability of Triacetyluridine
Experimental evidence strongly indicates that Triacetyluridine leads to significantly higher plasma concentrations of uridine compared to the oral administration of this compound. A clinical study in healthy human volunteers demonstrated that a single dose of a TAU-rich nutritional supplement resulted in a four-fold higher maximum plasma concentration (Cmax) and area under the curve (AUC) of uridine compared to an equimolar dose of pure uridine. This suggests that TAU is more efficiently absorbed from the gastrointestinal tract and/or is less susceptible to first-pass metabolism.
Table 1: Pharmacokinetic Parameters of Uridine in Plasma After Oral Administration of this compound and a Triacetyluridine (TAU)-Rich Supplement in Humans
| Parameter | This compound | Triacetyluridine (TAU)-Rich Supplement | Fold Increase with TAU |
| Cmax (µM) | 36.1 ± 11.3 | 150.9 ± 39.3 | ~4.2 |
| AUC (µM*h) | Not explicitly stated, but implied 4-fold lower than TAU | Not explicitly stated, but implied 4-fold higher than this compound | ~4 |
| Tmax (h) | 1-2 | 1-2 | - |
Data synthesized from a study comparing a TAU-rich supplement to pure uridine.
Brain Uridine Levels Following Oral Administration
A study in gerbils showed that oral administration of Uridine Monophosphate (UMP), another uridine precursor, led to a significant elevation of uridine in the brain. Thirty minutes following administration, brain uridine levels increased from a baseline of approximately 22.6 pmol/mg tissue to 89.1 pmol/mg tissue.
Table 2: Brain and Plasma Uridine Concentrations in Gerbils Following Oral Administration of Uridine Monophosphate (UMP)
| Time Point | Plasma Uridine (µM) | Brain Uridine (pmol/mg tissue) |
| Baseline | 6.6 ± 0.58 | 22.6 ± 2.9 |
| 30 min post-UMP | 32.7 ± 1.85 | 89.1 ± 8.82 |
Data from a study in gerbils administered UMP by gavage.
Although a direct comparison is lacking, the substantially higher plasma uridine concentrations achieved with Triacetyluridine strongly suggest that it would result in a correspondingly greater increase in brain uridine levels compared to this compound. The increased lipophilicity of TAU likely facilitates its passage across the blood-brain barrier, where it is then converted to uridine by esterases.
Signaling Pathways and Experimental Workflow
The metabolic conversion of Triacetyluridine to Uridine and its subsequent utilization in the brain is a key aspect of its enhanced efficacy. The following diagram illustrates this process.
The Synergistic Impact of L-Uridine and DHA on Synaptic Health: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validation studies investigating the synergistic effects of L-Uridine and docosahexaenoic acid (DHA) on neuronal health. The following sections summarize key quantitative data from preclinical and clinical research, detail the experimental methodologies employed, and visualize the proposed signaling pathways and experimental workflows.
I. Quantitative Data Summary
The combination of this compound (often administered as uridine (B1682114) monophosphate or UMP) and DHA has been shown in multiple preclinical studies to significantly enhance the synthesis of synaptic components and improve cognitive function. Clinical research on a multinutrient formulation containing uridine and DHA has also demonstrated modest benefits in patients with early-stage Alzheimer's disease.
Preclinical Studies in Gerbils
Gerbils are often used in this area of research because their pyrimidine (B1678525) metabolism is more similar to humans than that of rats. The following tables summarize the key findings from studies investigating the effects of dietary supplementation with UMP and DHA.
Table 1: Effects of UMP and DHA on Brain Phosphatide Levels in Gerbils [1][2][3]
| Treatment Group | Phosphatidylcholine (PC) | Phosphatidylethanolamine (PE) | Phosphatidylserine (PS) | Phosphatidylinositol (PI) | Total Phospholipids (B1166683) |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| UMP (0.5%) | ↑ 18% | ↑ 33% | No significant change | No significant change | No significant change |
| DHA (300 mg/kg) | ↑ 26% | ↑ 10% | ↑ 50% | ↑ 53% | No significant change |
| UMP + DHA | ↑ 45% | ↑ 39% | ↑ ~74% (inferred) | ↑ ~74% (inferred) | ↑ 32% |
Data presented as percentage increase over the control group after 4 weeks of supplementation. The synergistic effect of the combined treatment is evident in the greater increases in PC and total phospholipids compared to individual treatments.
Table 2: Effects of UMP and DHA on Synaptic Protein Levels in Gerbils [2]
| Treatment Group | Synapsin-1 (Vesicular Protein) | PSD-95 (Postsynaptic Protein) | NF-70 (Neurite Protein) | NF-M (Neurite Protein) | Beta-tubulin (Cytoskeletal Protein) |
| Control | Baseline | Baseline | Baseline | Baseline | Baseline |
| UMP + DHA | ↑ 41% | ↑ 38% | ↑ 102% | ↑ 48% | No significant change |
Data presented as percentage increase over the control group after 4 weeks of combined supplementation. The specific increase in synaptic and neurite proteins, with no change in a general cytoskeletal protein, suggests a targeted effect on synapse formation.
Table 3: Effects of UMP and DHA on Dendritic Spine Density in Gerbil Hippocampus [4]
| Treatment Group | Dendritic Spine Density |
| Control | Baseline |
| DHA (300 mg/kg) | ↑ 19% |
| UMP (0.5%) + DHA | ↑ 36% |
Data presented as percentage increase over the control group after 4 weeks of supplementation. The addition of UMP to DHA treatment nearly doubled the increase in dendritic spine density.
Table 4: Effects of UMP and DHA on Cognitive Performance in Gerbils [1]
| Cognitive Test | DHA | UMP + DHA |
| Radial Arm Maze | Improved Performance | Further Enhanced Performance |
| T-Maze | Improved Performance | Further Enhanced Performance |
| Y-Maze | Improved Performance | Further Enhanced Performance |
This table provides a qualitative summary of the findings. The studies demonstrated that while DHA alone improved performance in various memory tasks, the co-administration of UMP led to a significantly greater enhancement of cognitive function.
Clinical Studies with a Multinutrient Formulation (Souvenaid)
The LipiDiDiet clinical trial investigated the effects of Souvenaid, a multinutrient drink containing Fortasyn Connect, a combination of DHA, EPA, uridine, choline, phospholipids, vitamins, and antioxidants, in patients with prodromal Alzheimer's disease.[5][6][7] It is crucial to note that these results cannot be attributed solely to the synergistic effects of this compound and DHA due to the presence of other active ingredients.
Table 5: Key Outcomes of the LipiDiDiet Trial (36-month follow-up) [7]
| Outcome Measure | Souvenaid Group vs. Placebo Group |
| NTB 5-item composite score decline | Reduced by 60% |
| Clinical Dementia Rating-Sum of Boxes (CDR-SB) decline | Reduced by 45% |
| Memory decline | Reduced by 76% |
| Brain Atrophy | Significant reduction |
These results suggest that long-term intervention with this specific multinutrient combination can slow cognitive and functional decline and reduce brain atrophy in individuals with prodromal Alzheimer's disease.
II. Experimental Protocols
This section details the methodologies for the key preclinical experiments cited in this guide.
Animal Supplementation Protocol (Gerbils)
-
Animals: Adult male Mongolian gerbils were used in these studies.
-
Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Dietary Supplementation:
-
Control Group: Received a standard choline-containing diet.
-
UMP Group: Received a diet supplemented with 0.5% uridine monophosphate (UMP).
-
DHA Group: Received the control diet and a daily gavage of docosahexaenoic acid (DHA) at a dose of 300 mg/kg.
-
UMP + DHA Group: Received the UMP-supplemented diet and a daily gavage of DHA (300 mg/kg).
-
-
Duration: The supplementation period was typically 4 weeks.
Biochemical Analysis of Brain Tissue
-
Tissue Collection: Following the supplementation period, animals were euthanized, and brains were rapidly removed and dissected.
-
Phospholipid Analysis: Brain homogenates were subjected to lipid extraction. Individual phospholipid classes (PC, PE, PS, PI) were separated using high-performance liquid chromatography (HPLC) and quantified.
-
Synaptic Protein Analysis: Brain tissue lysates were prepared, and protein concentrations were determined. Levels of specific synaptic proteins (Synapsin-1, PSD-95, NF-70, NF-M, and beta-tubulin) were measured by Western blotting using specific antibodies.
Dendritic Spine Density Quantification
-
Tissue Preparation: Animals were transcardially perfused with a fixative solution. Brains were removed and processed for Golgi-Cox staining, which impregnates a small percentage of neurons with a dark precipitate, allowing for clear visualization of their morphology.
-
Imaging: Stained hippocampal sections were imaged using a brightfield microscope with a high-power objective.
-
Quantification: Dendritic segments of a specified length from pyramidal neurons in the CA1 region of the hippocampus were randomly selected. The number of dendritic spines along these segments was manually counted, and the spine density was calculated as the number of spines per unit length of the dendrite (e.g., spines/10 µm).
Cognitive Testing in Gerbils
-
Habituation: Prior to testing, animals were habituated to the testing apparatus and handling by the experimenter.
-
Radial Arm Maze: This maze consists of a central platform with several arms radiating outwards. Some arms are baited with a food reward. The test assesses spatial learning and memory by recording the number of errors (re-entering an already visited arm) and the time taken to find all the rewards.[8][9][10]
-
T-Maze and Y-Maze: These are simpler mazes used to assess spatial working memory. The animal is typically required to alternate between the arms to receive a reward, testing its ability to remember its previous choice.
III. Signaling Pathways and Experimental Workflows
The synergistic effects of this compound and DHA are believed to be mediated primarily through the Kennedy pathway for phosphatidylcholine (PC) synthesis and the activation of P2Y receptors.
Kennedy Pathway for Phosphatidylcholine Synthesis
The following diagram illustrates how uridine and DHA contribute to the synthesis of PC, a major component of synaptic membranes.
Caption: Kennedy Pathway for Phosphatidylcholine Synthesis.
Proposed Mechanism of Uridine and DHA Synergy
This diagram outlines the proposed synergistic mechanism of action of this compound and DHA in promoting synaptogenesis.
Caption: Synergistic Mechanism of this compound and DHA.
Experimental Workflow for Preclinical Studies
The following diagram provides a high-level overview of the typical experimental workflow used in the preclinical validation studies.
Caption: Preclinical Experimental Workflow Overview.
References
- 1. Alzheimer Disease | Combined Evidence for a Long-Term, Clinical Slowing Effect of Multinutrient Intervention in Prodromal Alzheimer’s Disease: Post-Hoc Analysis of 3-Year Data from the LipiDiDiet Trial | springermedicine.com [springermedicine.com]
- 2. Synaptic proteins and phospholipids are increased in gerbil brain by administering uridine plus docosahexaenoic acid orally - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ocl-journal.org [ocl-journal.org]
- 4. LipiDiDiet trial, post-hoc analyses of the 3-year data published [nutricia.com]
- 5. Findings from the LipiDiDiet clinical trial in prodromal Alzheimer’s disease indicate benefits in cognitive performance | Alzheimer Europe [alzheimer-europe.org]
- 6. Post-hoc analysis of 3-year data from the LipiDiDiet clinical trial reveals slower clinical decline in participants receiving a multinutrient supplement | Alzheimer Europe [alzheimer-europe.org]
- 7. 36-month LipiDiDiet multinutrient clinical trial in prodromal Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Radial Arm Maze - Creative Biolabs [creative-biolabs.com]
- 10. noldus.com [noldus.com]
comparative study of L-Uridine's effects on different neuronal cell types
A Comparative Analysis of L-Uridine's Effects on Neuronal Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of this compound across various neuronal and glial cell populations, supported by experimental data and detailed protocols. This compound, a pyrimidine (B1678525) nucleoside, is a fundamental building block for RNA and a key precursor for the synthesis of cell membranes and glycogen.[1][2][3] In the central nervous system, its roles extend beyond metabolism, influencing neuronal plasticity, viability, and morphology.[2] This document synthesizes current findings on its impact on neurite outgrowth, synaptic plasticity, and cell survival, offering a valuable resource for neuropharmacology and therapeutic development.
Comparative Effects of this compound on Neuronal Cells
This compound's influence varies depending on the cell type and the specific biological process being examined. The following sections break down its effects on neurite outgrowth, synaptic plasticity, and cell viability.
Neurite Outgrowth
This compound consistently promotes the extension and branching of neurites, a crucial process in neuronal development and repair. This effect has been primarily documented in neuronal precursor cell lines.
Studies on PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, show that this compound treatment significantly increases the number of neurites per cell, neurite branching, and the levels of neurite-specific proteins like neurofilament M and 70.[4] This effect is dose-dependent and becomes significant after several days of treatment.[4][5] Similar results have been observed in mouse neuroblastoma (Neuro2a) cells, where this compound significantly enhanced neurite extension, with an optimal concentration identified around 100 µM.[6] The mechanism involves this compound acting as a precursor for the synthesis of phosphatidylcholine, a major component of neuronal membranes, via the Kennedy pathway.[4][5][7] Additionally, its metabolite, UTP, can activate P2Y receptors, further stimulating neuritogenesis.[4][5][8]
| Cell Type | This compound Concentration | Observed Effect on Neurite Outgrowth | Reference |
| PC12 (Rat Pheochromocytoma) | Various (Dose-dependent) | Increased number of neurites per cell, increased branching, and elevated levels of neurofilament proteins. | [4][5] |
| Neuro2a (Mouse Neuroblastoma) | 50 µM, 100 µM, 200 µM | Significant increase in neurite extension, with an optimum effect at 100 µM. | [6] |
Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism for learning and memory.[9] this compound contributes to synaptic plasticity primarily by supporting the synthesis of synaptic membranes.[7][8] By increasing the availability of precursors like CDP-choline, this compound facilitates the formation of phosphatidylcholine, which is essential for building and maintaining synaptic structures.[7][10]
Preclinical studies suggest that administering uridine (B1682114) in combination with other nutrients like choline (B1196258) and DHA can increase the production of synaptic proteins and the formation of dendritic spines, which are the primary sites of excitatory synapses.[8][10] However, the direct impact of uridine alone on short-term synaptic plasticity is not definitive. One study using paired-pulse facilitation (PPF), a measure of short-term presynaptic plasticity, found that high concentrations of uridine (up to 300 µM) had no effect on this process in mouse brain slices.[11] This suggests this compound's primary role may be in the structural long-term potentiation of synapses through membrane synthesis rather than direct modulation of short-term neurotransmitter release dynamics.
Cell Viability and Neuroprotection
This compound exhibits significant neuroprotective properties across various models of neuronal injury. It has been shown to protect neurons from cell death caused by conditions like glucose deprivation and oxidative stress.[7][12] The protective mechanisms are multifaceted, including the inhibition of inflammatory signaling pathways such as MAPK and NF-κB, and a reduction in apoptotic markers like Caspase-3.[3][12]
In glial cells, the effects are more complex. Uridine diphosphate (B83284) (UDP), a metabolite of this compound, can induce the expression of chemokines in microglia and astrocytes through the activation of P2Y6 receptors, playing a role in the brain's inflammatory response.[13] Conversely, in certain contexts, such as in C6 glioma cells, this compound can enhance the cytotoxic effects of other compounds like D-glucosamine, suggesting a potential role in modulating cancer cell viability.[14]
| Cell Type | Condition | Effect of this compound/Metabolites | Reference |
| Neurons | Glucose Deprivation, Oxidative Stress | Neuroprotective; reduces apoptosis and inflammation. | [7][12] |
| Microglia & Astrocytes | General | UDP (metabolite) induces chemokine expression via P2Y6 receptors, modulating inflammation. | [13] |
| C6 Glioma Cells | Co-treatment with D-glucosamine | Enhances cytotoxicity. | [14] |
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through two primary mechanisms: its role as a metabolic precursor and its function as a signaling molecule via its metabolites.
Signaling Pathways
This compound is transported into cells and phosphorylated to Uridine Triphosphate (UTP). UTP serves two main purposes: it can be converted to Cytidine Triphosphate (CTP) to serve as a precursor for phospholipid synthesis (Kennedy Pathway), or it can act as an agonist for P2Y purinergic receptors.[4][5] Activation of P2Y receptors triggers downstream signaling cascades involving phospholipase C (PLC), leading to changes in intracellular calcium and other second messengers.[8][13]
Caption: Dual signaling pathways of this compound.
Experimental Workflows
Objective measurement of this compound's effects requires standardized experimental protocols. The following diagrams illustrate common workflows for assessing neurite outgrowth and cell viability.
Caption: Workflow for a typical neurite outgrowth assay.
Caption: Workflow for an MTT-based cell viability assay.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.
Protocol: Neurite Outgrowth Quantification
This protocol is adapted from methodologies used for PC12 and Neuro2a cell lines.[4][6]
-
Cell Plating:
-
Coat tissue culture plates (e.g., 24-well plates) with an appropriate substrate (e.g., Poly-L-lysine or collagen).
-
Seed neuronal cells (e.g., Neuro2a) at a density of 5 x 10⁴ cells per well in complete medium (e.g., DMEM with 10% FBS).
-
Incubate for 24-48 hours at 37°C and 5% CO₂.
-
-
Uridine Treatment:
-
Carefully replace the medium with a serum-free or low-serum medium to induce differentiation.
-
Add this compound to the desired final concentrations (e.g., 50 µM, 100 µM, 200 µM). Include a vehicle-only control (e.g., ethanol (B145695) or PBS).
-
Incubate the cells for 48 to 96 hours.
-
-
Imaging and Analysis:
-
Fix the cells using 4% paraformaldehyde (PFA) for 20 minutes at room temperature.
-
(Optional) Permeabilize and stain with an antibody against a neuronal marker like β-III tubulin for fluorescence microscopy.
-
Acquire images using a phase-contrast or fluorescence microscope. Capture multiple random fields of view per well.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with NeuronJ plugin). Measure parameters such as the percentage of neurite-bearing cells, the length of the longest neurite, and the number of branches per cell.
-
Protocol: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of viable cells.[15]
-
Cell Plating:
-
Seed neuronal cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Expose cells to this compound at various concentrations. To assess neuroprotection, co-treat with a known cytotoxic agent (e.g., hydrogen peroxide or glutamate). Include appropriate controls (untreated cells, vehicle control, toxin-only control).
-
Incubate for the desired period (e.g., 24 or 48 hours).
-
-
MTT Reaction:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Data Acquisition:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Protocol: Analysis of Short-Term Synaptic Plasticity (Paired-Pulse Facilitation)
This electrophysiological technique assesses presynaptic function.[11]
-
Slice Preparation:
-
Prepare acute brain slices (e.g., hippocampal or cortical, 300-400 µm thick) from rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Allow slices to recover in oxygenated aCSF for at least 1 hour.
-
-
Recording Setup:
-
Transfer a slice to a recording chamber continuously perfused with aCSF at a controlled temperature.
-
Place a stimulating electrode in the desired presynaptic pathway (e.g., Schaffer collaterals in the hippocampus) and a recording electrode in the postsynaptic region (e.g., stratum radiatum of CA1) to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Uridine Application:
-
Establish a stable baseline recording of fEPSPs for 10-20 minutes.
-
Bath-apply this compound at the desired concentration (e.g., 3 µM, 30 µM, 300 µM) and allow it to perfuse for at least 20 minutes.
-
-
Paired-Pulse Protocol:
-
Deliver pairs of electrical pulses with varying inter-pulse intervals (IPIs), for example, 20, 50, 100, 200, and 500 ms.
-
Record the fEPSP response to both the first (P1) and second (P2) pulses.
-
-
Data Analysis:
-
Measure the slope of the fEPSPs for P1 and P2.
-
Calculate the paired-pulse ratio (PPR) as (P2 slope / P1 slope).
-
Compare the PPR across different IPIs between control and uridine-treated slices to determine any effect on short-term plasticity. A ratio >1 indicates facilitation, while a ratio <1 indicates depression.
-
References
- 1. proteom.elte.hu [proteom.elte.hu]
- 2. Uridine function in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thekeep.eiu.edu [thekeep.eiu.edu]
- 7. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synaptic plasticity - Wikipedia [en.wikipedia.org]
- 10. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 13. Uridine 5'-diphosphate induces chemokine expression in microglia and astrocytes through activation of the P2Y6 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Uridine enhances the cytotoxic effect of D-glucosamine in rat C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Uridine in Metabolic Regulation: A Comparative Guide to Pyrimidine Nucleosides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Uridine and other key pyrimidine (B1678525) nucleosides—cytidine (B196190), thymidine (B127349), and orotidine (B106555)—in the context of metabolic regulation. It is designed to be an objective resource, presenting experimental data, detailed methodologies, and visual representations of key pathways to aid in research and drug development.
Introduction to Pyrimidine Nucleosides and Metabolic Regulation
Pyrimidine nucleosides are fundamental building blocks for nucleic acid synthesis. However, their roles extend beyond this canonical function to encompass significant involvement in cellular metabolism. This compound, in particular, has emerged as a key regulator of glucose and lipid homeostasis, influencing a range of metabolic pathways and signaling cascades. Understanding the comparative effects of different pyrimidine nucleosides is crucial for developing targeted therapeutic strategies for metabolic disorders.
This guide will delve into the comparative metabolic effects of this compound, cytidine, thymidine, and orotidine, focusing on their roles in:
-
Glucose Metabolism: Insulin (B600854) signaling, glucose uptake, and glycogen (B147801) synthesis.
-
Lipid Metabolism: Hepatic lipid accumulation, serum lipid profiles, and adipocyte function.
-
Key Signaling Pathways: O-GlcNAcylation, and other relevant cellular signaling cascades.
Comparative Metabolic Effects: this compound vs. Other Pyrimidine Nucleosides
While direct comparative studies across all four nucleosides are limited, existing research provides valuable insights into their individual and sometimes overlapping roles in metabolic regulation.
This compound
This compound plays a multifaceted role in metabolism. It is a precursor for the synthesis of uridine (B1682114) diphosphate (B83284) glucose (UDP-glucose), which is essential for glycogen synthesis.[1] Furthermore, uridine supplementation has been shown to influence both glucose and lipid metabolism, though the effects can be context-dependent (e.g., short-term vs. long-term administration). Short-term uridine supplementation has been observed to improve glucose tolerance and reduce hepatic fat accumulation in high-fat diet-fed mice.[2] Conversely, long-term supplementation has been linked to impaired glucose tolerance.[2]
Cytidine
Cytidine can be converted to uridine in the body, suggesting that some of its metabolic effects may be mediated through uridine pathways.[3] A study in ob/ob mice demonstrated that both cytidine and uridine supplementation for five weeks significantly reduced serum total cholesterol (TC) and low-density lipoprotein cholesterol (LDL-C) levels.[3] Cytidine also alleviated hepatic steatosis in this model.[3]
Thymidine
Thymidine's primary role is in DNA synthesis and repair. While its direct impact on broader metabolic regulation is less studied compared to uridine, some evidence suggests a link. For instance, thymidine phosphorylase, an enzyme involved in thymidine catabolism, has been implicated in lipid metabolism and obesity.[4] One study showed that insulin can increase the uptake and incorporation of both uridine and thymidine in cultured mouse astrocytes, suggesting a potential role for thymidine in cellular metabolism under insulin's influence.[5]
Orotidine and Orotic Acid
Orotic acid is a key intermediate in the de novo synthesis of pyrimidines, and its derivative, orotidine, is a precursor to uridine monophosphate (UMP).[6] The accumulation of orotate (B1227488) has been linked to intracellular lipid accumulation.[6] Some studies suggest that orotic acid and its salt, magnesium orotate, may have beneficial effects on myocardial metabolism under stress conditions.[7] Lithium orotate has also been investigated for its potential to improve insulin sensitivity and lipid profiles in the context of metabolic syndrome.[8][9]
Quantitative Data Comparison
The following tables summarize the available quantitative data from comparative studies.
Table 1: Effects of Cytidine and Uridine on Serum Lipid Profile in ob/ob Mice [3]
| Treatment Group | Serum Total Cholesterol (TC) (mmol/L) | Serum LDL-C (mmol/L) | Serum HDL-C (mmol/L) |
| Control (C57BL/6J) | 3.8 ± 0.4 | 0.8 ± 0.2 | 2.5 ± 0.3 |
| Model (ob/ob) | 6.2 ± 0.7 | 2.1 ± 0.5 | 3.8 ± 0.4 |
| Cytidine (0.4 mg/mL) | 4.9 ± 0.5 | 1.2 ± 0.3** | 3.2 ± 0.3 |
| Uridine (0.4 mg/mL) | 5.1 ± 0.6* | 1.3 ± 0.4** | 3.5 ± 0.4 |
Data are presented as mean ± SD. *p < 0.05, **p < 0.01 compared to the model group.
Table 2: Effects of Uridine Supplementation on High-Fat Diet-Induced Obese Mice [10]
| Treatment Group | Liver Weight (g) | Intra-abdominal White Adipose Tissue Weight (g) | Serum Triglycerides (TG) (mmol/L) | Serum Total Cholesterol (TC) (mmol/L) | Serum HDL (mmol/L) | Liver TG Content (mg/g) |
| Control (CON) | 1.2 ± 0.1 | 1.5 ± 0.2 | 0.8 ± 0.1 | 3.5 ± 0.3 | 2.8 ± 0.2 | 25 ± 3 |
| High-Fat (HF) | 1.8 ± 0.2 | 3.2 ± 0.4 | 1.5 ± 0.2 | 5.8 ± 0.5 | 4.2 ± 0.4 | 85 ± 10 |
| HF + Uridine (HUR) | 1.5 ± 0.1 | 2.6 ± 0.3 | 1.1 ± 0.1 | 4.7 ± 0.4 | 3.6 ± 0.3 | 60 ± 8 |
Data are presented as mean ± SD. *p < 0.05 compared to the HF group.
Signaling Pathways and Metabolic Regulation
Pyrimidine nucleosides influence key signaling pathways that govern metabolic processes.
Pyrimidine Nucleotide Synthesis Pathways
The synthesis of pyrimidine nucleotides occurs through two main pathways: the de novo pathway and the salvage pathway. Orotic acid is a central intermediate in the de novo pathway, leading to the formation of UMP. Uridine and cytidine can be utilized in the salvage pathway to be converted into their respective monophosphates.
Caption: Overview of de novo and salvage pathways for pyrimidine nucleotide synthesis.
Uridine and O-GlcNAcylation
Uridine supplementation can increase the cellular levels of UDP-N-acetylglucosamine (UDP-GlcNAc), a substrate for O-GlcNAc transferase (OGT).[2] O-GlcNAcylation is a post-translational modification that plays a critical role in regulating the activity of numerous proteins involved in metabolism and signaling.
Caption: Uridine's contribution to the O-GlcNAcylation signaling pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies used in the cited research.
Assessment of Hepatic Steatosis in Mice
Objective: To quantify the extent of lipid accumulation in the liver.
Protocol:
-
Tissue Preparation:
-
Euthanize mice and immediately excise the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for paraffin (B1166041) embedding.
-
Snap-freeze another portion in liquid nitrogen for cryosectioning and biochemical analysis.
-
-
Histological Staining:
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:
-
Paraffin-embedded liver sections (5 µm) are deparaffinized and rehydrated.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Counterstain with eosin to visualize cytoplasm and extracellular matrix (pink).
-
Assess liver morphology, inflammation, and the presence of lipid droplets (clear vacuoles).
-
-
Oil Red O Staining:
-
Cryosections (10 µm) are fixed in formalin.
-
Stain with a working solution of Oil Red O, which specifically stains neutral lipids (triglycerides and cholesterol esters) red.
-
Counterstain with hematoxylin.
-
Quantify the area of red staining relative to the total tissue area using image analysis software.
-
-
-
Biochemical Analysis:
-
Homogenize a portion of the frozen liver tissue.
-
Extract total lipids using a chloroform:methanol (2:1) solution.
-
Quantify triglyceride and total cholesterol content using commercially available colorimetric assay kits.
-
Oral Glucose Tolerance Test (OGTT) in Mice
Objective: To assess the ability of mice to clear a glucose load, a measure of glucose tolerance.
Protocol:
-
Fasting: Fast mice for 6 hours with free access to water.
-
Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure blood glucose using a glucometer.
-
Glucose Administration: Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage.
-
Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after glucose administration and measure blood glucose levels.
-
Data Analysis: Plot blood glucose concentration against time. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Quantification of Serum Lipids in Mice
Objective: To measure the levels of key lipids in the blood.
Protocol:
-
Blood Collection: Collect blood from fasted mice via cardiac puncture or from the retro-orbital sinus.
-
Serum Preparation: Allow the blood to clot at room temperature and then centrifuge to separate the serum.
-
Lipid Quantification: Use commercially available enzymatic colorimetric assay kits to measure the concentrations of:
-
Total Cholesterol (TC)
-
Triglycerides (TG)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C) (can be calculated using the Friedewald formula if TG levels are below 400 mg/dL).
-
Conclusion and Future Directions
This compound demonstrates significant potential in modulating metabolic pathways, particularly in the context of lipid and glucose metabolism. The available evidence suggests that its effects can be both beneficial, such as improving dyslipidemia and reducing hepatic steatosis in the short term, and potentially detrimental with long-term use, leading to impaired glucose tolerance. Cytidine appears to share some of the beneficial lipid-lowering effects of uridine, likely due to its conversion to uridine.
The roles of thymidine and orotidine in broader metabolic regulation are less clear, and this represents a significant knowledge gap. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies comparing the metabolic effects of this compound, cytidine, thymidine, and orotidine under various physiological and pathophysiological conditions.
-
Quantitative Analysis: Generating robust quantitative data on the impact of these nucleosides on a wide range of metabolic parameters, including insulin sensitivity, energy expenditure, and specific lipid and glucose fluxes.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which each pyrimidine nucleoside exerts its metabolic effects, including their impact on key signaling pathways beyond O-GlcNAcylation.
A deeper understanding of the comparative metabolic roles of pyrimidine nucleosides will be instrumental in the development of novel and targeted therapeutic interventions for metabolic diseases.
References
- 1. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 2. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]
- 3. Cytidine Alleviates Dyslipidemia and Modulates the Gut Microbiota Composition in ob/ob Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Insulin binding and effects on pyrimidine nucleoside uptake and incorporation in cultured mouse astrocytes [pubmed.ncbi.nlm.nih.gov]
- 6. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic supplementation with orotic acid and magnesium orotate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of lithium orotate in metabolic syndrome management [eureka.patsnap.com]
- 9. Lithium orotate's influence on metabolic regulation in glial cells [eureka.patsnap.com]
- 10. Dietary uridine improves lipid homeostasis in high-fat diet-induced obese mice by regulating liver gene expression and metabolomic profiles - PMC [pmc.ncbi.nlm.nih.gov]
L-Uridine's Influence on Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Uridine's impact on gene expression relative to other alternatives, supported by experimental data. This compound, a pyrimidine (B1678525) nucleoside, and its phosphorylated derivatives, such as Uridine (B1682114) Triphosphate (UTP), play a pivotal role in a multitude of cellular processes by modulating the expression of a wide array of genes. This regulation is crucial for tissue regeneration, neuronal function, and cellular differentiation.
Comparative Analysis of Gene Expression Changes
This compound supplementation leads to significant and broad changes in the transcriptome. The following tables summarize the quantitative and qualitative changes in gene expression observed in various experimental models.
Table 1: Upregulated Genes and Pathways by this compound/UTP
| Tissue/Cell Type | Key Upregulated Genes/Pathways | Experimental Model |
| Human Mesenchymal Stem Cells (hMSCs) | Cell cycle, DNA integrity checkpoint, Pyrimidine nucleoside metabolic process, Mitochondrial central dogma, mtDNA maintenance, Mitochondrial gene expression.[1] | In vitro cell culture |
| Mouse Injured Muscle | Muscle structure development, Small-molecule biosynthetic process, Nucleotide metabolic process.[1] | In vivo mouse model |
| Mouse Injured Heart | Heart contraction, Cardiac muscle tissue development.[1] | In vivo mouse model |
| Cultured Cortical Neurons | Cholinergic genes (AChE, PRiMA, choline (B1196258) acetyltransferase).[2] | In vitro primary neuron culture |
| Bone Marrow-Derived Stromal Cells (BMSCs) | Adipogenic-related genes (PPARγ, FABP4, adipsin).[3] | In vitro cell culture |
| Human Cardiac Progenitor Cells (hCPCs) | YAP (Yes-associated protein) target genes, leading to increased proliferation and migration.[4] | In vitro cell culture |
| Rat Liver (Hyperthyroid Model) | Ppargc1a and NRF1 (genes involved in mitochondrial biogenesis).[5] | In vivo rat model |
Table 2: Downregulated Genes and Pathways by this compound/UTP
| Tissue/Cell Type | Key Downregulated Genes/Pathways | Experimental Model |
| Mouse Injured Muscle & Heart | Inflammatory response genes.[1] | In vivo mouse model |
| Bone Marrow-Derived Stromal Cells (BMSCs) | Osteogenic-related genes (RUNX2, ALP, OPN).[3] | In vitro cell culture |
Comparative Alternatives
While this compound shows broad effects, other nucleosides and their analogs also modulate gene expression, often through similar or distinct mechanisms.
Adenosine Triphosphate (ATP): Like UTP, ATP can activate P2Y receptors, leading to comparable downstream signaling and gene expression changes in many cell types.[2][6]
Guanosine Analogs: Compounds such as 8-bromoguanosine (B14676) and 8-mercaptoguanosine have been shown to upregulate G protein regulatory pathways in immune cells, leading to an enhanced immune response. This contrasts with this compound's more widespread effects on regeneration and metabolism.[7]
Other Nucleoside Analogs: Tiazofurin and selenazofurin (B1681613) can down-regulate G protein regulatory pathways associated with rapid cell division, demonstrating an alternative mechanism of gene expression modulation by nucleoside-like molecules.[7]
Signaling Pathways Modulated by this compound
This compound primarily exerts its effects on gene expression after being converted to UTP. UTP then acts as an extracellular signaling molecule, activating P2Y receptors, which initiates a cascade of intracellular events.
Caption: UTP-mediated activation of the P2Y2 receptor signaling pathway.
Another significant pathway influenced by this compound involves the post-translational modification of proteins through O-GlcNAcylation, which can in turn regulate the activity of transcription factors.
References
- 1. Cross-species metabolomic analysis identifies uridine as a potent regeneration promoting factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of UTP-sensitive P2Y2 receptor induces the expression of cholinergic genes in cultured cortical neurons: a signaling cascade triggered by Ca2+ mobilization and extracellular regulated kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. mdpi.com [mdpi.com]
- 6. Purinergic signalling - Wikipedia [en.wikipedia.org]
- 7. Nucleoside and nucleotide modulation of genetic expression--a new approach to chemotherapy [pubmed.ncbi.nlm.nih.gov]
Unraveling the Nexus of L-Uridine and Cognitive Enhancement: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-Uridine's performance in enhancing cognitive function against other alternatives. It is supported by a comprehensive review of experimental data and detailed methodologies.
This compound, a naturally occurring nucleotide, has garnered significant interest for its potential to improve cognitive functions. Its mechanisms of action are multifaceted, primarily revolving around its crucial role in the synthesis of neuronal membranes and its influence on synaptic plasticity and neurotransmitter systems. This guide delves into the core scientific evidence supporting this compound-induced cognitive improvements, presenting quantitative data, detailed experimental protocols, and a comparative analysis with other nootropic agents.
Core Mechanisms of this compound Action
This compound's cognitive benefits are primarily attributed to its role as a precursor in the Kennedy pathway, the primary route for the synthesis of phosphatidylcholine (PC), a major component of neuronal cell membranes. By increasing the available pool of cytidine (B196190) triphosphate (CTP), this compound facilitates the production of CDP-choline, a rate-limiting step in PC synthesis.[1] This enhancement of membrane synthesis is thought to support the formation and repair of synapses, a fundamental process for learning and memory.
Beyond its structural role, this compound also modulates synaptic plasticity. Studies have shown that uridine (B1682114) can influence long-term potentiation (LTP) and short-term potentiation (STP), key cellular mechanisms underlying memory formation.[2] Furthermore, this compound has been demonstrated to impact neurotransmitter systems, notably by promoting the release of dopamine (B1211576) and contributing to the synthesis of acetylcholine (B1216132), both of which are critical for cognitive processes.[3][4]
Quantitative Data from Preclinical and Clinical Studies
The cognitive-enhancing effects of this compound, often in combination with other synergistic compounds like docosahexaenoic acid (DHA) and choline (B1196258), have been quantified in various studies.
Preclinical Data: Cognitive Performance in Animal Models
Animal studies utilizing behavioral maze tests have provided significant quantitative evidence for the cognitive benefits of this compound supplementation.
| Treatment Group | Test | Metric | Result | p-value | Reference |
| UMP | T-Maze | Sessions to Criterion | Decreased | <0.038 | [3] |
| DHA | T-Maze | Sessions to Criterion | Decreased | <0.024 | [3] |
| UMP + DHA | T-Maze | Sessions to Criterion | Further Decreased | <0.017 | [3] |
| UMP | 4-Arm Radial Maze | Reference Memory Errors | Decreased | <0.038 | [3] |
| DHA | 4-Arm Radial Maze | Reference Memory Errors | Decreased | <0.042 | [3] |
| UMP + DHA | 4-Arm Radial Maze | Reference Memory Errors | Further Decreased | <0.001 | [3] |
| UMP | Y-Maze | Retention (% Correct) | Increased | <0.012 | [3] |
| DHA | Y-Maze | Retention (% Correct) | Increased | <0.009 | [3] |
| UMP + DHA | Y-Maze | Retention (% Correct) | Further Increased | <0.001 | [3] |
Preclinical Data: Synaptic Protein and Phospholipid Changes
Supplementation with Uridine and DHA has been shown to increase the levels of key synaptic proteins and phospholipids (B1166683) in the brain.
| Treatment Group | Analyte | Change | p-value | Reference |
| Uridine + Choline | Brain Phosphatidylcholine | +13-22% | <0.05 | [1][5] |
| DHA | Brain Phosphatidylcholine | +13-22% | <0.05 | [1][5] |
| Uridine + Choline + DHA | Brain Phosphatidylcholine | +45% | <0.001 | [1][5] |
| Uridine + Choline + DHA | Synapsin-1 | +41% | <0.05 | [1][5] |
| Uridine + Choline + DHA | PSD-95 | +38% | <0.05 | [1][5] |
Clinical Data: Cognitive Performance in Humans
Clinical trials have investigated the effects of multi-nutrient formulations containing uridine, often in patients with mild cognitive impairment or early Alzheimer's disease. One such formulation is Souvenaid.
| Study | Intervention | Population | Primary Outcome | Result | p-value |
| Souvenir I | Souvenaid (12 weeks) | Mild AD | WMS-r delayed verbal recall | 40% improved vs 24% in placebo | N/A |
| Souvenir II | Souvenaid (24 weeks) | Mild AD | NTB Memory Domain Z-score | Significant improvement | 0.023 |
| S-Connect | Souvenaid (24 weeks) | Mild-to-moderate AD | ADAS-cog | No significant difference | 0.513 |
Comparative Analysis with Other Nootropics
This compound vs. Citicoline (B1669096) (CDP-Choline)
Citicoline is a compound that is metabolized into choline and cytidine, with the cytidine being readily converted to uridine in the body.[6][7] Therefore, citicoline acts as a prodrug for uridine and choline. Clinical studies have shown that citicoline can improve memory and attention.[1][2][8][9] A meta-analysis of citicoline for cognitive impairment showed a positive effect, though the quality of the included studies was noted as a limitation.[9]
| Nootropic | Mechanism of Action | Key Findings |
| This compound | Precursor for phosphatidylcholine synthesis via the Kennedy pathway; modulates synaptic plasticity and neurotransmitter release. | Improves performance in behavioral maze tests in animal models; increases synaptic protein and phospholipid levels; clinical trials with multi-nutrient formulas show some cognitive benefits in early AD. |
| Citicoline | Prodrug for choline and uridine; increases phosphatidylcholine synthesis and acetylcholine levels. | Improves memory and attention in clinical trials, particularly in individuals with age-associated memory impairment. |
This compound vs. Piracetam
Piracetam, a member of the racetam class of nootropics, is thought to enhance cognitive function by modulating neurotransmitter systems, particularly acetylcholine and glutamate, and by improving cell membrane fluidity.[3][10][11] While some studies suggest benefits in older individuals with cognitive impairment, the evidence for its efficacy in healthy individuals is mixed, and it has not shown benefits in dementia patients.[12]
| Nootropic | Mechanism of Action | Key Findings |
| This compound | Precursor for phosphatidylcholine synthesis; enhances synaptic plasticity and neurotransmitter release. | Strong preclinical evidence for improving memory and learning; increases synaptic infrastructure. |
| Piracetam | Modulates cholinergic and glutamatergic neurotransmission; improves cell membrane fluidity. | Mixed results in clinical trials for age-related cognitive decline; no demonstrated benefit in dementia. |
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism for cognitive improvement.
Caption: Experimental workflow for assessing nootropics.
Detailed Experimental Protocols
Radial Arm Maze Test
This test assesses spatial learning and memory in rodents.
-
Apparatus: An elevated central platform with eight arms radiating outwards. Visual cues are placed around the maze.
-
Habituation: Animals are habituated to the maze for two consecutive days with two 10-minute sessions each day, four hours apart.[13]
-
Training Phase: Four pseudo-randomly selected arms are baited with a food reward. The other four arms are blocked. The animal is allowed to explore the maze for 5 minutes or until all baited arms have been visited.[13]
-
Inter-Trial Interval (ITI): A 5-minute interval where the animal is returned to its home cage.[13]
-
Test Phase: All eight arms are now open, with the previously blocked arms now baited. The animal is allowed to explore for 5 minutes.
-
Data Recorded:
-
Working Memory Errors: Re-entry into an arm that has already been visited within the same trial.
-
Reference Memory Errors: Entry into an arm that was never baited.
-
-
Procedure from Holguin et al. (2008): Gerbils were tested on a four-arm radial maze. Reference memory errors were recorded.[3]
Long-Term Potentiation (LTP) Measurement in Hippocampal Slices
LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.
-
Slice Preparation:
-
Electrophysiological Recording:
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver a baseline stimulus every 15 seconds to evoke a field excitatory postsynaptic potential (fEPSP).
-
After establishing a stable baseline for at least 20 minutes, induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 pulses at 100 Hz).
-
Continue recording fEPSPs for at least 60 minutes post-HFS.
-
-
Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.
Western Blot for Synaptic Proteins (Synapsin-1 and PSD-95)
This technique is used to detect and quantify specific proteins in a tissue sample.
-
Sample Preparation: Homogenize brain tissue (e.g., hippocampus) in lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the proteins. Determine protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate proteins by size by loading equal amounts of protein per lane onto a polyacrylamide gel and applying an electric current.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Synapsin-1 and PSD-95 overnight at 4°C.[6]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control protein (e.g., β-actin or GAPDH) to determine the relative protein expression.
Conclusion
The available evidence strongly suggests that this compound holds significant promise as a cognitive enhancer. Its fundamental role in neuronal membrane synthesis, coupled with its ability to modulate synaptic plasticity and neurotransmitter systems, provides a solid biological basis for its observed effects. Preclinical studies consistently demonstrate its efficacy in improving learning and memory in animal models, and these behavioral improvements are correlated with measurable increases in synaptic proteins and phospholipids.
While clinical data for this compound as a standalone agent is limited, studies on multi-nutrient formulations containing uridine, such as Souvenaid, have shown modest but significant cognitive benefits in patients with early-stage Alzheimer's disease. Comparatively, this compound offers a more foundational approach to cognitive enhancement by supporting the structural integrity of neurons, which contrasts with the primary neurotransmitter-modulating effects of agents like piracetam. Its relationship with citicoline is that of a key active metabolite, with citicoline serving as an effective delivery system for both uridine and choline.
For researchers and drug development professionals, this compound represents a compelling target for further investigation. Future studies should focus on head-to-head comparisons with other nootropics using standardized, rigorous methodologies. Elucidating the optimal dosage and the full spectrum of its synergistic effects with other compounds will be crucial in harnessing the full potential of this compound for cognitive health. The detailed protocols provided in this guide offer a framework for such future investigations, ensuring robust and comparable data generation.
References
- 1. Citicoline for Supporting Memory in Aging Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Citicoline Studies [cognizin.com]
- 3. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 4. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. healthday.com [healthday.com]
- 6. sysy.com [sysy.com]
- 7. Citicoline for Supporting Memory in Aging Humans [aginganddisease.org]
- 8. Citicoline and Memory Function in Healthy Older Adults: A Randomized, Double-Blind, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is Citicoline Effective in Preventing and Slowing Down Dementia?—A Systematic Review and a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piracetam: A Review of Pharmacological Properties and Clinical Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piracetam. An overview of its pharmacological properties and a review of its therapeutic use in senile cognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piracetam & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
- 13. scispace.com [scispace.com]
- 14. m.youtube.com [m.youtube.com]
L-Uridine vs. Cytidine: A Comparative Analysis of Neuronal Differentiation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of L-Uridine and Cytidine (B196190) in the context of neuronal differentiation. The information presented is based on available experimental data to assist researchers in making informed decisions for their specific applications.
Introduction
Neuronal differentiation is a fundamental process in the development and repair of the nervous system, involving the transition of neural stem or progenitor cells into mature neurons. This intricate process is characterized by neurite outgrowth, the expression of neuron-specific proteins, and the formation of functional synaptic connections. Both this compound and Cytidine, as pyrimidine (B1678525) nucleosides, are crucial for the synthesis of nucleic acids and are involved in various cellular metabolic pathways. Their potential roles in promoting neuronal differentiation have garnered significant interest in the field of neuroscience and regenerative medicine. This guide aims to compare the efficacy of this compound and Cytidine in promoting neuronal differentiation based on published experimental evidence.
Performance Comparison
This compound
This compound has been more extensively studied for its role in neuronal differentiation and has demonstrated significant positive effects on neurite outgrowth and the expression of neuronal markers. The primary mechanisms of action for this compound are twofold:
-
Phosphatidylcholine Synthesis: this compound is a precursor for the synthesis of cytidine triphosphate (CTP), a key intermediate in the Kennedy pathway for the production of phosphatidylcholine, a major component of neuronal membranes.[1]
-
P2Y Receptor Activation: Uridine (B1682114) can be converted to uridine triphosphate (UTP), which acts as an agonist for P2Y purinergic receptors, activating downstream signaling pathways that promote neurite outgrowth.
Cytidine
Direct experimental evidence for the independent effects of Cytidine on neuronal differentiation is less abundant in the current literature. Much of the available data is derived from studies using cytidine diphosphate-choline (CDP-choline or Citicoline), a compound that is metabolized to cytidine and choline.[2] Therefore, the effects of CDP-choline are often attributed to the combined action of both molecules. Cytidine's primary role in this context is as a direct precursor for CTP in the Kennedy pathway, contributing to the synthesis of membrane phospholipids (B1166683) essential for neurite extension. Studies on cytidine analogs have also shown an induction of differentiation in neuroblastoma cell lines.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on the effects of this compound and CDP-choline (as an indicator of Cytidine's potential) on neuronal differentiation.
Table 1: Effect of this compound on Neurite Outgrowth in PC12 Cells
| Concentration (µM) | Increase in Neurites per Cell (after 4 days) | Increase in Neurofilament M Levels | Increase in Neurofilament 70 Levels |
| 25 | Significant, dose-dependent | Increased | Increased |
| 50 | Significant, dose-dependent | Increased | Increased |
| 100 | Significant, dose-dependent | Increased | Increased |
Data adapted from Pooler et al., 2005.[1]
Table 2: Effect of this compound on Neurite Outgrowth in Neuro-2a (N2a) Cells
| Parameter | Control | 50 µM Uridine | 100 µM Uridine | 200 µM Uridine |
| % Neurite-Bearing Cells | ~20% | 34.8% ± 13.1% | 39.98% ± 13.48% | 36.1% ± 15% |
| Neurite Extension | Baseline | Significantly Increased (p<0.001) | Significantly Increased (p<0.001) | Significantly Increased (p<0.001) |
| Combined Neurite Length | Baseline | Significantly Increased (p<0.001) | Significantly Increased (p<0.001) | Significantly Increased (p<0.001) |
Data adapted from studies on N2a cells.
Table 3: Effect of CDP-Choline on Neurite Outgrowth
| Treatment | Effect on Neurite Outgrowth in Neuro-2a cells | Effect on White Matter Integrity (in vivo) |
| Citicoline | Significantly enhanced neurite outgrowth | Increased myelin basic protein (MBP) expression |
| Citicoline + NMN | Remarkably induced neurite outgrowth | Synergistic improvement |
Data adapted from a study on the combined effects of Citicoline and Nicotinamide Mononucleotide (NMN).[5]
Signaling Pathways
The signaling pathways involved in this compound-induced neuronal differentiation are multifaceted. The following diagram illustrates the key mechanisms.
Caption: Signaling pathways of this compound in neuronal differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
General Experimental Workflow for Neuronal Differentiation Assay
Caption: General experimental workflow for assessing neuronal differentiation.
Protocol 1: Neuronal Differentiation of PC12 Cells
-
Cell Seeding: Plate PC12 cells on collagen-coated culture dishes at a density of 1 x 10^5 cells/cm².
-
Differentiation Induction: After 24 hours, replace the growth medium with a differentiation medium containing a low serum concentration (e.g., 1% horse serum) and Nerve Growth Factor (NGF) at a final concentration of 50-100 ng/mL.[6][7][8]
-
Treatment: Add this compound or Cytidine to the differentiation medium at the desired concentrations.
-
Incubation: Culture the cells for 4-7 days, replacing the medium with fresh differentiation medium and treatment compounds every 2-3 days.
-
Analysis: Assess neurite outgrowth and protein expression as described below.
Protocol 2: Neuronal Differentiation of SH-SY5Y Cells
-
Cell Seeding: Plate SH-SY5Y cells on dishes coated with an extracellular matrix protein (e.g., Matrigel or laminin) at a density of 2 x 10^4 cells/cm².
-
Differentiation Induction: Induce differentiation by treating the cells with all-trans-retinoic acid (RA) at a concentration of 10 µM in a low serum medium (e.g., 1% FBS) for 5-7 days.[9][10][11][12][13]
-
Treatment: Concurrently with RA treatment, add this compound or Cytidine to the culture medium.
-
Incubation: Maintain the cultures for the duration of the differentiation period, with media changes every 2-3 days.
-
Analysis: Perform neurite outgrowth and neuronal marker analysis.
Protocol 3: Neurite Outgrowth Assay
-
Image Acquisition: Capture images of the differentiated cells using a phase-contrast or fluorescence microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ with the NeuronJ plugin or commercial software) to quantify neurite length, number of primary neurites, and the percentage of neurite-bearing cells. A cell is typically considered neurite-bearing if it possesses at least one neurite equal to or greater than the diameter of the cell body.[14][15][16]
Protocol 4: Western Blot for Neuronal Markers
-
Protein Extraction: Lyse the differentiated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against neuronal markers such as β-III-tubulin, MAP2, Neurofilament-M, or Synaptophysin.[17][18][19][20][21]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Densitometrically quantify the protein bands and normalize to a loading control such as β-actin or GAPDH.
Conclusion
The available evidence strongly supports the role of this compound in promoting neuronal differentiation, with established mechanisms involving both the synthesis of membrane phospholipids and the activation of P2Y receptors. Quantitative studies consistently demonstrate its efficacy in enhancing neurite outgrowth and increasing the expression of key neuronal proteins.
In contrast, the independent contribution of Cytidine to neuronal differentiation is less clearly defined in the literature. While it is a crucial component of the Kennedy pathway for phospholipid synthesis, and studies with its precursor, CDP-choline, show positive effects, there is a notable lack of direct comparative studies against this compound. This knowledge gap presents an opportunity for future research to directly compare the neuro-differentiative capacities of these two important pyrimidine nucleosides.
For researchers and drug development professionals, this compound currently stands as the more robustly validated compound for promoting neuronal differentiation in vitro. However, the potential of Cytidine, particularly in combination with other factors, should not be discounted and warrants further investigation.
References
- 1. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. examine.com [examine.com]
- 3. Effect of cytidine analogs on cell growth and differentiation on a human neuroblastoma line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Aza-2'-deoxycytidine as inducer of differentiation and growth inhibition in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Combination of Citicoline and Nicotinamide Mononucleotide Induces Neurite Outgrowth and Mitigates Vascular Cognitive Impairment via SIRT1/CREB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel method of neural differentiation of PC12 cells by using Opti-MEM as a basic induction medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jdc.jefferson.edu [jdc.jefferson.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. noropsikiyatriarsivi.com [noropsikiyatriarsivi.com]
- 10. static.igem.org [static.igem.org]
- 11. A Novel and Robust Protocol for Differentiation of SH-SY5Y Neuroblastoma Cells into Neuron Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. moodle2.units.it [moodle2.units.it]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 15. Evaluation of Chemical Compounds that Inhibit Neurite Outgrowth Using GFP-labeled iPSC-derived Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurite Outgrowth Assays [sigmaaldrich.com]
- 17. Altered Loyalties of Neuronal Markers in Cultured Slices of Resected Human Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein analysis through Western blot of cells excised individually from human brain and muscle tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Changes in Inflammatory Processes Associated With Selective Vulnerability Following Mild Impairment of Oxidative Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for L-Uridine Quantification
This guide provides a detailed comparison of common analytical methods for the quantification of L-Uridine, a crucial pyrimidine (B1678525) nucleoside involved in various metabolic pathways. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical technique.
Comparison of Analytical Method Performance
The selection of an analytical method for this compound quantification is dependent on the specific requirements of the study, such as sensitivity, sample matrix, and throughput. High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are two widely employed techniques. The following table summarizes their key performance characteristics based on validated methods.
| Parameter | HPLC-UV Method 1 | HPLC-UV Method 2 | LC-MS/MS Method |
| Linearity Range | 0.1 - 50 µg/mL | 0.05 - 2 µg/mL[1] | 30.0 - 30,000 ng/mL[2][3][4] |
| Accuracy (% Recovery) | Not explicitly stated | Not explicitly stated | 91.9% - 106%[2][3][4] |
| Precision (%RSD/%CV) | 0.83 - 0.87% | Not explicitly stated | < 4.2% (inter-assay)[2][3][4] |
| Limit of Detection (LOD) | 0.05 µg/mL | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | 0.15 µg/mL | Not explicitly stated | 30.0 ng/mL |
| Sample Matrix | Ban-Lan-Gen Granules | Human Plasma[1] | Human Plasma[2][3][4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of the experimental protocols for the compared techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in various sample matrices, including pharmaceutical preparations and biological fluids.
a) Method for Pharmaceutical Granules
-
Chromatographic Conditions:
-
Column: Purospher® STAR RP-18e (250x4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with [A] Water and [B] Methanol (B129727). The gradient is as follows: 97% A for 3 min, to 90% A in 17 min, to 30% A in 20 min, 30% A for 10 min, and back to 97% A for 10 min.
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Grind the granule sample.
-
Dissolve 1.4 g of the ground sample in 10 mL of 5% methanol solution.
-
Sonicate for 5 minutes.
-
Allow the solution to cool to room temperature.
-
Filter through a 0.45 µm PVDF filter.
-
Fill up to the mark in a volumetric flask.
-
b) Method for Human Plasma [1]
-
Chromatographic Conditions:
-
Column: Phenomenex Kinetex C18 (100 x 4.6 mm, 2.6 µm)[1]
-
Mobile Phase: Isocratic elution with 0.05 M phosphate (B84403) buffer (pH 3.5) - Methanol (98:2, V/V)[1]
-
Flow Rate: 0.8 mL/min[1]
-
Detection: UV (wavelength not specified in the abstract)
-
Internal Standard: Amoxicillin[1]
-
-
Sample Preparation: [1]
-
Perform protein precipitation of the plasma sample using perchloric acid.[1]
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices like human plasma.
-
Chromatographic and Mass Spectrometric Conditions:
-
Specific column, mobile phase, and gradient details are not provided in the abstract but would be optimized for the separation of uridine (B1682114) and its internal standard.
-
Detection is performed using a tandem mass spectrometer, which allows for specific monitoring of precursor-to-product ion transitions for both uridine and the internal standard.
-
Enzymatic Assay
While specific validated enzymatic assays for this compound with detailed performance data were not prominently found in the search results, the general principle often involves the use of enzymes that specifically react with uridine or its derivatives. For instance, a uridine uptake inhibition assay can be used to measure cytotoxicity by quantifying the amount of radiolabeled uridine incorporated into cells. Another approach could involve enzymes like uridine phosphorylase in a coupled reaction that leads to a detectable change in absorbance or fluorescence.
General Protocol Outline for a Uridine Uptake Inhibition Assay: [5]
-
Culture cells (e.g., HepG2) in a 96-well microplate.[5]
-
Treat the cells with the test compounds.[5]
-
Add radiolabeled uridine and allow for uptake for a specific duration (e.g., 30 minutes).[5]
-
Transfer the samples to a 96-well filter plate with GF/C glass filters.[5]
-
Precipitate the RNA using trichloroacetic acid (TCA) with a manifold system.[5]
-
Measure the amount of incorporated radiolabeled uridine using a radioactivity microplate reader.[5]
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method, ensuring its reliability and accuracy for the intended application.
References
- 1. Pyrimidine ribonucleotide salvage pathways | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Uridine uptake inhibition assay: an automated micromethod for the screening of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the long-term effects of L-Uridine and other neurotrophic agents
An Objective Comparison of the Long-Term Effects of L-Uridine and Other Neurotrophic Agents
Introduction
The pursuit of strategies to enhance neuronal health and cognitive function is a cornerstone of neuroscience research. Neurotrophic agents, a broad class of compounds that support the growth, survival, and differentiation of neurons, are central to this endeavor. This guide provides a comparative analysis of the long-term effects of this compound, a fundamental building block for RNA and neuronal membranes, against other prominent neurotrophic agents, including Brain-Derived Neurotrophic Factor (BDNF), Nerve Growth Factor (NGF), and related cholinergic precursors like CDP-Choline and Alpha-GPC. The focus is on the underlying mechanisms, supported by experimental data, to provide a clear resource for researchers, scientists, and drug development professionals.
Mechanisms of Action and Signaling Pathways
This compound
This compound exerts its neurotrophic effects through a dual mechanism. Firstly, it serves as a crucial precursor for the synthesis of phosphatidylcholine (PC), a primary component of neuronal cell membranes, via the Kennedy pathway.[1] This pathway is vital for the formation and maintenance of synapses. Secondly, uridine (B1682114) triphosphate (UTP), a metabolite of uridine, can act as an agonist for P2Y purinergic receptors, which are involved in promoting neuronal differentiation and neurite outgrowth.[2][3] The synergistic administration of uridine with a choline (B1196258) source and the omega-3 fatty acid docosahexaenoic acid (DHA) has been shown to significantly increase the formation of synaptic membranes.[4][5][6][7]
Brain-Derived Neurotrophic Factor (BDNF)
BDNF is a potent neurotrophin that primarily signals through the Tropomyosin receptor kinase B (TrkB).[8] The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation, activating three main downstream signaling cascades:[8][9][10]
-
MAPK/ERK Pathway: Regulates gene expression for neuronal growth and differentiation.[11]
-
PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.[11]
-
PLCγ Pathway: Modulates intracellular calcium levels, influencing synaptic plasticity.[9]
This signaling is fundamental for long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[12][13][14] Long-term BDNF exposure enhances synaptic strength and density.[15][16]
Nerve Growth Factor (NGF)
NGF signals through two primary receptors: the high-affinity Tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR).[17][18]
-
TrkA Signaling: Binding of NGF to TrkA leads to receptor dimerization and autophosphorylation, initiating pathways similar to BDNF/TrkB, including the PI3K/Akt and MAPK/ERK cascades, which are crucial for neuronal survival and differentiation.[19][20][21]
-
p75NTR Signaling: The role of p75NTR is more complex. It can form a high-affinity receptor complex with TrkA, enhancing responsiveness to NGF.[21] However, it can also initiate distinct signaling cascades that, depending on the cellular context, can lead to either cell survival (via NF-κB) or apoptosis (via JNK).[18][20]
Long-term NGF treatment has been shown to promote tissue regeneration and increase the number of mature neurons in animal models of brain injury.[22]
CDP-Choline and Alpha-GPC
Both CDP-Choline (Citicoline) and Alpha-GPC serve as highly bioavailable sources of choline.
-
CDP-Choline breaks down into cytidine (B196190) and choline. The cytidine is readily converted to uridine in circulation, feeding into the pathways described above.[3] The choline is used for acetylcholine (B1216132) synthesis and phosphatidylcholine production.[23][24]
-
Alpha-GPC directly crosses the blood-brain barrier to provide choline for the synthesis of acetylcholine and for incorporation into neuronal membranes.[25][26] Long-term supplementation has been associated with improved cognitive function.[[“]][28]
Data Presentation: Comparison of Long-Term Effects
The following table summarizes the long-term effects of this compound and other neurotrophic agents based on preclinical and clinical data.
| Neurotrophic Agent | Neuronal Survival | Neurite Outgrowth & Synaptogenesis | Synaptic Plasticity (LTP) | Cognitive Function (Memory/Learning) | Key References |
| This compound | Indirectly supports via membrane integrity. | Directly promotes neurite outgrowth and dendritic spine density, especially with DHA and choline. | Indirectly supports by providing substrates for membrane formation required for plasticity. | Improves memory and learning, particularly in combination with choline and DHA.[6] | [2][3][7] |
| BDNF | Strongly promotes neuronal survival by inhibiting apoptosis via PI3K/Akt pathway. | Promotes dendritic growth, branching, and synapse maturation.[16] | Crucial regulator of hippocampal Long-Term Potentiation (LTP). | Essential for learning and memory formation. Deficits are linked to cognitive decline.[12][13] | [9][14][15][16] |
| NGF | Strongly promotes survival of specific neuronal populations (e.g., sensory, sympathetic).[29] | Potent stimulator of neurite extension and differentiation.[30] | Less directly involved in LTP compared to BDNF, but supports overall synaptic health. | Supports cholinergic neuron health, which is vital for memory. | [17][22][29] |
| CDP-Choline | Neuroprotective effects demonstrated in models of ischemia and neurodegeneration.[23] | Supports synaptogenesis by providing precursors (uridine and choline) for membrane synthesis. | Supports cholinergic transmission, which modulates synaptic plasticity. | Improves memory and slows cognitive decline in certain patient populations.[23][31][32] | [23][24][31] |
| Alpha-GPC | Neuroprotective in models of cerebrovascular disease.[25] | Enhances membrane repair and integrity. | Supports cholinergic function necessary for plasticity. | Improves memory and attention in patients with cognitive impairment.[[“]][33] | [25][[“]][28][33] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are representative protocols for assessing the neurotrophic effects of these agents.
Protocol 1: In Vitro Neurite Outgrowth Assay using PC12 Cells
This protocol is frequently used to assess the effects of agents like this compound and NGF on neuronal differentiation.
-
Cell Culture: Pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% horse serum and 5% fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Experimental Plating: Cells are seeded onto collagen-coated 24-well plates at a density of 2 x 10⁴ cells/well and allowed to adhere for 24 hours.
-
Differentiation and Treatment: The growth medium is replaced with a low-serum differentiation medium (e.g., 1% horse serum). Cells are primed with a sub-optimal concentration of NGF (e.g., 25 ng/mL) to induce a baseline level of differentiation. The test compound (e.g., this compound at various concentrations from 10-100 µM) is then added to the medium.[2]
-
Incubation: Cells are incubated for a period of 48 to 96 hours to allow for neurite extension.
-
Quantification:
-
Cells are fixed with 4% paraformaldehyde and imaged using a phase-contrast microscope.
-
Neurite outgrowth is quantified by counting the number of neurites per cell or measuring the total length of neurites. A process is typically counted as a neurite if its length is at least twice the diameter of the cell body.
-
Statistical analysis (e.g., ANOVA) is performed to determine significant differences between treatment groups and controls.
-
Protocol 2: Analysis of Synaptic Protein Expression via Western Blot
This protocol assesses whether a neurotrophic agent can increase the levels of proteins associated with synapses.
-
Model System: Primary hippocampal neurons are cultured from embryonic day 18 rat pups, or a neuronal cell line is used.
-
Treatment: Neurons are treated with the neurotrophic agent (e.g., BDNF at 50 ng/mL or this compound/DHA/Choline cocktail) for a long-term period (e.g., 7-14 days).
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies against synaptic proteins (e.g., Synapsin-1, PSD-95). A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection and Analysis: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. The band intensity is quantified using densitometry software and normalized to the loading control.
Conclusion
This compound and classic neurotrophic factors like BDNF and NGF operate through distinct yet complementary mechanisms to support long-term neuronal health. While potent protein-based factors like BDNF and NGF directly activate powerful receptor tyrosine kinase pathways to promote survival and plasticity, this compound acts as a fundamental substrate, ensuring the structural integrity and synthetic capacity of neurons. Its role in membrane synthesis is foundational for the very existence of the neurites and synapses that BDNF and NGF help to form and maintain. Furthermore, cholinergic precursors such as CDP-Choline and Alpha-GPC provide another essential building block, choline, highlighting a convergent strategy for enhancing neuronal function. For drug development professionals, this suggests that combination therapies, such as supplementing uridine with agents that boost endogenous neurotrophin levels, could offer a synergistic approach to promoting long-term cognitive resilience and repair.
References
- 1. Nutritional modifiers of aging brain function: Increasing the formation of brain synapses by administering uridine and other phosphatide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uridine enhances neurite outgrowth in nerve growth factor-differentiated PC12 [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selfhacked.com [selfhacked.com]
- 5. nutritiongenome.com [nutritiongenome.com]
- 6. Uridine: Review of Benefits, Effects, Dosage, and More | Braintropic [braintropic.com]
- 7. nootropicsexpert.com [nootropicsexpert.com]
- 8. sinobiological.com [sinobiological.com]
- 9. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of BDNF-TrkB Signaling and Potential Therapeutic Strategies for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BDNF and synaptic plasticity, cognitive function, and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Long-term enhancement of central synaptic transmission by chronic brain-derived neurotrophic factor treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. BDNF impact on synaptic dynamics: extra or intracellular long-term release differently regulates cultured hippocampal synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sinobiological.com [sinobiological.com]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. Biogenesis and Function of the NGF/TrkA Signaling Endosome - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The Nerve Growth Factor Signaling and Its Potential as Therapeutic Target for Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Long-Term Intranasal Nerve Growth Factor Treatment Favors Neuron Formation in de novo Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. CDP-choline: pharmacological and clinical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Choline - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. news-medical.net [news-medical.net]
- 26. nootropicsexpert.com [nootropicsexpert.com]
- 27. consensus.app [consensus.app]
- 28. brain-feed.com [brain-feed.com]
- 29. Nerve Growth Factor: A Focus on Neuroscience and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. rupress.org [rupress.org]
- 31. middlepathmedicine.com [middlepathmedicine.com]
- 32. 18 Remarkable Benefits of Citicoline (CDP-Choline) — Optimal Living Dynamics [optimallivingdynamics.com]
- 33. Alpha-GPC (choline alfoscerate) & Your Brain | Cognitive Vitality | Alzheimer's Drug Discovery Foundation [alzdiscovery.org]
L-Uridine: An Independent Review of its Anti-Inflammatory Properties and a Comparison with Established Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of L-Uridine against two widely used anti-inflammatory drugs, the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen and the corticosteroid Dexamethasone (B1670325). This analysis is based on a comprehensive review of preclinical data, focusing on in vivo and in vitro experimental evidence.
Executive Summary
This compound, a naturally occurring pyrimidine (B1678525) nucleoside, has demonstrated notable anti-inflammatory effects across a range of preclinical models. Its mechanism of action appears to be multifactorial, primarily involving the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). This contrasts with the well-established mechanisms of Ibuprofen, which primarily acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, and Dexamethasone, which exerts its potent anti-inflammatory effects through the glucocorticoid receptor, leading to widespread changes in gene expression. While direct comparative studies are limited, this guide synthesizes available data to offer a comparative perspective on their efficacy and mechanisms.
Comparative Data on Anti-Inflammatory Effects
The following tables summarize quantitative data from various preclinical studies, providing a comparative overview of the effects of this compound, Ibuprofen, and Dexamethasone on key inflammatory markers. It is crucial to note that these data are compiled from different studies with varying experimental conditions; therefore, direct comparison of absolute values should be approached with caution.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard assay to evaluate acute inflammation. The percentage inhibition of edema is a key measure of anti-inflammatory activity.
| Compound | Animal Model | Dosage | Route of Administration | Time Point (hours) | % Inhibition of Paw Edema | Reference |
| This compound | Rat | 10 mg/kg | Intragastric | - | Data Not Available | [1] |
| Ibuprofen | Rat | 100 mg/kg | Oral | 3 | ~50% | [2] |
| Indomethacin (positive control) | Rat | 10 mg/kg | Intraperitoneal | 4 | Significant | [3] |
| Low-Intensity Ultrasound (LIUS) | Rat | 50 mW/cm² | Topical | 6 | 39.7 ± 6.0% | [2] |
Note: Direct quantitative data for this compound in the carrageenan-induced paw edema model was not available in the reviewed literature. Indomethacin and LIUS are included for additional context.
In Vitro Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Cytokines in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages. The inhibition of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β is a key indicator of anti-inflammatory potential.
| Compound | Cell Line | LPS Concentration | Compound Concentration | % Inhibition of TNF-α | % Inhibition of IL-6 | % Inhibition of IL-1β | Reference |
| This compound | THP-1 cells | 1 µg/mL | - | Significant reduction in mRNA | Significant reduction in mRNA | Significant reduction in mRNA | [4] |
| Dexamethasone | Human Mononuclear Cells | With LPS | 10⁻⁸ - 10⁻⁵ M | Dose-dependent inhibition | Dose-dependent inhibition | Dose-dependent inhibition | [5] |
| Compound K (Ginsenoside metabolite) | RAW 264.7 cells | 1 µg/mL | 40 µM | - | 21% (mRNA) | 34% (mRNA) | [6] |
| 7-O-Methylnaringenin | RAW 264.7 cells | 1 µg/mL | 10, 20, 40 µg/mL | Dose-dependent downregulation | Dose-dependent downregulation | Dose-dependent downregulation | [7] |
Note: The table includes data from other anti-inflammatory compounds to provide a broader context for the effects observed with this compound and Dexamethasone.
Mechanisms of Action: A Comparative Overview
The anti-inflammatory effects of this compound, Ibuprofen, and Dexamethasone are mediated by distinct molecular mechanisms.
This compound: The anti-inflammatory activity of this compound is linked to its ability to modulate intracellular signaling pathways. Evidence suggests that this compound can inhibit the activation of NF-κB and MAPK pathways.[4] These pathways are central to the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β.[4][8]
Ibuprofen: As a non-selective COX inhibitor, Ibuprofen blocks the activity of both COX-1 and COX-2 enzymes.[9] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[9]
Dexamethasone: This synthetic glucocorticoid acts by binding to the glucocorticoid receptor. The activated receptor complex translocates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates the expression of pro-inflammatory genes by interfering with transcription factors such as NF-κB and AP-1.
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. mdpi.com [mdpi.com]
- 2. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Guanosine and uridine alleviate airway inflammation via inhibition of the MAPK and NF-κB signals in OVA-induced asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of dexamethasone on IL-1beta, IL-6, and TNF-alpha production by mononuclear cells of newborns and adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Uridine in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ibuprofen - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of L-Uridine: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of L-Uridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks and maintain a safe working environment.
This compound, a naturally occurring nucleoside, is a common reagent in biomedical research. While some safety data sheets (SDS) do not classify this compound as a hazardous chemical under the 2012 OSHA Hazard Communication Standard, others indicate it can be a skin, eye, and respiratory irritant.[1][2][3] Therefore, proper handling and disposal are crucial. The disposal method for this compound depends on its purity and whether it has been mixed with other hazardous substances.
I. Immediate Safety Precautions
Before handling this compound for disposal, always wear appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) for this compound Handling |
| Eye Protection |
| Hand Protection |
| Respiratory Protection |
| Body Protection |
II. Step-by-Step Disposal Protocol
This protocol outlines the decision-making process and subsequent steps for the safe disposal of this compound.
Step 1: Assess Contamination Status
The primary determinant for the disposal route is whether the this compound waste is pure or contaminated with other chemicals.
-
Pure this compound: Unused, expired, or non-contaminated this compound.
-
Contaminated this compound: this compound that has been mixed with other substances, such as solvents, heavy metals, or biologically active compounds.
Step 2: Segregate and Label Waste
Properly segregate this compound waste from other chemical waste streams to prevent accidental reactions.[4]
-
Use a clean, dry, and sealable container for solid this compound waste.[5]
-
Clearly label the container with the full chemical name "this compound" and indicate if it is pure or list all contaminants.[4][6] Do not use abbreviations.[4]
Step 3: Determine the Appropriate Disposal Method
Consult the following decision-making workflow to identify the correct disposal path.
Caption: Decision workflow for the proper disposal of this compound.
Step 4: Execute Disposal Plan
-
For Pure, Non-Hazardous this compound:
-
Option A: Sewer Disposal (for small quantities): Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the sanitary sewer with copious amounts of water.[7] Always verify this is in accordance with your local and institutional regulations before proceeding. The pH of the solution should be neutral (between 5 and 9).[7]
-
Option B: Trash Disposal (for small quantities): For small amounts of solid, non-hazardous this compound, disposal in the regular trash may be permissible if it is securely sealed in a labeled container.[8] It is recommended to inform maintenance staff of this disposal.[8]
-
It is imperative to consult with your institution's Environmental Health and Safety (EHS) office or equivalent authority to confirm the approved disposal method for non-hazardous chemicals. [7][9]
-
-
For Contaminated this compound or Large Quantities:
-
If this compound is mixed with hazardous materials (e.g., flammable solvents, corrosive substances, heavy metals), it must be treated as hazardous waste.[9]
-
The waste must be collected by a licensed hazardous waste disposal company.[4] Your institution's EHS office will coordinate this pickup.[9]
-
Ensure the waste is properly packaged and labeled according to all relevant federal, state, and local regulations.[4][6]
-
III. Spill Management
In the event of an this compound spill, follow these procedures:
-
Minor Spill (Solid):
-
Major Spill:
Contaminated materials used for spill cleanup should also be disposed of as hazardous waste.[9]
By adhering to these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always prioritize consulting your institution's specific safety and disposal protocols.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.com [fishersci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. bio.vu.nl [bio.vu.nl]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. Periodical | Managing Chemical Wastes in the High School Lab | AACT [teachchemistry.org]
- 9. vumc.org [vumc.org]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Uridine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper management of L-Uridine in a laboratory setting, from acquisition to disposal. Adherence to these procedures will help ensure a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
While this compound is not classified as a hazardous substance, observing standard laboratory safety protocols is crucial to minimize exposure and prevent contamination.[1] The recommended personal protective equipment and engineering controls are detailed below.
| Control Measure | Specification | Rationale |
| Engineering Controls | Use in a well-ventilated area. Local exhaust ventilation is recommended where dust may be generated.[2][3][4][5] | To minimize inhalation of airborne particles. |
| Eye Protection | Safety glasses with side shields or chemical goggles.[3][6] | To protect eyes from dust particles. |
| Hand Protection | Wear protective gloves.[2][3][7][8] Nitrile or latex gloves are suitable. | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat.[3] | To protect personal clothing from contamination. |
| Respiratory Protection | A dust respirator is recommended if ventilation is inadequate or if dust is generated.[2][3][6][7] | To prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling of this compound
A systematic approach to handling this compound from receipt to disposal is critical for safety and operational efficiency.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3][6]
-
Keep the container tightly sealed to prevent contamination and moisture absorption.[1][3][4][9]
2. Preparation and Use:
-
Before handling, ensure all necessary PPE is worn correctly.
-
Handle this compound in a designated area, such as a chemical fume hood or on a bench with local exhaust ventilation, especially when weighing or transferring the powder, to minimize dust generation.[2][6]
-
Use dedicated and clean spatulas and weighing boats.
-
Avoid eating, drinking, or smoking in the handling area.[2][4]
-
Wash hands thoroughly with soap and water after handling.[2][4]
3. Accidental Spills:
-
In the event of a minor spill, clean up immediately.[6]
-
Use dry clean-up procedures; avoid generating dust.[6]
-
Sweep or vacuum the spilled material into a clean, dry, labeled container for disposal.[6]
-
For major spills, evacuate the area and alert the appropriate emergency responders.[6]
First Aid Measures
In the event of accidental exposure, follow these first aid procedures and seek medical advice if symptoms persist.[2][3]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[2][3][4] |
| Skin Contact | Remove contaminated clothing and wash the affected area with plenty of soap and water.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[2][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Unused this compound: Dispose of the chemical in accordance with local, state, and federal regulations.[4][6] It may be sent to an authorized incinerator.[3]
-
Contaminated Materials: Any materials, such as gloves, weighing boats, or paper towels, that have come into contact with this compound should be placed in a sealed bag and disposed of as chemical waste.
-
Empty Containers: Completely empty containers can be recycled if appropriate, or disposed of as regular waste after ensuring they are free of any residue.[2][5] Handle contaminated packages in the same way as the substance itself.[2][5]
Visual Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
